4-Acetylbenzene-1-sulfonyl fluoride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYDSDIXNHNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302064 | |
| Record name | 4-Acetylbenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-25-4 | |
| Record name | 4-Acetylbenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylbenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Acetylbenzene-1-sulfonyl Fluoride: Synthesis, Reactivity, and Application in Covalent Probe Discovery
An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl Fluoride for Advanced Research Applications
Introduction: Beyond Traditional Covalent Warheads
In the landscape of chemical biology and drug discovery, the strategic use of covalent probes has enabled the interrogation of protein function and the development of highly potent and selective therapeutics. While traditional covalent strategies have heavily relied on targeting cysteine residues, there is a growing need to expand the druggable proteome by engaging other nucleophilic amino acids. This compound (ABSF) emerges as a significant tool in this endeavor. As a member of the sulfonyl fluoride class of compounds, ABSF possesses a unique reactivity profile, allowing it to form stable covalent bonds with a broader range of amino acid residues, including lysine, tyrosine, serine, threonine, and histidine.[1]
This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, provide detailed protocols for its synthesis and application, and explore the mechanistic basis of its reactivity. The aim is to equip the scientific community with the knowledge to effectively utilize ABSF as a powerful probe for target identification, validation, and the design of next-generation covalent therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical probe's properties is paramount for its successful application. This section details the known and predicted physicochemical and spectroscopic characteristics of this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 455-25-4 | [1] |
| Molecular Formula | C₈H₇FO₃S | [1] |
| Molecular Weight | 202.21 g/mol | [2] |
| Appearance | Predicted to be a white to off-white crystalline solid. | General observation for similar compounds |
| Melting Point | 177-178.5 °C | [1] |
| Boiling Point | 296.2 ± 23.0 °C (Predicted) | [1] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, acetone, ethyl acetate, and DMF. Low solubility in water is predicted. | Inferred from properties of 4-acetamidobenzenesulfonyl chloride[3] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Inert atmosphere recommended. | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as a set of two doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.5 ppm). The methyl protons will present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm). For example, in the analogous 3-acetylbenzenesulfonyl fluoride, the methyl singlet appears at δ 2.719 ppm in DMSO-d₆.[5]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, ~195-200 ppm), the aromatic carbons (in the ~125-145 ppm range), and the methyl carbon (upfield, ~25-30 ppm). The carbon directly attached to the sulfonyl fluoride group will show a characteristic splitting due to coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum is a key identifier for sulfonyl fluorides. A single resonance is expected, and for arylsulfonyl fluorides, this peak typically appears in the range of +60 to +70 ppm relative to CFCl₃.[6] The exact chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring.
The IR spectrum of ABSF will be characterized by several strong absorption bands corresponding to its functional groups:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group.
-
S=O Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group will be present, typically around 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.
-
S-F Stretch: A characteristic absorption band for the sulfur-fluorine bond is expected, typically in the range of 800-850 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 202 would be expected. Common fragmentation patterns for aromatic sulfonyl compounds involve the loss of SO₂ (64 Da). For ABSF, fragmentation may also involve cleavage of the acetyl group. For instance, the mass spectrum of 3-acetylbenzenesulfonyl fluoride shows a base peak corresponding to the loss of a methyl group from the molecular ion.[5]
Synthesis of this compound
The synthesis of this compound can be reliably achieved from its corresponding sulfonyl chloride precursor, 4-acetylbenzenesulfonyl chloride. This transformation is a standard method for the preparation of sulfonyl fluorides.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 4-acetylbenzenesulfonyl chloride to this compound via a halogen exchange reaction.
Materials:
-
4-Acetylbenzenesulfonyl chloride
-
Potassium fluoride (KF), spray-dried
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-acetylbenzenesulfonyl chloride (1.0 eq).
-
Add spray-dried potassium fluoride (3.0 eq).
-
Add a mixture of acetonitrile and water (e.g., 10:1 v/v) to the flask. The solvent volume should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous slurry, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to afford the final product.
Causality Behind Experimental Choices:
-
Potassium Fluoride as Fluoride Source: KF is a common and effective reagent for halogen exchange reactions to form sulfonyl fluorides from sulfonyl chlorides.[7] The use of spray-dried KF ensures a high surface area and reactivity.
-
Acetonitrile/Water Solvent System: This solvent mixture provides sufficient solubility for the reactants and facilitates the nucleophilic attack of the fluoride ion. The presence of a small amount of water can help to dissolve the KF.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the halogen exchange reaction.
Reactivity and Mechanism of Covalent Modification
The utility of ABSF as a chemical probe is rooted in the reactivity of the sulfonyl fluoride moiety. This "warhead" is relatively stable in aqueous media but can be activated within the microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.
The Sulfonyl Fluoride Warhead
The sulfur atom in the sulfonyl fluoride group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a fluorine atom. This makes it susceptible to nucleophilic attack. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis, making them more suitable for applications in biological systems.[8]
Reaction with Nucleophilic Amino Acids
ABSF can covalently modify several nucleophilic amino acid residues, significantly expanding the scope of protein labeling beyond cysteine. The primary targets include:
-
Lysine: The ε-amino group of lysine can act as a nucleophile.
-
Tyrosine: The hydroxyl group of the phenol side chain can be a potent nucleophile.
-
Serine and Threonine: The hydroxyl groups of these residues can react.
-
Histidine: The imidazole side chain can also participate in the reaction.
The reactivity towards a specific residue is highly context-dependent and is influenced by the local protein environment, which can affect the pKa and accessibility of the nucleophilic side chain.
Mechanism of Sulfonylation
The covalent modification occurs via a nucleophilic substitution reaction at the sulfur atom, known as sulfonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. 3-Acetylbenzenesulfonyl fluoride(709-60-4) IR Spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. colorado.edu [colorado.edu]
An In-depth Technical Guide to the Synthesis of 4-Acetylbenzene-1-sulfonyl Fluoride
Introduction: The Significance of 4-Acetylbenzene-1-sulfonyl Fluoride in Modern Chemistry
This compound is a key building block in medicinal chemistry and chemical biology. Its importance stems from the unique properties of the sulfonyl fluoride moiety, which acts as a stable yet reactive electrophile. This functional group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction paradigm introduced by Sharpless and coworkers.[1] Sulfonyl fluorides, such as the title compound, serve as versatile connectors and covalent inhibitors by targeting specific amino acid residues in proteins, making them invaluable tools in drug discovery and the development of chemical probes.[1][2][3]
The acetyl group on the benzene ring provides a convenient handle for further chemical modifications, allowing for the incorporation of this crucial SuFEx hub into more complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic protocols for preparing this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to ensure successful and reproducible synthesis.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the availability of precursors, scalability, and tolerance to other functional groups. This guide will focus on three primary, reliable methods:
-
Halogen Exchange: Conversion from the corresponding 4-acetylbenzenesulfonyl chloride.
-
Sandmeyer-Type Reaction: Synthesis from 4-aminoacetophenone via a diazonium salt intermediate.
-
Deoxyfluorination: Direct conversion from 4-acetylbenzenesulfonic acid or its salt.
The logical flow of these synthetic pathways is illustrated below.
Caption: Primary synthetic routes to this compound.
Protocol A: Synthesis via Halogen Exchange from 4-Acetylbenzenesulfonyl Chloride
This is arguably the most direct and conventional method, relying on the nucleophilic substitution of chloride with fluoride on the sulfonyl group. The commercial availability of 4-acetylbenzenesulfonyl chloride makes this an attractive starting point.[4][5]
Causality and Expertise: The success of this reaction hinges on overcoming the high bond energy of the S-Cl bond and effectively promoting the formation of the even stronger S-F bond. The choice of fluoride source and solvent is critical. While simple alkali metal fluorides like potassium fluoride (KF) can be used, their efficacy is often limited by low solubility in organic solvents. The use of potassium bifluoride (KHF₂) or spray-dried KF in conjunction with a phase-transfer catalyst in a polar aprotic solvent is a field-proven approach to enhance reactivity.[2][3] The reaction is driven forward by the precipitation of KCl and the thermodynamic stability of the S-F bond.
Detailed Experimental Protocol (Protocol A)
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzenesulfonyl chloride (1.0 eq.).
-
Solvent and Fluoride Source: Add anhydrous acetonitrile (10 mL per gram of sulfonyl chloride) to the flask, followed by spray-dried potassium fluoride (2.0-3.0 eq.). Expert Tip: Using spray-dried KF is crucial as it provides a high surface area for the reaction. Alternatively, KHF₂ can be used, which often gives good results.
-
Reaction: Stir the suspension vigorously and heat to reflux (approx. 82°C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by silica gel flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylbenzenesulfonyl chloride | [4] |
| Key Reagents | Potassium Fluoride (KF) or KHF₂ | [3] |
| Solvent | Acetonitrile | [6] |
| Temperature | Reflux (~82°C) | [7] |
| Typical Yield | 80-95% | General Lab Experience |
Protocol B: Copper-Free Sandmeyer-Type Synthesis from 4-Aminoacetophenone
Causality and Expertise: This protocol is a one-pot, multi-step process that relies on the in situ formation of a diazonium salt from 4-aminoacetophenone. This highly reactive intermediate then undergoes a radical-mediated fluorosulfonylation. The key is the choice of reagents to generate the SO₂ and fluorine radicals. Sodium metabisulfite (Na₂S₂O₅) serves as a convenient solid surrogate for gaseous SO₂, while an N-F reagent like Selectfluor acts as the fluorine source.[1][8] The absence of copper is a significant advantage, simplifying purification and avoiding metal contamination, which is critical in drug development.[9]
Caption: Workflow for the one-pot Sandmeyer-type fluorosulfonylation.
Detailed Experimental Protocol (Protocol B)
-
Diazotization: To a solution of 4-aminoacetophenone (1.0 eq.) in a mixture of acetonitrile and water, add concentrated HCl (3.0 eq.) at 0°C. Add a solution of sodium nitrite (NaNO₂, 1.2 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.[11][12]
-
Fluorosulfonylation: To the cold diazonium salt solution, add sodium metabisulfite (Na₂S₂O₅, 2.0 eq.) and Selectfluor (2.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C. A gentle evolution of nitrogen gas should be observed. Stir for 6-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired sulfonyl fluoride.
| Parameter | Value | Reference |
| Starting Material | 4-Aminoacetophenone | [1][8] |
| Key Reagents | NaNO₂, Na₂S₂O₅, Selectfluor | [8][9][10] |
| Solvent | Acetonitrile/Water | [8] |
| Temperature | 0°C then 60-70°C | [1] |
| Typical Yield | 60-75% | [1] |
Protocol C: Deoxyfluorination of 4-Acetylbenzenesulfonic Acid
Converting sulfonic acids or their salts directly to sulfonyl fluorides is another valuable strategy, bypassing the need for sulfonyl chloride intermediates.[13][14] This approach is particularly useful when the sulfonic acid is the most accessible precursor.
Causality and Expertise: This transformation is a deoxyfluorination reaction. Traditional methods often require harsh reagents. However, modern reagents like Xtalfluor-E® provide a milder and more practical alternative.[13] The reaction proceeds by activating the sulfonic acid with the fluorinating agent, forming a reactive intermediate that then undergoes nucleophilic attack by a fluoride ion. A one-pot, two-step procedure using cyanuric chloride to first form the sulfonyl chloride in situ, followed by the addition of KHF₂, has also proven effective and uses inexpensive reagents.[14]
Detailed Experimental Protocol (Protocol C - Using Cyanuric Chloride)
-
Chlorination: In a reaction vessel, combine 4-acetylbenzenesulfonic acid sodium salt (1.0 eq.), cyanuric chloride (1.1 eq.), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 5 mol%) in anhydrous acetonitrile.[6][14]
-
Reaction (Step 1): Heat the mixture to 60°C and stir for 10-12 hours until the starting material is consumed (monitored by TLC).
-
Fluorination: Cool the reaction mixture to room temperature. Add potassium bifluoride (KHF₂, 3.0-5.0 eq.) and acetone as a co-solvent.
-
Reaction (Step 2): Stir the resulting suspension at room temperature for an additional 12 hours.
-
Workup and Purification: Filter the reaction mixture to remove solids. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to isolate the final product.
| Parameter | Value | Reference |
| Starting Material | 4-Acetylbenzenesulfonic acid or its sodium salt | [13][14] |
| Key Reagents | Cyanuric Chloride, KHF₂, TBAB (cat.) | [6][14] |
| Solvent | Acetonitrile, Acetone | [6] |
| Temperature | 60°C then Room Temperature | [14] |
| Typical Yield | 70-85% | [14] |
Conclusion and Future Outlook
The synthesis of this compound is well-established, with several robust and reliable protocols available to the modern chemist. The choice between halogen exchange, Sandmeyer-type fluorosulfonylation, and sulfonic acid deoxyfluorination depends on practical considerations of starting material availability, cost, and scale. The development of milder, copper-free, and one-pot procedures represents a significant advancement, enhancing the accessibility of this critical SuFEx building block for applications in drug discovery, chemical biology, and materials science. As the field of covalent drug design continues to expand, the demand for efficient and scalable syntheses of sulfonyl fluorides will undoubtedly grow, driving further innovation in synthetic methodology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 8. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]
- 9. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of 4-Acetylbenzene-1-sulfonyl Fluoride with Amino Acids: A Guide for Covalent Drug Discovery
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the reactivity of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a representative aryl sulfonyl fluoride, with nucleophilic amino acid residues. Moving beyond the traditional paradigm of cysteine-focused covalent modification, sulfonyl fluorides have emerged as privileged electrophilic warheads capable of forming stable covalent bonds with a broader range of amino acids, including tyrosine, lysine, serine, and histidine.[1][2][3] This document synthesizes mechanistic insights, field-proven experimental protocols, and strategic considerations for leveraging ABSF and related compounds in drug discovery and chemical biology. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the factors governing reactivity and selectivity, and provide detailed methodologies for the successful application of this versatile chemical tool.
Introduction: Expanding the Covalent Druggable Proteome
Targeted covalent inhibitors have garnered significant success, offering advantages in potency, duration of action, and the ability to target shallow binding pockets. Historically, this field has been dominated by electrophiles targeting the uniquely nucleophilic thiol of cysteine.[4] However, the low abundance of cysteine in many protein binding sites has necessitated the development of new chemical tools to engage other residues.[1][2]
Sulfonyl fluorides (SFs) have risen to this challenge as a class of "Goldilocks" electrophiles: stable enough for biological applications yet reactive enough to form covalent bonds under physiological conditions.[1][5] Their utility was first recognized in the 1960s with probes like phenylmethylsulfonyl fluoride (PMSF) that target the catalytic serine of proteases.[6][7] Modern research has revealed their broader reactivity profile, capable of engaging a variety of nucleophilic amino acids, significantly expanding the druggable proteome.[3][5][7]
This guide focuses on this compound (ABSF) as a model aryl sulfonyl fluoride. The S(VI)-F bond is characterized by its remarkable stability towards hydrolysis and reduction compared to other sulfonyl halides.[5][8] The reactivity of ABSF is modulated by the acetyl group, which is electron-withdrawing, thereby increasing the electrophilicity of the sulfur center and making it a suitable tool for probing protein microenvironments.
The core of this reactivity lies in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation where a nucleophile displaces the fluoride from the S(VI) center.[2][4][9] This guide will provide the foundational knowledge and practical protocols for researchers to harness the power of ABSF in their research endeavors.
The SuFEx Mechanism and Amino Acid Selectivity
The reaction between a sulfonyl fluoride and an amino acid side chain proceeds through a nucleophilic substitution mechanism at the sulfur center. The reactivity is highly dependent on the protein's local microenvironment, which can dramatically enhance the nucleophilicity of specific amino acid side chains.[10]
Figure 1: A conceptual workflow of proximity-enabled SuFEx reaction.
2.1. Primary Amino Acid Targets
The reactivity of ABSF is not uniform across all nucleophilic amino acids. The selectivity is dictated by the intrinsic nucleophilicity of the side chain and its context within the folded protein structure.
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target. Its reactivity is significantly enhanced when a nearby basic residue (e.g., Lys, His, Arg) facilitates deprotonation to the more nucleophilic phenoxide ion.[3][6] This context-dependent reactivity makes SFs excellent tools for targeting specific tyrosines in unique microenvironments.
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile when unprotonated (pKa ~10.5). At physiological pH, a small but significant fraction is deprotonated and available for reaction. Binding pockets can perturb this pKa, making certain lysines highly reactive. The reaction forms a stable sulfonamide bond.[2][4]
-
Serine (Ser) & Threonine (Thr): These hydroxyl-containing residues are classic targets, especially when activated within an enzyme's catalytic site (e.g., the catalytic triad of a serine protease).[5][6][7] Their general reactivity outside of these activated contexts is lower than that of tyrosine or lysine.
-
Histidine (His): The imidazole side chain of histidine can act as a nucleophile, leading to a sulfonyl-imidazole adduct.[2][5]
2.2. A Note on Cysteine (Cys)
While the cysteine thiol is the most intrinsically nucleophilic amino acid side chain, its reaction with sulfonyl fluorides is complex. SFs react rapidly with cysteine, but the resulting thio-sulfonate adduct is often unstable and can be readily hydrolyzed or undergo further reactions.[2][4] This makes sulfonyl fluorides generally unsuitable for achieving sustained covalent inhibition via cysteine targeting, a key point of differentiation from traditional warheads like acrylamides.
Figure 2: Reactivity profile of ABSF with nucleophilic amino acids.
Experimental Protocols
The following protocols provide a framework for reacting ABSF with a protein of interest and characterizing the resulting adducts. These should be optimized for each specific protein system.
Protocol 1: Covalent Labeling of a Target Protein with ABSF
This protocol describes a general procedure for labeling a protein with ABSF.
A. Reagent Preparation:
-
Protein Stock Solution: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris). The final protein concentration for the reaction is typically in the range of 1-10 µM.
-
ABSF Stock Solution: Prepare a 10-100 mM stock solution of this compound (CAS 455-25-4) in anhydrous DMSO. Store in small aliquots at -20°C, protected from moisture.
B. Labeling Reaction:
-
In a microcentrifuge tube, add the protein to the reaction buffer to achieve the desired final concentration.
-
Initiate the reaction by adding a small volume of the ABSF DMSO stock solution to the protein solution. A typical starting point is a 10- to 100-fold molar excess of ABSF over the protein. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation. Reaction times can vary from 30 minutes to several hours, depending on the reactivity of the target residue.
-
Control Reactions (Crucial for Data Interpretation):
-
Protein Only: Incubate the protein under identical buffer and temperature conditions without ABSF.
-
ABSF Only: Incubate ABSF in the reaction buffer without the protein to monitor for hydrolysis.
-
C. Quenching the Reaction:
-
Terminate the reaction by adding a quenching reagent that will consume any unreacted ABSF. A common choice is a high concentration (e.g., 100 mM final concentration) of a primary amine like Tris or glycine.
-
Incubate for an additional 15-30 minutes to ensure complete quenching.
Protocol 2: Identification of Modification Site by LC-MS/MS
This protocol outlines a bottom-up proteomics workflow to identify the specific amino acid(s) labeled by ABSF.
A. Sample Preparation:
-
After quenching, precipitate the protein using a method like acetone precipitation to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (DTT) (e.g., 10 mM at 56°C for 30 min).
-
Alkylate free thiols with iodoacetamide (IAM) (e.g., 20 mM at room temperature in the dark for 30 min).
-
Dilute the urea concentration to <1 M with 100 mM ammonium bicarbonate.
-
Digest the protein into peptides using a protease such as trypsin (typically a 1:50 enzyme:protein ratio, overnight at 37°C).
B. LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid (to ~0.1% final concentration).
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reverse-phase HPLC system.
-
Set up the mass spectrometer for data-dependent acquisition (DDA), where the instrument performs an MS1 scan followed by MS/MS fragmentation of the most abundant precursor ions.
-
The covalent modification by ABSF results in a specific mass shift. The mass of the added moiety (4-acetylbenzenesulfonyl) is 183.0245 Da .
C. Data Analysis:
-
Use a proteomics search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against the sequence of the target protein.
-
Include a variable modification in the search parameters corresponding to the mass of the ABSF adduct (+183.0245 Da) on all potential nucleophilic residues (Y, K, S, T, H).
-
The search results will identify the specific peptide(s) and residue(s) that have been modified, providing a localization score for the modification site.
Figure 3: Experimental workflow for identifying ABSF modification sites.
Factors Influencing Reactivity & Selectivity
Achieving selective labeling with ABSF requires careful consideration of several factors.
| Factor | Influence on Reactivity & Selectivity | Causality & Field-Proven Insights |
| pH | Strongly influences the protonation state of amino acid side chains. | Slightly basic conditions (pH 7.5-8.5) are often optimal. This increases the population of the more nucleophilic deprotonated forms of Tyr and Lys side chains without excessively accelerating the hydrolysis of the sulfonyl fluoride.[6] |
| Protein Microenvironment | The primary determinant of "context-specific" reactivity. | Proximity of a basic residue can lower the pKa of a nearby Tyr or Ser, activating it for attack.[3][10] The binding pocket can also sterically shield other potential nucleophiles, enhancing selectivity for an accessible residue. |
| Binding Affinity | High affinity of the ABSF-containing molecule for the target site increases the effective local concentration of the warhead. | This "proximity-enabled" reactivity is a cornerstone of modern covalent inhibitor design.[11] Even weakly nucleophilic side chains can be targeted if the electrophile is held in the correct orientation for an extended time. |
| Solvent Accessibility | The target residue must be accessible to the reagent. | Residues buried within the protein core are generally unreactive unless protein dynamics or conformational changes expose them. |
| Electronics of the Aryl Ring | Substituents on the benzene ring modulate the electrophilicity of the sulfur atom. | The electron-withdrawing acetyl group in ABSF makes the sulfur center more electrophilic and thus more reactive than an unsubstituted phenyl sulfonyl fluoride. This allows for tuning the intrinsic reactivity of the warhead.[12] |
Conclusion and Future Outlook
This compound and related sulfonyl fluoride electrophiles represent a powerful and versatile class of tools for chemical biology and drug discovery. Their balanced stability and reactivity, coupled with their ability to target a range of amino acid residues beyond cysteine, have opened up new avenues for drugging previously intractable targets.[1][3] The success of any covalent labeling strategy hinges on a deep understanding of the interplay between the intrinsic reactivity of the warhead and the unique microenvironment of the protein target. By carefully designing experiments and leveraging the detailed protocols and principles outlined in this guide, researchers can effectively employ ABSF to probe protein function, validate targets, and develop novel covalent therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 10. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
Unlocking Covalent Modification: A Technical Guide to the Mechanism of Action of 4-Acetylbenzene-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylbenzene-1-sulfonyl fluoride (ABSF) is a member of the sulfonyl fluoride class of chemical probes and covalent inhibitors, a group of compounds gaining significant traction in chemical biology and drug discovery. This guide provides an in-depth exploration of the mechanism of action of ABSF, grounded in the broader understanding of aryl sulfonyl fluorides. We will delve into the principles of covalent modification by this "privileged" warhead, explore its potential protein targets, and provide detailed, field-proven experimental protocols for its application in target identification and validation. This document is intended to serve as a technical resource for researchers leveraging covalent modifiers to advance our understanding of complex biological systems and to accelerate the development of novel therapeutics.
I. Introduction: The Rise of Covalent Probes and the Promise of Sulfonyl Fluorides
The paradigm of drug discovery has traditionally been dominated by the pursuit of non-covalent, reversible inhibitors. However, the last two decades have witnessed a resurgence of interest in covalent inhibitors, molecules that form a stable, covalent bond with their biological targets.[1] This irreversible mode of action can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to reversible binders.
At the forefront of this covalent renaissance are sulfonyl fluorides (SFs), a class of electrophilic "warheads" with a unique balance of aqueous stability and reactivity.[2] Unlike more traditional cysteine-reactive electrophiles, SFs are known to target a broader range of nucleophilic amino acid residues, including serine, tyrosine, lysine, threonine, and histidine.[2][3] This versatility makes them powerful tools for probing protein function and for developing novel covalent therapeutics against a wider array of protein targets. This compound (ABSF) is a representative member of this class, and understanding its mechanism of action is key to unlocking its potential.
II. The Core Mechanism: Covalent Modification by this compound
The mechanism of action of ABSF is rooted in the electrophilic nature of the sulfonyl fluoride moiety. The sulfur atom of the sulfonyl fluoride is highly electron-deficient, making it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.
The process of covalent modification by ABSF can be conceptualized as a two-step process:
-
Initial Non-Covalent Binding: The 4-acetylphenyl group of ABSF plays a crucial role in directing the molecule to specific protein binding sites. This initial, reversible binding is governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the inhibitor and the protein. The nature and geometry of the binding pocket, along with the physicochemical properties of the 4-acetyl group, determine the initial binding affinity and selectivity. For instance, the acetyl group can act as a hydrogen bond acceptor, potentially interacting with donor residues in the binding site.
-
Irreversible Covalent Bond Formation: Once ABSF is appropriately positioned within the binding pocket, a nucleophilic amino acid residue on the target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. The reactivity of the sulfonyl fluoride is highly dependent on the "context" of the binding site; the proximity and orientation of the nucleophile, as well as the local microenvironment (e.g., the presence of activating residues that can deprotonate the nucleophile), are critical for the covalent reaction to occur.
The versatility of the sulfonyl fluoride warhead allows it to react with a variety of nucleophilic residues, with serine and tyrosine being among the most common targets.
Targeting Serine Residues
Historically, sulfonyl fluorides have been widely recognized as potent inhibitors of serine proteases. In this context, the catalytic serine residue in the enzyme's active site acts as the nucleophile, attacking the sulfonyl fluoride to form an irreversible sulfonyl-serine adduct. This effectively inactivates the enzyme by blocking its catalytic machinery. A well-studied analog, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), demonstrates this principle effectively, where the aminoethyl group mimics the side chains of lysine or arginine, directing the inhibitor to the substrate-binding pocket of trypsin-like serine proteases.[4][5]
Targeting Tyrosine and Other Nucleophilic Residues
More recent research has highlighted the ability of sulfonyl fluorides to target other nucleophilic residues, significantly expanding their utility. The hydroxyl group of tyrosine, when deprotonated to the more nucleophilic phenoxide ion, can readily react with the sulfonyl fluoride warhead.[1] Similarly, the ε-amino group of lysine and the imidazole nitrogen of histidine can also serve as nucleophiles for covalent modification by sulfonyl fluorides.[2][3]
The following diagram illustrates the general mechanism of covalent modification of a protein by this compound.
Caption: General mechanism of covalent protein modification by this compound.
III. Experimental Workflows for Target Identification and Validation
A key application of covalent probes like ABSF is in the identification of their cellular targets, a critical step in understanding their biological effects and for drug development. Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.
Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a general workflow for using a clickable analog of ABSF (e.g., with an alkyne handle) to identify its protein targets in a complex biological sample.
Materials:
-
Alkyne-functionalized ABSF probe
-
Cell culture or tissue lysate
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Ligand for copper (e.g., TBTA)
-
Streptavidin-agarose beads
-
Protease for digestion (e.g., trypsin)
-
Mass spectrometer
Protocol:
-
Probe Labeling of Proteome:
-
Incubate the cell lysate with the alkyne-ABSF probe at a predetermined concentration and time. Include a vehicle-only control (e.g., DMSO).
-
For competitive profiling, pre-incubate the lysate with a non-tagged inhibitor before adding the alkyne-ABSF probe.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the azide-biotin tag, copper(I) catalyst, and ligand.
-
Allow the reaction to proceed to attach the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).
-
Alkylate cysteine residues (e.g., with iodoacetamide).
-
Add trypsin and incubate overnight to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the potential targets of ABSF.
-
The following diagram illustrates the ABPP workflow for target identification of ABSF.
Caption: Activity-based protein profiling workflow for identifying targets of this compound.
IV. Structure-Activity Relationship (SAR) Considerations
The reactivity and selectivity of this compound are influenced by the electronic properties of the 4-acetyl group. Understanding these structure-activity relationships is crucial for designing more potent and selective probes and inhibitors.
| Substituent at para-position | Electronic Effect | Expected Impact on Reactivity | Rationale |
| -COCH₃ (Acetyl) | Electron-withdrawing | Increases | The acetyl group withdraws electron density from the phenyl ring, making the sulfur atom of the sulfonyl fluoride more electrophilic and thus more susceptible to nucleophilic attack. |
| -NH₂ (Amino) | Electron-donating | Decreases | The amino group donates electron density to the phenyl ring, making the sulfur atom less electrophilic. However, as seen with AEBSF, the basicity of the amino group can be crucial for initial binding to acidic pockets in target proteins.[4] |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Strongly Increases | The nitro group is a more potent electron-withdrawing group than acetyl, leading to a more reactive sulfonyl fluoride. |
| -OCH₃ (Methoxy) | Electron-donating | Decreases | The methoxy group donates electron density, reducing the electrophilicity of the sulfonyl fluoride. |
V. Conclusion and Future Directions
This compound, as a representative of the aryl sulfonyl fluoride class, is a powerful tool for chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues opens up a broad target space for covalent inhibitor design. The mechanism of action, involving initial non-covalent recognition followed by irreversible covalent modification, allows for a degree of tunable selectivity based on the nature of the substituent on the phenyl ring.
The experimental workflows outlined in this guide, particularly activity-based protein profiling, provide a robust framework for identifying the cellular targets of ABSF and other covalent probes. Future research in this area will likely focus on the development of novel sulfonyl fluoride-based probes with enhanced selectivity and on the application of these tools to dissect complex biological pathways and to validate new drug targets. The continued exploration of the "privileged" reactivity of sulfonyl fluorides holds immense promise for the future of covalent drug discovery.
VI. References
-
Diatchuk, V., Lotan, O., Koshkin, V., & Pick, E. (1997). Inhibition of NADPH Oxidase Activation by 4-(2-Aminoethyl)- benzenesulfonyl Fluoride and Related Compounds. Journal of Biological Chemistry, 272(20), 13292-13301.
-
Sigma-Aldrich. (n.d.). 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--
-
Yin, J., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628.
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668.
-
Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-2330.
-
Kiss, R. S., & St-Pierre, P. (2000). Direct inhibition of in vitro PLD activity by 4-(2-aminoethyl)-benzenesulfonyl fluoride. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1486(2-3), 239-248.
-
Zhao, Y., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 1850, 149382.
-
Kim, D. W., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. PLoS One, 10(7), e0132142.
-
Daunys, G., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330.
-
Collet, X., et al. (1996). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1299(3), 321-327.
-
Zhang, C., et al. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of Chemical Research, 55(15), 2092-2104.
-
Wang, S. B., et al. (2022). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Scientific Reports, 12(1), 1083.
-
Sigma-Aldrich. (n.d.). 4-(Acetylamino)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--
-
Wang, S. B., et al. (2022). Structure-activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1095.
-
Aatkar, A., et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ChemRxiv.
-
Sigma-Aldrich. (n.d.). 4-(2-Bromoacetyl)benzenesulfonyl fluoride. Retrieved from --INVALID-LINK--
-
Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A., Jr. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897-2907.
-
Am Ende, C. W., et al. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. Chembiochem, 24(7), e202200669.
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2023). Solvent-induced proteome profiling for proteomic quantitation and target discovery of small molecular drugs. Proteomics, 23(12), e2200281.
-
Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
-
Wang, Z., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv.
-
Siqueira, W. L., et al. (2012). Quantitative Proteomic Analysis of the Effect of Fluoride on the Acquired Enamel Pellicle. PLoS One, 7(8), e42204.
-
Pan, Y., et al. (2015). Effect of fluoride on the proteomic profile of the hippocampus in rats. Zeitschrift für Naturforschung C, 70(5-6), 151-157.
-
PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from --INVALID-LINK--
-
Fadeyi, O. O., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2093-2100.
-
CAS Common Chemistry. (n.d.). 3-Acetylbenzenesulfonyl fluoride. Retrieved from --INVALID-LINK--
-
Siqueira, W. L., et al. (2012). Quantitative proteomic analysis of the effect of fluoride on the acquired enamel pellicle. PLoS One, 7(8), e42204.
-
Am-Ende, C. W., et al. (2022). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research, 55(15), 2092-2104.
References
- 1. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride = 95 1375960-13-6 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetylbenzene-1-sulfonyl fluoride stability and solubility
An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl fluoride: Stability and Solubility
Authored by a Senior Application Scientist
Foreword: The Rise of Sulfonyl Fluorides in Modern Chemistry
The sulfonyl fluoride moiety has emerged from relative obscurity to become a cornerstone in the fields of chemical biology and drug discovery. Its unique balance of stability and latent reactivity makes it an invaluable "warhead" for covalent inhibitors and a versatile connective hub for "click chemistry."[1][2] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides offer a desirable degree of stability in aqueous environments, yet can be coaxed to react with specific nucleophilic residues on proteins, such as lysine and tyrosine.[1][3] This guide focuses on a specific, commercially available building block, this compound (ABSF), providing an in-depth analysis of its core physicochemical properties—stability and solubility—to empower researchers in their experimental design and application.
Chemical Identity of this compound (ABSF)
A foundational understanding begins with the basic molecular and identifying information for ABSF.
| Property | Value | Source(s) |
| CAS Number | 455-25-4 | [4][5][6] |
| Molecular Formula | C₈H₇FO₃S | [4] |
| Molecular Weight | 202.20 g/mol | [4][5] |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)F | [4] |
| Appearance | Typically a white to off-white solid | N/A |
The Duality of Stability: A Mechanistic Perspective
The utility of sulfonyl fluorides is rooted in their distinctive relationship between stability and reactivity.[2] The sulfur(VI)-fluoride bond is thermodynamically strong and resistant to reduction and thermolysis.[2][7][8] However, this stability is not absolute and is highly dependent on the chemical environment.
Hydrolytic Stability and Degradation
The primary degradation pathway for ABSF in most applications is hydrolysis. While significantly more stable than sulfonyl chlorides, sulfonyl fluorides will undergo slow hydrolysis in aqueous media to the corresponding sulfonic acid.
The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom. The presence of the para-acetyl group, an electron-withdrawing group, increases the electrophilicity of the sulfur center, making ABSF potentially more susceptible to nucleophilic attack than an unsubstituted benzenesulfonyl fluoride. The rate of hydrolysis is influenced by pH, with degradation often accelerated under basic conditions due to the higher concentration of the more potent hydroxide nucleophile.
Caption: Proposed hydrolytic degradation pathway for ABSF.
Reactivity with Nucleophiles
The "tunable" reactivity of sulfonyl fluorides is a key advantage. They are known to form stable covalent bonds with the side chains of several nucleophilic amino acids, including serine, threonine, tyrosine, and lysine.[1][9] This reactivity profile complements that of more common cysteine-targeting warheads like acrylamides.[3] The choice of a sulfonyl fluoride warhead must therefore be balanced; it needs to be stable enough to reach its target in a biological system but reactive enough to form the desired covalent bond.[3]
Storage and Handling Considerations
Given its sensitivity to moisture and nucleophiles, proper storage is critical. ABSF should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][10][11] This minimizes exposure to atmospheric moisture, preventing slow hydrolysis over time.
Solubility Profile: A Guide for Formulation
Effective use of ABSF in any experimental context—from chemical synthesis to biological screening—requires a clear understanding of its solubility. The principle of "like dissolves like" is the primary guide.[12] ABSF possesses both a nonpolar aromatic ring and polar acetyl and sulfonyl fluoride groups, giving it a mixed polarity that dictates its solubility.
Qualitative Solubility
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of organic compounds, including those with polar functional groups.[13][14] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups can hydrogen bond, but the overall polarity matches reasonably well. |
| Ethers | THF, Diethyl Ether | Moderate to Low | Lower polarity than alcohols, may struggle to fully solvate the polar moieties of ABSF. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good general-purpose organic solvents, solubility is expected. |
| Nonpolar | Hexanes, Toluene | Low | The significant polarity of the acetyl and sulfonyl fluoride groups prevents effective solvation by nonpolar solvents. |
| Aqueous | Water, Buffers (PBS) | Very Low | Like most sulfonyl fluorides, the hydrophobic aromatic structure leads to poor water solubility.[13][15] |
Practical Implications
For most applications, stock solutions of ABSF are prepared at high concentrations (e.g., 10-100 mM) in a dry polar aprotic solvent like DMSO or DMF. These stock solutions can then be diluted into the final reaction or assay medium. It is crucial to be aware of the potential for the compound to precipitate when diluting a concentrated organic stock into an aqueous buffer.
Experimental Protocols for Core Property Assessment
To provide actionable guidance, this section details standardized, yet adaptable, protocols for determining the stability and solubility of ABSF or similar compounds in a research setting.
Protocol for Chemical Stability Assessment via LC-MS
This protocol is designed to quantify the degradation of ABSF over time in a controlled aqueous environment, a critical step for any compound intended for biological assays.[16][17]
Causality: The use of LC-MS is paramount as it allows for the chromatographic separation of the parent compound (ABSF) from its degradation products (e.g., 4-acetylbenzenesulfonic acid), while mass spectrometry provides unambiguous identification and quantification.[16] A T=0 time point serves as the essential self-validating baseline, representing 100% of the compound before any significant degradation can occur.[16][18]
Caption: Workflow for determining the chemical stability of ABSF.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of ABSF in anhydrous DMSO.
-
Buffer Preparation: Prepare the desired aqueous buffers (e.g., acetate buffer pH 4.0, PBS pH 7.4, glycine buffer pH 9.0).[16]
-
Initiate Reaction: Warm the buffers to the test temperature (typically 37°C). To initiate the stability test, add the ABSF stock solution to each buffer to a final concentration of 1-10 µM. Ensure the final DMSO concentration is low (<1%) to avoid artifacts.
-
Time Point Sampling: Immediately after adding the compound, take the first aliquot (T=0). Continue to take aliquots at subsequent time points (e.g., 30, 60, 120, 240 minutes).[16]
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a tube containing cold methanol or acetonitrile (typically a 1:1 or 1:2 ratio of aliquot to solvent). This precipitates proteins and halts further degradation.[17] Store samples at -20°C or below until analysis.
-
LC-MS Analysis: Analyze all samples in a single batch. Monitor the peak area of the parent compound (ABSF).
-
Data Analysis: Calculate the percentage of ABSF remaining at each time point by normalizing the peak area to the average peak area of the T=0 samples. Plot % remaining versus time to determine the degradation rate.
Protocol for Aqueous Solubility Assessment (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12][19]
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. Using a buffer maintains a constant pH, which can be critical for ionizable compounds. Analysis by a quantitative technique like HPLC provides high accuracy.[19]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid ABSF to a glass vial (the excess should be clearly visible).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[19]
-
Phase Separation: After incubation, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the vials at high speed.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid material.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound).
-
Quantification: Prepare a series of calibration standards of ABSF in a suitable solvent (like acetonitrile or DMSO). Analyze the standards and the saturated solution sample by a suitable analytical method (e.g., HPLC-UV, LC-MS) and determine the concentration of ABSF in the sample by comparing it to the calibration curve.
Safety and Handling Synopsis
As with any active chemical reagent, proper safety precautions are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][20]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][21]
-
Exposure Response:
-
Eyes: Causes serious eye damage. Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10][22]
-
Skin: Causes severe skin burns. Wash off immediately with plenty of water.[10][21]
-
Ingestion: Toxic if swallowed. Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[10][21]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent whose utility is directly linked to its physicochemical properties. It exhibits the characteristic high stability of the sulfonyl fluoride class, particularly when compared to other sulfonyl halides, yet it is susceptible to hydrolysis, especially under basic conditions. Its solubility profile—high in polar aprotic solvents and low in aqueous media—dictates its formulation for chemical and biological experiments. By understanding these core principles and employing rigorous experimental protocols to characterize its behavior, researchers can confidently and effectively leverage ABSF in the pursuit of novel covalent probes and drug candidates.
References
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 455-25-4 | AAA45525 [biosynth.com]
- 5. 455-25-4|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.fr [fishersci.fr]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. youtube.com [youtube.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fishersci.com [fishersci.com]
- 21. mmbio.byu.edu [mmbio.byu.edu]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Acetylbenzene-1-sulfonyl Fluoride
This guide provides a detailed analysis of the spectroscopic data for 4-Acetylbenzene-1-sulfonyl fluoride (CAS No. 455-25-4), a key reagent and building block in medicinal chemistry and chemical biology. As a bifunctional molecule incorporating both a reactive sulfonyl fluoride hub and a versatile acetyl handle, its unambiguous characterization is paramount for researchers in drug development and covalent inhibitor design. This document synthesizes predictive data based on established chemical principles and analogous structures to offer a comprehensive spectroscopic profile, guiding researchers in quality control, reaction monitoring, and structural verification.
Introduction: The Structural and Functional Significance
This compound is a derivative of the well-known inhibitor class, sulfonyl fluorides (SFs). The sulfonyl fluoride moiety is a privileged electrophile, recognized for its ability to covalently modify serine, threonine, and tyrosine residues in proteins, making it a cornerstone of covalent inhibitor development and activity-based protein profiling. Unlike the more hydrolytically labile sulfonyl chlorides, the S-F bond offers a finely tuned balance of stability and reactivity, making it ideal for biological applications.
The para-acetyl group distinguishes this molecule, providing a site for further chemical elaboration. This ketone functionality can be transformed into a wide array of other groups, serving as a synthetic linchpin for linking reporter tags, extending pharmacophores, or tuning physicochemical properties. Therefore, a robust and reliable set of spectroscopic data is not merely a quality control checkpoint but a fundamental prerequisite for its effective use in complex multi-step synthetic campaigns.
Below is the chemical structure of this compound.
4-Acetylbenzene-1-sulfonyl fluoride as a covalent modifier
An In-depth Technical Guide to 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) as a Covalent Modifier
Foreword: The Renaissance of Covalent Modifiers
In the landscape of chemical biology and drug discovery, the deliberate and precise formation of a covalent bond between a small molecule and its protein target represents a paradigm of potency and durability. Once relegated due to concerns over off-target effects, targeted covalent inhibitors and probes are now at the forefront of innovation, enabling researchers to answer complex biological questions and develop therapies with prolonged pharmacodynamic effects. Among the privileged electrophiles, or "warheads," that make this possible, the sulfonyl fluoride group stands out for its unique balance of stability and reactivity. This guide provides a deep dive into a specific, bifunctional tool: this compound (ABSF). We will explore its chemical principles, mechanistic action, and practical applications, offering both the theoretical foundation and field-proven protocols for its use as a powerful covalent modifier.
Section 1: The Chemistry of the Sulfonyl Fluoride Warhead
The utility of any covalent probe is dictated by the properties of its electrophilic warhead. Sulfonyl fluorides (SFs) are considered "privileged" warheads in chemical biology for several key reasons.[1][2] Unlike their more reactive sulfonyl chloride counterparts, SFs exhibit remarkable stability in aqueous environments, a critical feature for any tool intended for use in complex biological systems.[1][2] However, this stability belies a potent, context-dependent reactivity.
The reactivity of SFs is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation "click chemistry" reaction.[3] The central principle is that the S-F bond, while stable in solution, can be readily attacked by nucleophilic amino acid residues within the favorable microenvironment of a protein binding pocket. This "proximity-enhanced reactivity" ensures that modification is not promiscuous but is instead directed by the initial non-covalent binding of the probe to its target.[4]
While classically known for their reaction with the hyper-nucleophilic serine in the active site of serine proteases and hydrolases, the scope of SF reactivity is broad.[5][6] Depending on the specific protein environment, which can significantly lower the pKa of a residue's side chain, SFs can form stable covalent adducts with a range of nucleophiles, including:
-
Serine (Ser) & Threonine (Thr): Forms a stable sulfonyl-ester bond.[7]
-
Tyrosine (Tyr): Reacts via the hydroxyl group of its phenol side chain.[8]
-
Lysine (Lys): Reacts via its primary amine side chain.[8]
-
Histidine (His): Can be targeted by sulfonyl exchange chemistry.[8]
-
Cysteine (Cys): While SFs can react with cysteine, the resulting adduct is often less stable than those formed with other residues.[9]
This versatile targeting capacity allows SF-containing probes to address a much wider range of the proteome than electrophiles that are strictly limited to a single amino acid, such as cysteine.[1][10]
Section 2: this compound (ABSF) - A Bifunctional Probe
This compound (ABSF) is a deceptively simple molecule that elegantly combines the two essential components of a modern chemical probe: a reactive warhead and a bioorthogonal handle.
-
The Warhead (Sulfonyl Fluoride): As detailed above, the -SO₂F group is the reactive moiety responsible for forming the irreversible covalent bond with the target protein. Its reactivity is tuned for biological applications, providing a stable yet effective electrophile.
-
The Handle (Acetyl Group): The acetyl group (-C(O)CH₃) is a ketone functionality. In the context of chemical biology, ketones are established as bioorthogonal chemical reporters.[11][12] This means the ketone is chemically inert to the vast majority of biological molecules but can be selectively targeted by an externally introduced reagent. Specifically, ketones react with aminooxy or hydrazine -containing molecules to form a stable oxime or hydrazone linkage, respectively.[11][12][13] This ligation is the key to the modularity of ABSF, allowing for a two-step target identification process.
This dual-functionality makes ABSF a powerful tool for Activity-Based Protein Profiling (ABPP), a technique used to identify and characterize active enzymes within a complex proteome.[14][15]
Section 3: Mechanism of Covalent Modification
The covalent modification of a target protein by ABSF is a precise chemical event. The process begins with the non-covalent binding of ABSF into a pocket on the protein surface, driven by shape complementarity and intermolecular forces. This initial binding event positions the electrophilic sulfur atom of the sulfonyl fluoride in close proximity to a nucleophilic amino acid side chain.
Let's consider the canonical reaction with an active site serine residue, common in hydrolases and proteases. The serine hydroxyl is often activated by a nearby catalytic dyad or triad (e.g., His/Asp), which deprotonates the hydroxyl group, turning it into a potent nucleophile (a serine alkoxide).
The reaction proceeds as follows:
-
Nucleophilic Attack: The activated serine oxygen atom attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
-
Fluoride Displacement: The intermediate collapses, and the highly electronegative fluorine atom is eliminated as a fluoride anion (F⁻), which is an excellent leaving group.
-
Covalent Adduct Formation: The result is a highly stable sulfonyl-ester bond, permanently linking the ABSF molecule to the protein.
Caption: Covalent modification of a serine residue by ABSF.
Section 4: Application Workflow: Activity-Based Protein Profiling (ABPP)
ABSF is ideally suited for a two-step ABPP workflow designed to identify enzyme targets in complex biological samples like cell lysates or even intact cells.[4] The small size of the ABSF molecule enhances cell permeability, and the bioorthogonal handle avoids the need to use a bulky reporter group (like biotin or a fluorophore) from the outset, which could hinder cell entry or target engagement.
The general workflow is as follows:
Caption: General workflow for an ABPP experiment using ABSF.
Section 5: Detailed Experimental Protocols
The following protocols provide a framework for using ABSF. As with any experimental procedure, optimization of concentrations, incubation times, and buffer conditions may be necessary for specific protein targets or biological systems.
Protocol 1: Labeling of Proteome with ABSF
This protocol describes the labeling of proteins in a cell lysate.
Rationale: Working with a lysate allows for direct access to proteins without concerns for cell permeability. A final DMSO concentration below 2% is crucial to prevent protein denaturation, which would expose non-specific nucleophiles.
Materials:
-
Cell lysate (e.g., from HeLa, HEK293T cells) normalized to 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines like Tris.
-
This compound (ABSF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protease inhibitor cocktail (optional, if degradation is a concern)
Procedure:
-
Prepare ABSF Stock Solution: Prepare a 10 mM stock solution of ABSF in anhydrous DMSO. For example, dissolve 2.02 mg of ABSF (MW: 202.21 g/mol ) in 1 mL of DMSO. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Prepare Proteome: Thaw the cell lysate on ice. If necessary, clarify by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet any insoluble debris. Transfer the supernatant to a new tube.
-
Set up Controls: Prepare at least two control samples for every experiment:
-
Negative Control (DMSO): A sample of the proteome treated with an equivalent volume of DMSO instead of the ABSF stock. This control is essential for identifying non-specific interactions with the downstream reporter tag or enrichment beads.
-
Heat-Denatured Control: A sample of the proteome heated at 95°C for 10 minutes prior to adding ABSF. This control helps to distinguish activity-dependent labeling from non-specific labeling of surface-exposed residues on unfolded proteins.
-
-
Labeling Reaction:
-
To 500 µL of the 1-2 mg/mL proteome, add 5 µL of the 10 mM ABSF stock solution to achieve a final concentration of 100 µM. This represents a typical starting concentration; an optimal concentration should be determined empirically (e.g., by titration from 10 µM to 200 µM).
-
For the negative control, add 5 µL of DMSO.
-
Incubate all samples for 1 hour at 37°C with gentle agitation.
-
-
Proceed to Conjugation: After incubation, the ABSF-labeled proteome is ready for bioorthogonal conjugation. There is typically no need to remove excess, unreacted ABSF probe.
Protocol 2: Bioorthogonal Conjugation via Oxime Ligation
This protocol describes how to attach a reporter molecule to the acetyl handle of the ABSF-labeled proteins. We will use an aminooxy-biotin probe as an example for subsequent enrichment.
Rationale: Oxime ligation is most efficient at a slightly acidic pH (typically 4.5-6.5), which catalyzes the reaction.[12] However, to maintain protein stability, a pH closer to neutral (e.g., 6.5-7.0) is often a necessary compromise. Aniline can be used as a catalyst to increase the reaction rate at physiological pH.[11]
Materials:
-
ABSF-labeled proteome from Protocol 1.
-
Aminooxy-biotin probe (or aminooxy-fluorophore).
-
Aniline (optional, catalyst).
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, pH 6.5).
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the aminooxy-biotin probe in DMSO.
-
(Optional) Prepare a 500 mM stock solution of aniline in DMSO. Caution: Aniline is toxic and should be handled in a chemical fume hood.
-
-
Adjust pH: If your proteome is in a buffer at pH > 7.5, you may need to adjust the pH by adding a small volume of a concentrated acidic buffer (e.g., 1 M MES, pH 6.0) to bring the final pH into the 6.5-7.0 range. This step should be done cautiously to avoid protein precipitation.
-
Ligation Reaction:
-
To the 505 µL of ABSF-labeled proteome, add 5.1 µL of the 10 mM aminooxy-biotin stock to achieve a final concentration of 100 µM.
-
(Optional) Add 1 µL of the 500 mM aniline stock to a final concentration of ~1 mM.
-
Incubate the reaction for 1-2 hours at 37°C or overnight at 4°C with gentle agitation.
-
-
Sample Preparation for Analysis: The biotin-conjugated proteome is now ready for enrichment (using streptavidin beads) or direct analysis via Western Blot using a streptavidin-HRP conjugate.
Section 6: Data Analysis and Validation
A successful ABPP experiment relies on rigorous validation through appropriate controls.
-
In-Gel Fluorescence: If an aminooxy-fluorophore was used, the proteome can be separated by SDS-PAGE. Labeled proteins will appear as fluorescent bands. A strong band in the ABSF-treated lane that is absent or significantly reduced in the DMSO and heat-denatured lanes indicates successful, activity-dependent labeling.
-
Western Blot: If an aminooxy-biotin tag was used, proteins separated by SDS-PAGE can be transferred to a membrane and probed with streptavidin-HRP. The pattern should mirror that of the in-gel fluorescence experiment.
-
Mass Spectrometry: For protein identification, the biotinylated proteins are typically enriched on streptavidin-agarose beads, washed extensively to remove non-specific binders, and then digested on-bead (e.g., with trypsin). The resulting peptides are analyzed by LC-MS/MS. Target proteins will be identified with high confidence in the ABSF-treated sample but not in the DMSO control. Further analysis of the MS/MS spectra can pinpoint the exact peptide and amino acid residue modified by the ABSF probe.
Section 7: Advantages and Considerations
ABSF is a valuable addition to the chemical biology toolkit, but it is important to understand its advantages and limitations in the context of other available probes.
| Feature | ABSF (Ketone Handle) | Alkyne-Sulfonyl Fluoride Probes |
| Warhead | Sulfonyl Fluoride | Sulfonyl Fluoride |
| Bioorthogonal Handle | Acetyl (Ketone) | Terminal Alkyne |
| Ligation Chemistry | Oxime/Hydrazone Formation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | Aniline (optional, improves kinetics) | Copper(I) salt (e.g., CuSO₄ with a reducing agent) |
| Cellular Toxicity | Low. Aniline catalyst can be toxic. | High potential for toxicity due to the copper catalyst, which can generate reactive oxygen species. Requires careful washing or use of copper-chelating ligands. |
| Reaction Conditions | Typically mildly acidic (pH 4.5-7.0). Can be slow at neutral pH without a catalyst. | Robust and fast across a wide pH range. |
| Key Advantage | Avoids the use of a cytotoxic metal catalyst, making it potentially more suitable for live-cell applications where the ligation step is performed in situ. | Extremely high reaction rate and efficiency ("click" chemistry). A very well-established and widely used reaction. |
Conclusion and Future Outlook
This compound represents a powerful convergence of a versatile covalent warhead and a bioorthogonal chemical handle. Its ability to covalently modify a range of nucleophilic amino acids, combined with the modularity afforded by the acetyl group for downstream detection and enrichment, makes it an excellent tool for target discovery and validation. By leveraging the principles of oxime ligation, researchers can bypass the cellular toxicity associated with the more common copper-catalyzed click chemistry, opening new avenues for probing protein function in complex biological systems. As the demand for more sophisticated and less perturbative chemical probes continues to grow, bifunctional reagents like ABSF will undoubtedly play a crucial role in advancing our understanding of the functional proteome.
References
- 1. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]
- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling [mdpi.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Understanding SuFEx click chemistry with 4-Acetylbenzene-1-sulfonyl fluoride
An In-depth Technical Guide to SuFEx Click Chemistry with 4-Acetylbenzene-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Click Chemistry Era
In 2014, the landscape of chemical synthesis was once again revolutionized by the Sharpless laboratory with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] This powerful set of reactions, a successor to the acclaimed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a near-perfect method for the modular and reliable assembly of functional molecules.[4][5][6] At the heart of SuFEx lies the unique reactivity of the S(VI)-F bond, a functional group that is remarkably stable under a wide range of conditions, yet can be selectively activated to react with nucleophiles, forming robust S-O or S-N linkages.[7][8][9] This duality of stability and reactivity makes SuFEx an invaluable tool in diverse fields, including drug discovery, chemical biology, and materials science.[10][11][12]
This guide provides an in-depth technical exploration of SuFEx click chemistry, with a specific focus on a versatile and important building block: this compound. We will delve into the core principles of SuFEx, the mechanistic underpinnings of the reaction, and provide detailed, field-proven protocols for its successful implementation.
The SuFEx Protagonist: this compound
This compound is a key player in the SuFEx repertoire. Its chemical structure features a sulfonyl fluoride group, the reactive handle for the SuFEx reaction, attached to a benzene ring which is further functionalized with an acetyl group. This acetyl group provides a secondary point for further chemical modification, expanding the synthetic possibilities.
Physico-chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C8H7FO3S[13] |
| Molar Mass | 202.2 g/mol [13] |
| Appearance | Solid |
| Melting Point | 84-87 °C (for the corresponding chloride)[14][15] |
The sulfonyl fluoride moiety in this compound is exceptionally stable to a wide range of chemical conditions, including oxidation, reduction, and strong acids, yet it can be selectively activated for reaction with nucleophiles under specific catalytic conditions.[7][16]
The SuFEx Mechanism: A Tale of Activation and Exchange
The fundamental principle of the SuFEx reaction is the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile.[1] The S-F bond, while thermodynamically strong, can be rendered susceptible to nucleophilic attack through appropriate activation.
Several catalytic systems have been developed to facilitate this transformation, including Lewis bases such as tertiary amines (e.g., triethylamine), amidines (e.g., DBU), and guanidines (e.g., Barton's base), as well as Lewis acids.[7][17] More recently, "Accelerated SuFEx Click Chemistry" (ASCC) has emerged, utilizing a synergistic combination of a hindered guanidine base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) and a silicon additive like hexamethyldisilazane (HMDS) to achieve remarkably fast reaction times, often within minutes, with low catalyst loadings.[5][18]
The proposed mechanism for the base-catalyzed SuFEx reaction with a phenol nucleophile is depicted below:
Figure 1: Generalized mechanism of a base-catalyzed SuFEx reaction.
Causality behind the choices: The use of a hindered base like BTMG is crucial for selectively deprotonating the phenol without engaging in side reactions with the electrophilic sulfonyl fluoride.[5] The addition of HMDS serves a dual purpose: it can silylate the phenol in situ, increasing its nucleophilicity, and it acts as a scavenger for the fluoride byproduct, driving the reaction to completion.[5][18]
Experimental Protocol: A Step-by-Step Guide to SuFEx with this compound
This protocol details a typical "Accelerated SuFEx" reaction between this compound and a phenolic nucleophile.
Materials:
-
This compound
-
Phenolic coupling partner
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) and the phenolic coupling partner (1.0 equiv.) in anhydrous acetonitrile.
-
Catalyst and Additive Addition: To the stirred solution, add hexamethyldisilazane (HMDS) (1.0 equiv.) followed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5-20 mol%).[18]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Accelerated SuFEx reactions are often complete within minutes to a few hours.[5][18]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel. The trimethylsilyl fluoride (TMS-F) byproduct is volatile and typically removed during concentration.[7]
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Self-Validating System: The high efficiency and clean nature of the SuFEx reaction often result in near-quantitative conversion to the desired product with minimal byproduct formation.[9] This inherent reliability is a hallmark of click chemistry and serves as an internal validation of the protocol's success.
Applications in Drug Discovery and Beyond
The robustness and modularity of SuFEx chemistry have made it a powerful tool in drug discovery and development.[19][20] The resulting sulfonate and sulfonamide linkages are stable and can serve as effective pharmacophores.[6] The ability to perform late-stage functionalization on complex molecules allows for the rapid generation of compound libraries for high-throughput screening.[21]
Furthermore, the principles of SuFEx have been extended to materials science for the synthesis of novel polymers with unique properties.[8][22] The formation of polysulfates and polysulfonates via SuFEx polymerization offers access to materials with enhanced thermal and hydrolytic stability compared to traditional polycarbonates.[3]
Visualization of a SuFEx-based Drug Discovery Workflow
Figure 2: A representative workflow for SuFEx-based drug discovery.
Conclusion
SuFEx click chemistry, and the use of versatile reagents like this compound, represents a significant advancement in the field of chemical synthesis. Its efficiency, reliability, and broad applicability make it an indispensable tool for researchers at the forefront of innovation. By understanding the core principles and mastering the experimental techniques outlined in this guide, scientists can harness the power of SuFEx to accelerate discovery and create novel molecules with impactful functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 4. The growing applications of SuFEx click chemistry - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 10. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]
- 13. chembk.com [chembk.com]
- 14. 4-Acetylbenzenesulfonyl chloride =95.0 AT 1788-10-9 [sigmaaldrich.com]
- 15. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sulfur-fluoride exchange (SuFEx) chemistry as a tool toward drug discovery - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. books.rsc.org [books.rsc.org]
A-Z Technical Guide: Leveraging 4-Acetylbenzene-1-sulfonyl Fluoride (ABSF) for the Identification of Novel Ligandable Sites
Abstract
The identification of ligandable sites on protein targets is a cornerstone of modern drug discovery. While traditional efforts have heavily focused on well-defined active sites, the exploration of novel binding pockets offers the potential to drug previously intractable targets and develop therapeutics with novel mechanisms of action. Covalent chemoproteomics, utilizing reactive chemical probes, has emerged as a powerful strategy for mapping these sites on a proteome-wide scale. This guide provides an in-depth technical overview of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a sulfonyl fluoride-based covalent probe, for the discovery and characterization of ligandable sites. We will delve into the mechanistic underpinnings of ABSF's reactivity, provide detailed experimental protocols for its application, and discuss the necessary data analysis workflows to translate raw data into actionable biological insights.
Introduction: The Imperative for New Druggable Pockets
Historically, drug discovery has been dominated by the pursuit of ligands that bind to the orthosteric sites of enzymes and receptors. However, many high-value therapeutic targets lack such well-defined pockets, rendering them "undruggable" by conventional approaches. The expansion of the druggable proteome necessitates innovative strategies to identify and exploit alternative binding sites, such as allosteric pockets.
Fragment-Based Drug Discovery (FBDD) has proven to be a successful approach, utilizing small, low-complexity molecules ("fragments") to explore a protein's surface and identify regions of favorable interaction.[1][2] Covalent FBDD extends this principle by employing fragments equipped with a reactive "warhead" that forms a permanent bond with a nearby amino acid residue. This covalent linkage allows for the robust detection of even weak fragment interactions and provides a stable marker for the identified site.[3]
This compound (ABSF) is a key player in this field. Its sulfonyl fluoride (SF) warhead exhibits a unique reactivity profile, enabling it to modify a range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[4][5] This broadens the scope of discoverable sites and makes ABSF a versatile tool for chemical biology and drug discovery.[3]
The Chemical Heart of the Matter: Mechanism of ABSF Action
The utility of ABSF lies in the "privileged" reactivity of its sulfonyl fluoride group. This electrophilic warhead demonstrates a favorable balance of stability in aqueous environments and reactivity towards specific amino acid side chains within the context of a protein binding pocket.[3][6] This reaction proceeds via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7]
Primary and Secondary Amino Acid Targets:
While sulfonyl fluorides are known to react with several nucleophilic residues, their reactivity is highly context-dependent, influenced by the local microenvironment of the amino acid.[3]
-
Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target for ABSF. The reaction results in the formation of a stable sulfonate ester linkage.[7][8] The discovery of covalent ligands for previously "undruggable" targets, such as the Ral GTPase, has been enabled by targeting tyrosine residues with aryl sulfonyl fluorides.[7]
-
Lysine (Lys): The primary amine of the lysine side chain can also be modified by ABSF, forming a stable sulfonamide bond.[7]
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues are also potential targets, particularly when activated within an enzyme's active site, as is common in serine proteases.[6][9]
-
Histidine (His): The imidazole side chain of histidine presents another potential nucleophilic site for ABSF modification.[4][7]
Unlike many covalent warheads that target cysteine, sulfonyl fluorides form relatively unstable adducts with this amino acid, making them selective for other nucleophilic residues.[7] This distinct reactivity profile is a key advantage, expanding the searchable space for ligandable sites.[4][5]
Below is a diagram illustrating the general mechanism of ABSF reacting with a tyrosine residue.
References
- 1. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing 4-Acetylbenzene-1-sulfonyl fluoride for Covalent Protein Labeling and Bioorthogonal Chemistry
Introduction: The Power of Covalent Probes in Chemical Biology
In the intricate landscape of drug discovery and proteomics, the ability to selectively label and identify protein targets is paramount. Covalent probes offer a powerful mechanism for achieving this, providing stable, irreversible modifications that can withstand complex biological environments. Among the arsenal of electrophilic "warheads" used for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class.[1] Unlike more promiscuous reagents, SFs exhibit a unique balance of stability in aqueous buffers and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[2] This reactivity is context-dependent, often targeting residues within specific binding pockets, making SFs exceptional tools for activity-based protein profiling (ABPP) and target identification.[3]
This guide details the application of a specialized sulfonyl fluoride probe: 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) . The ABSF molecule is bifunctional by design. The sulfonyl fluoride moiety acts as the covalent warhead, engaging in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to form a stable sulfonate or sulfonamide linkage with the target protein.[4][5] The acetyl group, positioned para to the sulfonyl fluoride, serves as a versatile bioorthogonal handle. This ketone functionality is generally inert to biological nucleophiles but can be selectively targeted in a secondary step with an exogenous chemical reporter, enabling a two-stage approach for protein visualization, enrichment, and identification.[6][7]
This document provides a comprehensive overview of the mechanism, applications, and detailed protocols for using ABSF in modern chemical biology workflows.
Mechanism of Action: Covalent Modification via SuFEx Chemistry
The core of ABSF's utility lies in the SuFEx reaction, a highly reliable "click chemistry" transformation.[8] The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack by electron-rich amino acid side chains.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A deprotonated nucleophilic residue on the protein (e.g., the phenolate of a tyrosine or the ε-amino group of a lysine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Fluoride Displacement: The attack results in the formation of a pentavalent intermediate, which rapidly collapses, displacing the fluoride ion as a leaving group.
-
Covalent Bond Formation: A stable covalent bond (a sulfonate ester with tyrosine or a sulfonamide with lysine) is formed between the ABSF probe and the protein.
The reactivity of specific residues is highly influenced by their microenvironment. For instance, the nucleophilicity of a tyrosine residue can be significantly enhanced if it is located near a basic residue (like lysine or histidine) that can facilitate deprotonation of its phenolic hydroxyl group.[9]
Caption: Covalent labeling of a tyrosine residue with ABSF via SuFEx chemistry.
The Acetyl Handle: A Gateway to Bioorthogonal Chemistry
While covalent labeling provides a stable tag, the true power of ABSF lies in its second function. The acetyl group is a bioorthogonal chemical handle, meaning it does not react with native cellular components but can be selectively targeted by an external reagent.[10] This enables a two-step workflow:
-
Primary Labeling: The proteome is treated with ABSF, which covalently attaches to its protein targets.
-
Secondary Ligation: The acetyl-labeled proteins are then treated with a probe containing a complementary reactive group, such as a hydroxylamine or a hydrazine. This reaction, known as a condensation or ligation, forms a stable oxime or hydrazone bond.
The secondary probe can be appended with various reporter tags, such as:
-
A Fluorophore (e.g., TAMRA, Cy5): For fluorescent visualization of labeled proteins via in-gel fluorescence or microscopy.[11]
-
A Biotin Tag: For affinity-based enrichment of labeled proteins using streptavidin beads, followed by identification via mass spectrometry.[12]
-
An Alkyne or Azide: To enable a subsequent, highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reaction, adding another layer of modularity.[13]
This two-step approach provides significant advantages, including reduced background signal, as the reporter tag is only introduced after excess primary probe is washed away.
Experimental Protocols
PART 1: General Protein Labeling with ABSF
This protocol provides a general starting point for labeling a purified protein or a complex proteome with ABSF. Note: Optimal conditions (concentration, time, temperature, pH) should be empirically determined for each specific protein or experimental system.
1.1. Materials and Reagents
-
Target Protein/Proteome: Purified protein in a suitable buffer (e.g., PBS, HEPES) or cell/tissue lysate.
-
This compound (ABSF): (MW: 202.21 g/mol ).
-
Anhydrous Dimethyl Sulfoxide (DMSO): For preparing ABSF stock solution.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4 - 8.0. The slightly basic pH facilitates the deprotonation of nucleophilic residues like tyrosine and lysine.
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification Method: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or centrifugal filters to remove excess, unreacted ABSF.
1.2. Procedure
-
Prepare ABSF Stock Solution:
-
Prepare a 100 mM stock solution of ABSF in anhydrous DMSO. For example, dissolve 2.02 mg of ABSF in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from moisture.
-
-
Prepare Protein Sample:
-
Adjust the concentration of the purified protein or lysate to 1-5 mg/mL in the chosen reaction buffer (pH 7.4-8.0).
-
Ensure the buffer does not contain primary amines (e.g., Tris) that could compete with the protein for reaction with ABSF.
-
-
Labeling Reaction:
-
Add the ABSF stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of ABSF over the protein or a final concentration of 100 µM to 1 mM for complex lysates.
-
Example Calculation: For a 1 mL reaction with a 25 µM protein solution, to achieve a 100-fold molar excess (2.5 mM ABSF), add 25 µL of the 100 mM ABSF stock.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Incubation time should be optimized to maximize labeling while minimizing potential protein degradation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM to consume any remaining ABSF.
-
-
Removal of Excess Probe:
-
It is critical to remove unreacted ABSF before downstream applications.
-
For Purified Proteins: Use a desalting column (e.g., Sephadex G-25), dialysis against the storage buffer, or a centrifugal filter with an appropriate molecular weight cutoff.
-
For Lysates: Protein precipitation (e.g., with cold acetone or methanol) can be effective. Resuspend the protein pellet in a suitable buffer for the next step.
-
PART 2: Bioorthogonal Ligation with a Hydroxylamine Probe
This protocol describes the secondary labeling of the acetyl group on ABSF-modified proteins with a hydroxylamine-functionalized reporter tag (e.g., Hydroxylamine-Biotin).
2.1. Materials and Reagents
-
ABSF-labeled Protein: From the procedure in Part 1, in a buffer free of primary amines.
-
Hydroxylamine-Reporter Probe: (e.g., Hydroxylamine-Biotin, Hydroxylamine-Alkyne).
-
Ligation Buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 10-100 mM aniline, pH 6.0-6.5). Aniline acts as a catalyst for oxime ligation.
-
Anhydrous DMSO: To prepare the hydroxylamine probe stock solution.
2.2. Procedure
-
Prepare Hydroxylamine Probe Stock:
-
Prepare a 10-50 mM stock solution of the hydroxylamine-reporter probe in anhydrous DMSO.
-
-
Prepare Labeled Protein for Ligation:
-
Ensure the purified, ABSF-labeled protein is in the recommended ligation buffer (pH 6.0-6.5). Buffer exchange may be necessary.
-
-
Ligation Reaction:
-
Add the hydroxylamine-reporter stock solution to the ABSF-labeled protein sample to a final concentration of 1-5 mM.
-
Incubate at room temperature or 37°C for 2-12 hours. The reaction can be monitored for completion if analytical methods are available.
-
-
Removal of Excess Ligation Probe:
-
Purify the dual-labeled protein using the same methods described in step 1.5 to remove the unreacted hydroxylamine-reporter probe and aniline catalyst.
-
-
Analysis and Downstream Applications:
-
The protein is now ready for analysis (e.g., SDS-PAGE with fluorescence imaging if a fluorophore was used) or enrichment (if biotin was used).
-
Workflow Visualization
Caption: Complete workflow for protein labeling and analysis using ABSF.
Data Summary and Considerations
| Parameter | Recommended Range | Rationale & Key Considerations |
| ABSF Concentration | 10-100x molar excess (purified protein)100 µM - 1 mM (lysate) | Start with lower concentrations to minimize off-target labeling. Higher concentrations may be needed for less reactive sites or complex mixtures. |
| Reaction pH (Labeling) | 7.4 - 8.0 | Balances protein stability with the need to deprotonate nucleophilic residues (e.g., Tyr pKa ~10, Lys pKa ~10.5). Context-specific residues in binding pockets can be reactive at lower pH. |
| Reaction pH (Ligation) | 6.0 - 6.5 | Oxime/hydrazone formation is most efficient at a slightly acidic pH. Aniline catalysis is also optimal in this range. |
| Incubation Time | 1 - 4 hours (Labeling)2 - 12 hours (Ligation) | Must be optimized. Monitor labeling efficiency versus potential protein degradation or loss of activity over time. |
| Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates but may compromise protein stability. Start at room temperature. |
| Buffer Choice | HEPES, PBS | Avoid buffers with primary amines (e.g., Tris) during the primary ABSF labeling step as they will compete with the reaction. |
Analysis of Labeled Proteins by Mass Spectrometry
Mass spectrometry (MS) is the definitive tool for confirming covalent modification and identifying the specific amino acid residue(s) labeled by ABSF.[14]
General Workflow:
-
Enrichment (Optional): If a biotin tag was used, enrich the labeled proteins from the complex mixture using streptavidin-coated beads.
-
Proteolytic Digestion: Digest the labeled protein(s) into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database. The mass of the ABSF adduct (or the dual-labeled adduct) will be added to the mass of the modified peptide and its fragment ions. The ABSF modification itself adds 185.0249 Da (C₈H₅O₃S) to the modified residue after loss of HF. This mass shift allows for precise identification of the labeled peptide and, through fragmentation analysis, the specific residue.
References
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 5. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 6. Bioorthogonal Handles: Selective Tools for Imaging and Profiling Biomolecules [environmental-expert.com]
- 7. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 8. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Acetylbenzene-1-sulfonyl Fluoride (ABSF): A Versatile Chemical Probe for Covalent Ligand Discovery and Target Identification in Proteomics
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Charting the Druggable Proteome
Identifying the molecular targets of bioactive compounds remains a formidable challenge in modern drug discovery and chemical biology.[1][2] While phenotypic screens can reveal compounds with desired cellular effects, deconvoluting their mechanism of action is often a resource-intensive bottleneck. Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), has emerged as a powerful strategy to directly map and quantify protein-small molecule interactions within complex biological systems.[3][4] At the heart of this technology are chemical probes—small molecules designed to covalently label proteins, enabling their enrichment and identification.
Sulfonyl fluorides (SFs) have been recognized as a "privileged" class of electrophiles, or "warheads," for their unique balance of stability in aqueous environments and reactivity toward a broad range of nucleophilic amino acid residues.[5][6] Unlike electrophiles that exclusively target cysteine, SFs can form stable covalent bonds with serine, tyrosine, lysine, threonine, and histidine, significantly expanding the scope of the proteome that can be interrogated.[5][7]
This guide focuses on 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a fragment-like chemical probe. Its small, rigid structure allows it to explore a wide variety of binding pockets, while the sulfonyl fluoride warhead enables it to covalently "mark" functional and allosteric sites. The acetyl group serves as a potential vector for synthetic elaboration, allowing for the future attachment of reporter tags like biotin or alkynes for target enrichment and visualization. Here, we detail the principles, applications, and detailed protocols for leveraging ABSF as a robust tool for mapping ligandable hotspots, discovering novel covalent ligands, and validating protein targets.
Principle and Mechanism of Action: Covalent Trapping of Nucleophilic Residues
The utility of ABSF as a chemical probe is rooted in the electrophilic nature of the sulfur(VI) fluoride center. It reacts with nucleophilic amino acid side chains through a sulfonyl-exchange (SuFEx) mechanism, forming a highly stable sulfonamide or sulfonate ester bond and releasing a fluoride ion.[5] This covalent modification effectively "traps" the interaction, allowing for downstream analysis by mass spectrometry.
The reactivity of a specific residue is not solely dependent on its nucleophilicity but is profoundly influenced by its local microenvironment within the protein structure.[8] The presence of nearby basic residues (e.g., histidine, lysine, arginine) can deprotonate the nucleophile (like a tyrosine hydroxyl), increasing its reactivity and rendering it a "hotspot" for labeling by an SF probe.[8] This context-dependent reactivity is a key feature, as it allows probes like ABSF to preferentially label functionally significant sites, such as catalytic active sites or allosteric pockets.
Caption: Covalent modification of a protein tyrosine residue by ABSF.
Core Applications of ABSF in Proteomics
Proteome-Wide Ligandability Mapping
Before embarking on extensive screening campaigns, it is crucial to understand which proteins in a given proteome possess reactive, or "ligandable," sites. ABSF can be used to generate a global map of these sites. By treating a cell lysate with ABSF and analyzing the labeled proteins via mass spectrometry, researchers can identify thousands of covalent modification sites, providing a valuable atlas of potentially druggable pockets to guide future drug discovery efforts.
Competitive Profiling for Covalent Ligand Discovery
This is a primary application of ABSF and a powerful method for screening compound libraries.[9][10] The principle is based on competition: if a test compound binds to a site on a target protein, it will block that site from being labeled by ABSF. By comparing the ABSF labeling profile of a proteome treated with a test compound versus a vehicle control (e.g., DMSO), one can identify the targets of the test compound and assess its selectivity across the proteome. A significant reduction in ABSF labeling on a specific protein indicates a binding event. This approach is particularly effective for discovering fragment-based covalent inhibitors.[11]
Caption: Workflow for competitive ABPP using ABSF to screen for covalent ligands.
Target Identification and Validation
For compounds discovered through phenotypic screening, identifying the direct protein target is essential.[12] A derivative of ABSF, functionalized with an alkyne or biotin tag, can be used as an affinity-based probe. After labeling the proteome, the tagged proteins can be enriched using streptavidin beads (for biotin) or click chemistry, followed by mass spectrometry to identify the bound proteins.[13] This workflow confirms direct target engagement and can uncover previously unknown off-targets.
Experimental Workflows and Protocols
The following protocols provide a framework for using ABSF in a proteomics context. They are designed to be self-validating by including necessary controls.
Probe Preparation and Handling
-
Solubility: ABSF is a small organic molecule. Prepare a 100 mM stock solution in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from moisture.
-
Safety: Handle ABSF in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Proteome Labeling with ABSF
This protocol is for mapping ligandable sites in a cell lysate.
Causality Behind Choices:
-
Buffer: A buffer near physiological pH (7.4) is used to maintain protein structure and function. DTT/TCEP are excluded as they can react with electrophilic probes.
-
Protease Inhibitors: A protease inhibitor cocktail (serine/cysteine-focused) is omitted because ABSF itself is a reactive covalent probe that will label many of these same sites. Including them would create competitive inhibition against the probe.
-
Incubation Time/Temp: 37°C mimics physiological temperature to ensure proteins are in a native conformation. 1 hour is typically sufficient for labeling without causing significant protein degradation.
Materials:
-
Cell lysate (e.g., from cultured cells), protein concentration adjusted to 2-5 mg/mL in PBS pH 7.4.
-
ABSF stock solution (100 mM in DMSO).
-
DMSO (anhydrous).
-
8M Urea in 50 mM Tris-HCl, pH 8.0.
-
1M Dithiothreitol (DTT).
-
0.5M Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
C18 solid-phase extraction (SPE) cartridges.
Procedure:
-
Proteome Preparation: Thaw cell lysate on ice. Normalize the protein concentration to 2 mg/mL with cold PBS.
-
Labeling Reaction:
-
Test Sample: To 500 µL of lysate (1 mg protein), add 5 µL of 10 mM ABSF (prepared by diluting the 100 mM stock in DMSO). Final concentration: 100 µM.
-
Control Sample: To a separate 500 µL of lysate, add 5 µL of DMSO.
-
-
Incubation: Incubate both samples for 1 hour at 37°C with gentle shaking.
-
Denaturation and Reduction: Add 500 µL of 8M Urea to each sample. Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylation: Cool samples to room temperature. Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.
-
Digestion: Dilute the samples 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to <2M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the samples with formic acid (to ~pH 3). Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Elute peptides and dry them in a vacuum centrifuge. Reconstitute in an appropriate buffer for LC-MS/MS analysis. The goal is to identify peptides that have been modified by ABSF (mass shift).
Caption: General workflow for proteome labeling and analysis with ABSF.
Protocol 2: Competitive ABPP for Ligand Screening
This protocol uses a quantitative proteomics approach (e.g., Label-Free Quantification, LFQ) to compare probe labeling between a ligand-treated and a control sample.[14]
Procedure:
-
Proteome Preparation: Prepare triplicate samples of cell lysate (1 mg protein each in 500 µL PBS) for both the control and test conditions.
-
Competitive Incubation:
-
Test Group (3 replicates): Add your test compound to the desired final concentration (e.g., 10 µM).
-
Control Group (3 replicates): Add an equivalent volume of DMSO.
-
Incubate all samples for 30 minutes at 37°C. This allows the test compound to bind to its targets.
-
-
Probe Labeling: Add ABSF to all six samples to a final concentration of 100 µM.
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Processing for MS: Follow steps 4-8 from Protocol 1 (Denaturation, Reduction, Alkylation, Digestion, Desalting, and LC-MS/MS Analysis).
-
Data Analysis:
-
Perform label-free quantification (LFQ) using a software platform like MaxQuant.[15]
-
For each identified protein, calculate the ratio of its abundance in the "Test" group versus the "Control" group.
-
Proteins where the test compound has competed with ABSF will show a significantly reduced signal (a high Control/Test ratio). These are your "hits."
-
Statistical analysis (e.g., t-test, volcano plot) is critical to identify hits with high confidence.
-
Data Presentation and Interpretation
Quantitative data from competitive profiling experiments should be summarized for clarity.
Table 1: Example Quantitative Data from a Competitive ABPP Experiment
| Protein ID | Gene Name | Control LFQ Intensity (Avg) | Ligand LFQ Intensity (Avg) | Fold Change (Control/Ligand) | p-value | Hit? |
| P04035 | GSTP1 | 1.5 E+09 | 3.2 E+08 | 4.69 | 0.002 | Yes |
| Q03135 | HSPA1A | 8.9 E+10 | 8.5 E+10 | 1.05 | 0.850 | No |
| P62258 | ACTG1 | 1.2 E+11 | 1.1 E+11 | 1.09 | 0.720 | No |
| P08238 | HSP90AA1 | 9.5 E+10 | 2.1 E+09 | 45.2 | <0.001 | Yes |
This table illustrates how hits are identified based on a significant increase in the Control/Ligand intensity ratio and a low p-value.
Table 2: Comparison of ABSF with Other Covalent Probes
| Probe Type | Warhead | Primary Target Residues | Key Advantages | Key Considerations |
| ABSF | Sulfonyl Fluoride | Ser, Tyr, Lys, Thr, His, Cys | Broad reactivity, good stability, fragment-like size for diverse pocket access.[5] | Can be promiscuous; reactivity is context-dependent. |
| Iodoacetamide (IA) | Iodoacetyl | Cysteine | Highly reactive with cysteines, classic tool for Cys profiling. | Can be overly reactive, potential for light sensitivity. |
| Acrylamide | Michael Acceptor | Cysteine | Tunable reactivity, commonly used in targeted covalent inhibitors. | Reactivity can be slower than IA probes. |
| PMSF / AEBSF | Sulfonyl Fluoride | Serine (primarily) | Classic serine protease inhibitors.[5][7] | Less effective for other nucleophiles compared to broader SF probes. |
Conclusion
This compound is more than just a simple chemical; it is a powerful discovery tool. Its broad reactivity profile and simple structure make it an ideal probe for uncovering novel ligandable sites across the proteome. When integrated into a competitive ABPP workflow, ABSF enables the high-throughput screening of compound libraries to identify potent and selective covalent ligands. The protocols and principles outlined in this guide provide a robust foundation for researchers to employ ABSF in their own target identification and drug discovery programs, ultimately accelerating the journey from a phenotypic hit to a validated molecular target.
References
- 1. Insights of affinity-based probes for target identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 12. Target identification of natural products and bioactive compounds using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-free Quantitative Proteomics of Mouse Cerebrospinal Fluid Detects β-Site APP Cleaving Enzyme (BACE1) Protease Substrates In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Protocol for covalent enzyme inhibition with 4-Acetylbenzene-1-sulfonyl fluoride
Application Note & Protocol
Topic: Protocol for Covalent Enzyme Inhibition with 4-Acetylbenzene-1-sulfonyl fluoride
For: Researchers, scientists, and drug development professionals.
Harnessing the Power of Irreversibility: A Guide to Covalent Enzyme Inhibition Using this compound (ABSF)
Introduction: The Rationale for Covalent Inhibition with Sulfonyl Fluorides
In the landscape of drug discovery and chemical biology, covalent inhibitors represent a powerful modality for achieving durable and potent target modulation.[1] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their target protein, often leading to complete and sustained inactivation.[2] This approach can offer significant advantages, including prolonged duration of action, high biochemical efficiency, and the ability to target proteins with shallow binding pockets.[3]
The sulfonyl fluoride (SF) moiety has emerged as a "privileged warhead" for designing such inhibitors.[4][5] SFs exhibit a favorable balance of aqueous stability and reactivity, allowing them to navigate biological milieus before reacting with specific nucleophilic residues within a target's binding site.[5] Historically, SFs like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have been widely used as benchmark inhibitors of serine proteases, where they irreversibly modify the active site serine.[4][6] However, their utility is not limited to serine; SFs can also form stable covalent adducts with tyrosine, lysine, threonine, and histidine residues, making them a versatile tool for probing a wide range of protein targets.[7][8]
This guide focuses on this compound (ABSF), an aromatic sulfonyl fluoride. The electron-withdrawing nature of the para-acetyl group is expected to modulate the electrophilicity of the sulfonyl fluoride warhead, influencing its reactivity profile.[7] Here, we provide a comprehensive framework for utilizing ABSF, detailing not just the "how" but the "why" behind each step. The protocols are designed as self-validating systems, integrating experimental procedures with robust analytical methods for confirming covalent modification and characterizing inhibition kinetics.
The Mechanism of Action: An Electrophilic Trap
The inhibitory action of ABSF is rooted in a nucleophilic substitution reaction at the sulfur atom. When ABSF enters a suitably configured protein binding pocket, a nearby nucleophilic amino acid side chain attacks the electrophilic sulfur center of the sulfonyl fluoride. This attack leads to the formation of a stable sulfonyl-enzyme linkage and the displacement of the fluoride ion, a good leaving group.[9] For serine proteases, this process is often facilitated by a catalytic triad (Ser-His-Asp) that activates the serine hydroxyl group, enhancing its nucleophilicity.[9]
Caption: Mechanism of serine protease inhibition by ABSF.
Essential Materials and Reagents
| Reagent / Material | Specifications | Supplier Example |
| This compound (ABSF) | >95% purity | BLD Pharm[10], Sigma-Aldrich |
| Target Enzyme | Purified, of known concentration and activity | N/A |
| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.9% | Standard chemical supplier |
| Assay Buffer | e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl | N/A |
| Quenching Reagent | e.g., Dithiothreitol (DTT) or β-mercaptoethanol | Standard chemical supplier |
| Formic Acid | LC-MS Grade | Standard chemical supplier |
| Acetonitrile (ACN) | LC-MS Grade | Standard chemical supplier |
| Ultrapure Water | Type I, 18.2 MΩ·cm | N/A |
| Microcentrifuge Tubes | Low-binding | N/A |
| Mass Spectrometer | ESI-QTOF or Orbitrap recommended | N/A |
| Plate Reader | For kinetic assays | N/A |
Experimental Protocols
The following protocols provide a comprehensive workflow for assessing ABSF as a covalent inhibitor, from initial incubation to kinetic characterization.
Caption: Overall experimental workflow for characterizing ABSF.
Protocol 1: General Procedure for Covalent Enzyme Inhibition
This protocol establishes whether ABSF inhibits the target enzyme under defined conditions. The key principle is to pre-incubate the enzyme and inhibitor before initiating the enzymatic reaction by adding the substrate. This allows time for the covalent reaction to occur.
-
Prepare ABSF Stock Solution: Dissolve ABSF in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Rationale: Sulfonyl fluorides, like many organic small molecules, have poor aqueous solubility.[4] DMSO is a standard solvent for creating concentrated stocks that can be diluted into aqueous buffers for the final assay.
-
-
Enzyme-Inhibitor Incubation:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Add the target enzyme to a final concentration appropriate for your enzymatic assay (e.g., 10-100 nM).
-
Add ABSF from the stock solution to the desired final concentration (e.g., 1-100 µM). Ensure the final DMSO concentration is low (<1-2%) to avoid affecting enzyme structure or activity.
-
Include a "DMSO only" control (no inhibitor).
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes).
-
-
Initiate Enzymatic Reaction: Add the enzyme's specific substrate to start the reaction.
-
Measure Activity: Monitor the reaction progress using a suitable method (e.g., absorbance or fluorescence on a plate reader).
-
Calculate Percent Inhibition: Compare the reaction rate of the ABSF-treated enzyme to the DMSO control to determine the extent of inhibition.
Protocol 2: Confirmation of Covalent Adduct by Intact Protein Mass Spectrometry
This is a critical step to prove that inhibition is due to covalent modification.[11] The protocol aims to detect an increase in the protein's mass corresponding to the mass of the bound ABSF molecule minus the displaced fluoride ion.
-
Prepare Inhibition Reaction:
-
Set up a larger volume reaction similar to Protocol 1. Incubate the target enzyme (e.g., 1-5 µM) with a 5- to 10-fold molar excess of ABSF. Also, prepare a DMSO control sample.
-
Incubate for 60 minutes at 25°C.
-
Rationale: Higher concentrations are used to ensure a sufficient signal for MS analysis. A molar excess of the inhibitor drives the covalent reaction towards completion.
-
-
Sample Preparation for MS:
-
Quench any unreacted ABSF by adding a scavenger nucleophile like DTT (final concentration 1-5 mM). This is optional but can prevent non-specific reactions during sample workup.
-
Desalt the sample to remove buffer components that interfere with ionization. This can be done using C4 ZipTips or other protein desalting columns.
-
Elute the protein in a solution compatible with mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into an ESI mass spectrometer.
-
Acquire spectra over a mass-to-charge (m/z) range that includes the expected charge states of the protein.
-
Rationale: ESI generates multiple charged ions of the protein. The resulting charge state envelope is used for analysis.[11]
-
-
Data Deconvolution:
-
Use deconvolution software (provided with the mass spectrometer) to transform the m/z spectrum into a true mass spectrum.
-
Compare the mass of the ABSF-treated protein to the DMSO control. A mass shift equal to the molecular weight of ABSF (200.21 g/mol ) minus fluorine (19.00 g/mol ), which is +181.21 Da , confirms the formation of a 1:1 covalent adduct.[11][12]
-
Protocol 3: Kinetic Characterization of Inhibition
For covalent inhibitors, a simple IC₅₀ is often insufficient. A more informative parameter is the second-order rate constant of inactivation (k_inact/K_i), which reflects the efficiency of the covalent modification.[3] This protocol determines the observed rate of inactivation (k_obs) at different inhibitor concentrations.
-
Experimental Setup:
-
Prepare a series of dilutions of ABSF in assay buffer.
-
In a 96-well plate, combine the enzyme and the various concentrations of ABSF. Include a no-inhibitor control.
-
Initiate the reaction by adding the substrate.
-
Rationale: Unlike the pre-incubation method in Protocol 1, here the substrate is present from the beginning. This allows for continuous monitoring of the loss of enzyme activity over time as the covalent modification occurs.
-
-
Data Acquisition: Immediately place the plate in a plate reader and measure the product formation (e.g., fluorescence signal) kinetically over a period of time (e.g., every 30 seconds for 30-60 minutes).
-
Data Analysis:
-
For each ABSF concentration, plot the product concentration versus time. The resulting curves will be nonlinear, reflecting the progressive loss of active enzyme.
-
Fit each curve to the equation for first-order decay of enzyme activity: P(t) = (v₀/k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product at time t, v₀ is the initial uninhibited rate, and k_obs is the observed rate of inactivation.
-
Plot the calculated k_obs values against the corresponding ABSF concentrations [I].
-
Fit this new plot to the equation for a hyperbolic curve to determine k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration at half-maximal inactivation rate). The ratio k_inact/K_i represents the overall efficiency of the inhibitor.[13]
-
Safety and Handling
Sulfonyl fluoride compounds are hazardous and must be handled with care.[14][15]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle solid ABSF and concentrated DMSO stocks in a well-ventilated chemical fume hood.[16][17] Avoid creating dust.[14]
-
Exposure: Avoid contact with skin and eyes.[15] In case of contact, flush the affected area immediately with copious amounts of water.[17] Avoid inhalation.[18]
-
Storage: Store ABSF in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[16]
-
Disposal: Dispose of waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed. | 1. ABSF is hydrolyzed/degraded. 2. Enzyme is not susceptible. 3. Incubation time is too short. | 1. Prepare fresh ABSF stock. Check buffer stability of ABSF. 2. The target may lack an accessible, reactive nucleophile. 3. Increase pre-incubation time in Protocol 1. |
| Mass shift in MS is not observed. | 1. Low reaction stoichiometry. 2. Protein is not stable in MS conditions. 3. Deconvolution error. | 1. Increase inhibitor excess and/or incubation time. 2. Optimize MS parameters (e.g., desolvation temperature). 3. Manually inspect the raw m/z spectrum for shifted peaks. |
| High background in kinetic assay. | 1. Substrate is unstable. 2. ABSF interferes with the assay signal. | 1. Run a substrate-only control. 2. Run a control with ABSF and substrate (no enzyme). |
| Kinetic data does not fit the model. | The inhibition mechanism is more complex (e.g., two-step binding). | Consult specialized literature on covalent inhibitor kinetics.[13] A simpler linear plot of k_obs vs [I] may be sufficient if [I] << K_i. |
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. 455-25-4|this compound|BLD Pharm [bldpharm.com]
- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. nj.gov [nj.gov]
- 18. Sulfuryl fluoride | F2SO2 | CID 17607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Activity-based protein profiling with 4-Acetylbenzene-1-sulfonyl fluoride probes
Application Notes & Protocols
Topic: Activity-Based Protein Profiling with 4-Acetylbenzene-1-sulfonyl Fluoride Probes
For: Researchers, scientists, and drug development professionals.
Guide to Functional Serine Hydrolase Analysis Using this compound (ABS-F) Probes
Introduction: Beyond Expression, A Functional View of the Proteome
In the post-genomic era, understanding protein function requires tools that move beyond static measurements of protein abundance. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to directly assess the functional state of entire enzyme families in complex biological systems, including live cells and tissues.[1][2] Unlike traditional proteomic methods that quantify protein levels, ABPP utilizes active-site-directed chemical probes to provide a "snapshot" of catalytic activity, distinguishing active enzymes from their inactive or zymogenic forms.[3]
This guide focuses on a specific class of ABPP reagents: probes based on the this compound (ABS-F) scaffold. Sulfonyl fluoride electrophiles have a long history as potent and irreversible inhibitors of serine hydrolases, one of the largest and most diverse enzyme superfamilies in mammals.[4][5] By functionalizing the ABS-F core with reporter tags, we transform this inhibitor scaffold into a versatile tool for visualizing, identifying, and quantifying active serine hydrolases to accelerate target discovery and drug development.
The Chemistry of Action: Covalent Labeling of the Active Site
The efficacy of ABS-F probes lies in their mechanism-based, covalent reaction with the catalytic serine residue found within the active site of all serine hydrolases.
-
The Catalytic Triad: The active site of a serine hydrolase typically contains a catalytic triad (Ser-His-Asp). This arrangement polarizes the serine's hydroxyl group, significantly increasing its nucleophilicity.
-
Electrophilic Capture: The sulfonyl fluoride (-SO₂F) group on the ABS-F probe is a potent electrophile. The activated serine nucleophile attacks the sulfur atom, displacing the fluoride leaving group.
-
Irreversible Sulfonylation: This reaction forms a stable, covalent sulfonyl-enzyme linkage, effectively "tagging" the active enzyme.[5] Because this process is dependent on the catalytically active conformation of the enzyme, inactive forms are not labeled.
This covalent and activity-dependent labeling is the cornerstone of the ABPP strategy, ensuring that the detected signals are a direct readout of functional enzyme levels.
Caption: Covalent modification of a serine hydrolase by an ABS-F probe.
Experimental Design: Keys to a Successful ABPP Experiment
Careful experimental design is critical for generating robust and interpretable data. The modularity of ABPP probes allows for flexibility, but key parameters must be optimized.[3]
Probe Architecture: An activity-based probe consists of three key components:[6][7]
-
Reactive Group: The sulfonyl fluoride "warhead" that covalently binds the enzyme's active site.
-
Linker: A spacer that connects the reactive group to the reporter tag.
-
Reporter Tag: A functional handle for detection and/or enrichment. Common tags include:
-
Fluorophores (e.g., Rhodamine, BODIPY): For direct, in-gel fluorescence scanning. This is the fastest method for visualizing activity profiles.[2]
-
Biotin: For enrichment of labeled proteins using streptavidin beads, followed by identification via mass spectrometry (ABPP-MudPIT).[8][9]
-
Clickable Handles (e.g., Alkyne, Azide): These allow for a two-step labeling procedure. The probe is first introduced in situ or in vivo, followed by lysis and attachment of a reporter tag via "click chemistry." This is particularly useful for cell-permeable probes.[10]
-
Essential Controls: To ensure that labeling is specific and activity-dependent, every ABPP experiment must include proper controls.
-
Heat-Inactivated Proteome: A sample of the proteome (cell lysate or tissue homogenate) is boiled for 5-10 minutes to denature all proteins. This sample should show no labeling with the ABS-F probe, confirming that the probe only reacts with properly folded, active enzymes.[11]
-
Competitive Inhibition (Pre-incubation Control): The proteome is pre-incubated with a broad-spectrum serine hydrolase inhibitor (e.g., phenylmethylsulfonyl fluoride, PMSF) before adding the ABS-F probe.[12] A significant reduction in probe labeling demonstrates that the probe is indeed targeting the active sites of this enzyme class.
Table 1: Recommended Starting Conditions for ABS-F Probe Labeling
| Sample Type | Proteome Concentration | ABS-F Probe Concentration (Final) | Incubation Time | Incubation Temperature |
| Mammalian Cell Lysate | 1-2 mg/mL | 1-5 µM | 30-60 min | 25-37 °C |
| Tissue Homogenate | 1-2 mg/mL | 2-10 µM | 30-60 min | 25 °C |
| Live Cell Labeling | N/A (confluent plate) | 10-50 µM | 60-120 min | 37 °C |
Note: These are starting points and should be optimized for each specific biological system and probe.
Core Protocols
The following protocols provide a framework for gel-based ABPP, a robust and widely used method for visualizing serine hydrolase activity.[3]
Protocol 1: Labeling of Serine Hydrolases in Cell Lysates
This protocol is designed for the direct analysis of enzyme activity in a prepared proteome using a fluorescently-tagged ABS-F probe (e.g., ABS-F-Rhodamine).
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS, 50 mM Tris-HCl, pH 7.4)
-
Protease Inhibitor Cocktail (serine protease inhibitors omitted)
-
ABS-F-Rhodamine probe (100 µM stock in DMSO)
-
Broad-spectrum inhibitor (e.g., PMSF, 100 mM stock in DMSO)
-
4x SDS-PAGE Loading Buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Proteome Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Lyse cells (e.g., by sonication) in Lysis Buffer on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (proteome) and determine the protein concentration. Adjust to 1 mg/mL with Lysis Buffer.
-
-
Control Sample Preparation:
-
Heat-Inactivated Control: Transfer 50 µL of the proteome to a new tube. Heat at 95°C for 10 minutes. Allow to cool to room temperature.
-
Competitive Inhibition Control: To a 50 µL aliquot of the native proteome, add PMSF to a final concentration of 1 mM. Incubate for 15 minutes at room temperature.
-
-
Probe Labeling:
-
To 50 µL of the native proteome (and the control samples), add the ABS-F-Rhodamine probe to a final concentration of 2 µM.
-
Incubate all samples for 30 minutes at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 17 µL of 4x SDS-PAGE loading buffer to each sample.
-
Heat all samples at 95°C for 5 minutes.
-
-
Analysis:
-
Load 20 µg of each sample onto an SDS-PAGE gel.
-
Proceed to Protocol 2 for in-gel fluorescence scanning.
-
Protocol 2: In-Gel Fluorescence Scanning and Analysis
Materials:
-
SDS-PAGE gel from Protocol 1
-
Fluorescence gel scanner (e.g., Typhoon, ChemiDoc MP) with appropriate filters for Rhodamine (Excitation: ~550 nm, Emission: ~570 nm).
-
Coomassie stain solution
Procedure:
-
Electrophoresis: Run the SDS-PAGE gel according to standard procedures until the dye front reaches the bottom.
-
Fluorescence Scanning:
-
Carefully remove the gel from the cassette. Do NOT fix or stain the gel at this stage.
-
Place the gel on the imaging platen of the fluorescence scanner.
-
Scan the gel using the appropriate laser/filter set for the fluorophore used on the probe.
-
-
Data Interpretation:
-
The resulting image will show fluorescent bands corresponding to active serine hydrolases labeled by the ABS-F probe.
-
Compare the "Native" lane to the control lanes. True signals should be present in the native lane but absent or significantly reduced in the heat-inactivated and competitor-treated lanes.
-
The intensity of each band is proportional to the amount of active enzyme in the sample.
-
-
Loading Control:
-
After scanning, the same gel can be stained with Coomassie Blue to visualize the total protein load in each lane, ensuring equal loading between samples.
-
References
- 1. Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Resolution Confocal Fluorescence Imaging of Serine Hydrolase Activity in Cryosections – Application to Glioma Brain Unveils Activity Hotspots Originating from Tumor-Associated Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Protein Modification Using 4-Acetylbenzene-1-sulfonyl fluoride (ABSF)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) for site-specific protein modification. ABSF is an electrophilic probe that offers a unique combination of stability in aqueous solutions and reactivity toward specific nucleophilic amino acid residues, making it a valuable tool in chemical biology and therapeutic development.[1][2] This guide details the underlying mechanism of action, provides step-by-step experimental protocols for protein labeling, and offers insights into the characterization and troubleshooting of the resulting bioconjugates. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for applications ranging from fundamental protein research to the development of antibody-drug conjugates (ADCs).
Introduction: The Power of Precision in Protein Modification
The covalent modification of proteins is a cornerstone of modern biotechnology and drug discovery. The ability to attach probes, drugs, or other functional moieties to a protein of interest enables a vast array of applications, from elucidating biological pathways to creating targeted therapeutics. Historically, reagents targeting highly nucleophilic residues like cysteine have been prevalent. However, the development of reagents with alternative specificities has expanded the scope of what is possible.
Sulfonyl fluorides (SFs), such as this compound (ABSF), have emerged as a privileged class of "warheads" for covalent modification.[1][2] Unlike more promiscuous reagents, SFs exhibit a "Goldilocks" reactivity—stable enough for biological experiments yet reactive enough to form covalent bonds with specific amino acid side chains.[2][3] While they can react with several nucleophilic residues including serine, threonine, lysine, cysteine, and histidine, they have shown particular utility in the targeted modification of tyrosine residues within specific protein microenvironments.[1][4][5][6] This guide focuses on harnessing the capabilities of ABSF for precise and predictable protein engineering.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent modification of proteins by ABSF proceeds through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond.
Key Features of the SuFEx Reaction:
-
Biocompatibility: The reaction proceeds efficiently under mild, aqueous conditions (neutral to slightly alkaline pH) that are compatible with maintaining protein structure and function.[7]
-
Specificity: While several residues can react, the modification is often highly context-dependent. The accessibility and nucleophilicity of a given residue, such as a tyrosine, within a protein's binding pocket can lead to highly site-specific labeling.[4][6][8]
-
Stability: The resulting covalent bond is exceptionally stable, making it suitable for applications requiring long-term tracking or prolonged therapeutic effect.[9] The sulfonyl fluoride warhead itself is resistant to hydrolysis and reduction compared to alternatives like sulfonyl chlorides.[1][7]
The acetyl group on the benzene ring of ABSF can serve as a useful analytical handle or a point for further chemical elaboration, although its primary role in the context of this guide is as a component of a model labeling reagent.
Caption: Mechanism of ABSF-mediated protein modification via SuFEx chemistry.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a model protein (e.g., an IgG antibody) with ABSF.
Materials and Reagents
| Reagent/Material | Recommended Specifications | Supplier Example |
| Target Protein (e.g., IgG) | >95% purity, concentration 2-10 mg/mL | N/A |
| This compound (ABSF) | >97% purity | Sigma-Aldrich, etc. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Molecular biology grade | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile filtered | Gibco |
| Reaction Buffer | 100 mM Sodium Bicarbonate, pH 8.5-9.0 | Prepare fresh |
| Desalting Columns | Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific |
| Centrifuge | Capable of >1,000 x g | Eppendorf, Beckman |
| UV-Vis Spectrophotometer | e.g., NanoDrop™ | Thermo Fisher Scientific |
Step-by-Step Labeling Protocol
This protocol is optimized for labeling ~1 mg of an IgG antibody. Adjustments may be necessary for other proteins.
Scientist's Note: The efficiency of the labeling reaction is highly dependent on pH. The primary amine of lysine and the hydroxyl group of tyrosine are more nucleophilic at slightly alkaline pH (8.5-9.0), which facilitates their attack on the sulfonyl fluoride.
Caption: General experimental workflow for protein modification with ABSF.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL.[10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
ABSF Stock Solution: Just before use, dissolve ABSF in anhydrous DMSO to create a 100 mM stock solution.
- Rationale: ABSF, like many reactive probes, can hydrolyze over time in aqueous solutions. Preparing the stock in anhydrous DMSO and adding it to the reaction at the last minute maximizes its reactivity.
2. Protein Buffer Exchange:
-
Equilibrate a desalting column appropriate for your sample volume with the Reaction Buffer (100 mM Sodium Bicarbonate, pH 8.5).
-
Apply the protein sample to the column and centrifuge according to the manufacturer's instructions to exchange the buffer.
-
Measure the protein concentration after buffer exchange using a UV-Vis spectrophotometer (A280).
3. Labeling Reaction:
-
In a microcentrifuge tube, add the buffer-exchanged protein.
-
Add a calculated volume of the 100 mM ABSF stock solution to achieve a desired molar excess (e.g., 10-fold to 50-fold molar excess of ABSF to protein).
- Calculation Example: For 1 mg of IgG (~150 kDa) at 2 mg/mL (0.5 mL volume):
-
Moles of IgG = (0.001 g) / (150,000 g/mol ) = 6.67 nmol
-
For a 20-fold excess: 20 * 6.67 nmol = 133.4 nmol of ABSF
-
Volume of 100 mM ABSF stock = (133.4 nmol) / (100,000,000 nmol/L) = 1.33 µL
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
- Optimization Note: Incubation time, temperature, and molar excess are key parameters. A matrix of conditions should be tested to find the optimal degree of labeling for your specific protein and application.
4. Purification of the Conjugate:
-
Equilibrate a new desalting column with sterile PBS, pH 7.4.
-
Apply the entire reaction mixture to the column and centrifuge to remove unreacted ABSF and DMSO.
-
Collect the purified protein conjugate.
5. Storage of the Conjugate:
-
Measure the final concentration of the purified conjugate.
-
For short-term storage, keep at 4°C. For long-term storage, add a cryoprotectant like glycerol to 10-20% (v/v), aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
Characterization of the Modified Protein
Confirming the success of the modification is a critical, self-validating step. Mass spectrometry is the most powerful technique for this purpose.[12][13]
| Technique | Purpose | Expected Outcome |
| Intact Mass Analysis (LC-MS) | Determine the Degree of Labeling (DoL) | An increase in the protein's molecular weight corresponding to the mass of the attached ABSF moiety (minus HF). Multiple peaks may indicate heterogeneous labeling. |
| Peptide Mapping (LC-MS/MS) | Identify the specific site(s) of modification | After enzymatic digestion (e.g., with Trypsin), modified peptides are identified by their mass shift. MS/MS fragmentation confirms the exact amino acid residue that was labeled.[14][15] |
| SDS-PAGE | Assess purity and gross modification | A slight shift in the protein's apparent molecular weight may be observed. Primarily used to confirm the absence of aggregation or degradation. |
| Functional Assays | Confirm retention of biological activity | e.g., ELISA or Surface Plasmon Resonance (SPR) to confirm antigen binding for an antibody. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Incorrect pH of reaction buffer.- Inactive ABSF (hydrolyzed).- Presence of competing nucleophiles (e.g., Tris buffer).- Target residue is not accessible. | - Verify buffer pH is 8.5-9.0.- Prepare fresh ABSF stock in anhydrous DMSO immediately before use.- Ensure protein is in an amine-free buffer.- Increase molar excess of ABSF or incubation time. Consider protein denaturation/renaturation if structure permits. |
| Protein Precipitation/Aggregation | - High concentration of DMSO (>10% v/v).- Protein is unstable at alkaline pH.- Excessive modification. | - Keep DMSO volume below 5% of the total reaction volume.- Perform the reaction at a lower pH (e.g., 8.0) or for a shorter duration.- Reduce the molar excess of ABSF. |
| High Degree of Heterogeneity | - Multiple residues are accessible and reactive. | - Decrease the molar excess of ABSF and incubation time to favor modification of the most reactive site.- Consider site-directed mutagenesis to remove secondary reactive sites if a single modification site is critical. |
| Loss of Protein Function | - Modification occurred at a critical residue in the active or binding site. | - Confirm modification site via peptide mapping.- If the site is critical, this reagent may not be suitable for the intended application without protein engineering. |
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. msvision.com [msvision.com]
- 14. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Leveraging 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) for Covalent Mapping of Enzyme Binding Sites
Introduction: The Power of Covalent Probes in Modern Drug Discovery
In the intricate landscape of drug discovery and chemical biology, understanding the precise interactions between a small molecule and its protein target is paramount. While reversible inhibitors have long been the mainstay of pharmacology, targeted covalent inhibitors (TCIs) have garnered significant attention for their potential to offer enhanced potency, prolonged pharmacodynamic effects, and improved selectivity.[1] At the heart of developing effective TCIs lies the ability to map the reactive, or "ligandable," residues within an enzyme's binding site. This is where chemical proteomics and the use of specialized covalent probes become indispensable.
Traditionally, covalent drug discovery has heavily focused on targeting cysteine residues due to the high nucleophilicity of its thiol group.[1][2] However, this approach is limited by the fact that many protein binding sites lack a suitably positioned cysteine.[2][3] To expand the druggable proteome, there is a pressing need for chemical tools that can target other nucleophilic amino acid residues.[3]
Enter the sulfonyl fluorides (SFs), a class of "privileged" electrophilic warheads that are transforming our ability to probe the proteome.[4][5] Unlike more promiscuous electrophiles, SFs strike an optimal balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with a variety of amino acid side chains, including serine, threonine, lysine, histidine, and, notably, tyrosine.[1][3][4][5] This versatility makes them exceptional tools for mapping enzyme binding sites and identifying novel targets for covalent inhibition.[4][6]
This application note provides a comprehensive guide to using 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) and its derivatives as chemical probes for mapping enzyme binding sites. We will delve into the underlying chemistry, provide detailed experimental protocols, and showcase how this technology can be integrated into modern drug discovery workflows.
The Chemistry of Sulfonyl Fluorides: A Privileged Warhead
The utility of sulfonyl fluorides stems from the unique properties of the S(VI)-F bond. This bond is remarkably stable under physiological conditions, resisting hydrolysis and reduction, which ensures the probe's integrity en route to its target.[2][4] However, when a sulfonyl fluoride-bearing molecule binds within the microenvironment of a protein's active site, the proximity and orientation of a nucleophilic amino acid residue can facilitate a sulfur(VI) fluoride exchange (SuFEx) reaction.[3][7]
This proximity-driven reactivity is key to the specificity of SF probes. The reaction proceeds via nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.[7]
The acetyl group on ABSF serves as a simple phenyl scaffold that can be elaborated upon to create more complex and selective probes. By appending reporter tags such as biotin for enrichment or fluorophores for imaging, or by incorporating "clickable" handles like alkynes or azides, the utility of the core ABSF structure can be vastly expanded.[8][9] These modifications enable downstream applications such as affinity purification of labeled proteins and identification of modification sites via mass spectrometry.[8]
Visualizing the Mechanism and Workflow
To better understand the application of ABSF, we can visualize both the chemical mechanism and the experimental workflow.
Figure 1: Mechanism of ABSF with tyrosine and the chemoproteomic workflow.
Core Protocols for Enzyme Binding Site Mapping
The following protocols provide a framework for using an alkyne-functionalized ABSF probe to identify and map covalent binding sites within a target protein or a complex proteome.
Protocol 1: Protein Labeling with an ABSF-Alkyne Probe
This protocol describes the covalent labeling of a purified protein or a complex cell lysate with an ABSF derivative containing a terminal alkyne for subsequent detection via click chemistry.
Materials:
-
Purified target protein or cell lysate
-
ABSF-alkyne probe (e.g., 4-ethynylbenzene-1-sulfonyl fluoride)
-
Labeling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4-8.5
-
DMSO (anhydrous)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare Protein Sample:
-
Prepare Probe Stock Solution: Prepare a 10 mM stock solution of the ABSF-alkyne probe in anhydrous DMSO.[10]
-
Labeling Reaction:
-
Add the ABSF-alkyne probe stock solution to the protein sample to achieve a final probe concentration. A typical starting point is a 2.5-5 molar excess of probe to protein for purified proteins, or 25-100 µM for complex lysates.[10] The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation.[12]
-
-
Quench Reaction (Optional): The reaction can be quenched by adding an excess of a primary amine-containing buffer (e.g., Tris) or by proceeding directly to the removal of excess probe.
-
Remove Excess Probe: Excess, unreacted probe can be removed by dialysis, buffer exchange using a desalting column, or acetone precipitation, depending on the downstream application.[10]
Protocol 2: Click Chemistry for Biotin Tagging
This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne-functionalized, ABSF-labeled protein.
Materials:
-
ABSF-alkyne labeled protein sample (from Protocol 1)
-
Biotin-Azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., TBTA)
Procedure:
-
Prepare Reagents:
-
Biotin-Azide: 10 mM stock in DMSO.
-
CuSO₄: 50 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh).
-
TBTA: 10 mM stock in DMSO.
-
-
Set up Click Reaction: In a microcentrifuge tube, combine the following in order:
-
ABSF-alkyne labeled protein
-
Biotin-Azide (to a final concentration of 100-200 µM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add the freshly prepared Sodium Ascorbate to a final concentration of 1-2.5 mM to initiate the reaction.[10]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess click chemistry reagents using a desalting column or protein precipitation. The biotinylated protein is now ready for enrichment.
Protocol 3: Enrichment and Mass Spectrometry Sample Preparation
This protocol details the enrichment of biotin-tagged proteins using streptavidin beads followed by enzymatic digestion for mass spectrometry analysis.
Materials:
-
Biotin-tagged protein sample (from Protocol 2)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Wash Buffer 3: 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's protocol to remove storage buffers.
-
Enrichment: Incubate the biotin-tagged protein sample with the prepared streptavidin beads for 1-2 hours at 4°C with rotation to capture the labeled proteins.
-
Washing: Pellet the beads and sequentially wash them with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.
-
On-Bead Reduction and Alkylation:
-
Resuspend the beads in 8 M Urea buffer containing 10 mM DTT and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate for 30 minutes in the dark.
-
-
On-Bead Digestion:
-
Wash the beads thoroughly with 100 mM Tris-HCl to remove urea and excess reagents.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. The peptides are now ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.
Data Analysis and Interpretation
The final and most critical step is the analysis of the mass spectrometry data to identify the specific peptide and amino acid residue modified by the ABSF probe.
Figure 2: Bioinformatic pipeline for identifying ABSF modification sites.
-
Database Search: The raw MS/MS data is searched against a protein sequence database.
-
Define Variable Modifications: Crucially, the search parameters must include a variable modification corresponding to the mass of the reacted ABSF probe (minus the fluorine atom) on the potential target residues (Tyr, Ser, Thr, Lys, His).[13][14]
-
Site Localization: Specialized algorithms are used to confidently assign the modification to a specific residue within the identified peptide based on the fragmentation pattern in the MS/MS spectrum.[13]
-
Interpretation: The identified modification sites pinpoint the accessible and reactive nucleophilic residues within the protein's binding pocket, providing a direct map for subsequent structure-based drug design of targeted covalent inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative parameters and expected outcomes when using ABSF probes.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration (Purified Protein) | 2-10 molar excess over protein | Balances labeling efficiency with the risk of non-specific modification. Requires empirical optimization. |
| Probe Concentration (Cell Lysate) | 10-100 µM | Higher concentration needed to account for the complexity of the proteome.[12] |
| Reaction pH | 7.4 - 8.5 | Slightly alkaline pH can enhance the nucleophilicity of residues like lysine and tyrosine, potentially increasing reaction rates.[11] |
| Reaction Time | 1 - 4 hours | Sufficient time for covalent modification. Longer times may increase off-target labeling. |
| Amino Acid Targets | Tyr, Lys, Ser, Thr, His | ABSF probes can react with multiple nucleophilic residues, providing a broad map of ligandable sites.[1][3][4] |
| Mass Shift (ABSF Adduct) | +171.02 Da (on Tyr, Ser, Thr) | This is the mass of the 4-acetylbenzenesulfonyl group. This value is critical for the mass spectrometry search. |
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile tools in chemical biology and drug discovery. Their unique reactivity profile allows for the exploration of ligandable amino acid residues beyond the traditional cysteine, significantly expanding the scope of the druggable proteome.[1][3] The protocols outlined in this application note provide a robust framework for researchers to employ ABSF probes to map enzyme binding sites, validate targets, and accelerate the design of next-generation targeted covalent inhibitors.[9] As chemoproteomic technologies continue to advance, the rational application of sulfonyl fluoride probes will undoubtedly play an increasingly pivotal role in uncovering new therapeutic opportunities.[15]
References
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of ¹⁸F-Labeled 4-Acetylbenzene-1-sulfonyl Fluoride for PET Imaging
Abstract
This document provides a comprehensive guide for the development, radiosynthesis, quality control, and preclinical evaluation of ¹⁸F-labeled 4-Acetylbenzene-1-sulfonyl fluoride ([¹⁸F]ASuF). This novel probe is presented as a model compound for leveraging the power of Sulfur [¹⁸F]Fluoride Exchange (SuFEx) chemistry, a next-generation radiolabeling technique. The sulfonyl fluoride moiety serves as a reactive handle for potential covalent interactions with biological targets, making such tracers valuable for irreversible binding studies and targeted radioligand therapy development. These protocols are designed for researchers, radiochemists, and drug development professionals seeking to explore covalent PET imaging agents. We detail the ultrafast, room-temperature radiosynthesis, robust cartridge-based purification, and rigorous quality control measures, followed by foundational protocols for in vitro and in vivo evaluation.
Introduction: The Advent of Covalent PET Probes with SuFEx Chemistry
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1] The utility of PET is fundamentally dependent on the design of highly specific radiotracers. While most PET tracers are designed for reversible binding to their targets, there is a growing interest in developing covalent probes that form irreversible bonds. This approach can offer advantages in signal accumulation and retention at the target site, enabling high-contrast imaging and therapeutic applications.
The sulfonyl fluoride (-SO₂F) functional group has emerged as a key "warhead" for covalent ligand design, notably reacting with nucleophilic residues on proteins such as tyrosine, serine, and lysine.[2] However, the incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ ≈ 109.8 min) into such structures has been hampered by the often harsh conditions of traditional C-¹⁸F bond-forming reactions.[3][4]
The advent of Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape.[5][6] SuFEx enables an ultrafast, room-temperature isotopic exchange on a sulfur(VI) center, allowing for the late-stage radiolabeling of aryl sulfonyl fluorides with exceptional efficiency and under remarkably mild conditions.[5][7] This process avoids the need for azeotropic drying of [¹⁸F]fluoride, complex catalysts, or high temperatures, dramatically simplifying the synthesis of ¹⁸F-labeled sulfonyl fluoride probes.[8][9]
This guide uses this compound as a model compound ([¹⁸F]ASuF) to illustrate the complete development workflow for a SuFEx-radiolabeled PET probe. The acetyl group provides a point of reference for a simple, functionalized aromatic system, which could be elaborated in future designs to achieve specific biological targeting.
Principle of Sulfur [¹⁸F]Fluoride Exchange (SuFEx)
The core of the radiosynthesis protocol lies in the ¹⁸F/¹⁹F isotopic exchange reaction on the sulfur(VI) center of an aryl sulfonyl fluoride precursor. Unlike the high kinetic barrier for C-F bond formation, the exchange on the S-F bond is exceptionally rapid.[5]
The process typically involves:
-
[¹⁸F]Fluoride Activation: No-carrier-added [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted using a phase-transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and a mild base (e.g., K₂CO₃).
-
Isotopic Exchange: The activated [¹⁸F]fluoride is added to a solution of the non-radioactive aryl sulfonyl fluoride precursor (in this case, this compound). The exchange reaction proceeds to equilibrium within seconds to minutes at ambient temperature.[8][10]
-
Simplified Purification: Due to the high efficiency and low precursor mass required, the final [¹⁸F]-labeled product can often be purified using a simple solid-phase extraction (SPE) cartridge, eliminating the need for time-consuming HPLC purification.[5][10]
This methodology provides excellent radiochemical yields (RCY), high molar activity (Aₘ), and significantly reduces the overall synthesis time.[6]
Radiosynthesis of [¹⁸F]this compound ([¹⁸F]ASuF)
This section details the step-by-step protocol for the automated or manual synthesis of [¹⁸F]ASuF. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Equipment
-
Precursor: this compound (non-radioactive standard).
-
Radionuclide: No-carrier-added [¹⁸F]fluoride in [¹⁸O]H₂O from cyclotron production.
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous, HPLC grade
-
Ethanol (EtOH), USP grade
-
Water for Injection (WFI)
-
Sterile Saline (0.9% NaCl)
-
-
Hardware:
-
Automated radiosynthesis module (e.g., GE TRACERlab, Scintomics GRP) or manual hot cell setup.
-
Quaternary Methylammonium (QMA) anion exchange cartridge.
-
Sep-Pak C18 or HLB solid-phase extraction (SPE) cartridge.
-
Sterile filters (0.22 µm).
-
Reaction vessel (1-5 mL).
-
Radiosynthesis Workflow Diagram
Caption: Automated workflow for the radiosynthesis of [¹⁸F]ASuF.
Step-by-Step Protocol
-
[¹⁸F]Fluoride Trapping and Activation:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA light cartridge. This step traps the [¹⁸F]F⁻ and allows the [¹⁸O]H₂O to be removed.
-
Prepare an elution solution containing Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel. The K₂₂₂ acts as a cryptand to chelate the potassium ion, increasing the nucleophilicity of the fluoride anion.[11]
-
Heat the reaction vessel under a stream of nitrogen or under vacuum (80-110 °C) to perform azeotropic drying and remove the water. Repeat with additions of anhydrous acetonitrile if necessary until the residue is dry.
-
-
[¹⁸F]SuFEx Radiolabeling Reaction:
-
Cool the reaction vessel to room temperature.
-
Prepare a solution of the this compound precursor (0.5-2.0 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.[8][10] The high reactivity of SuFEx means heating is unnecessary, which preserves thermally sensitive functional groups.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Quench the reaction by diluting the mixture with 5-10 mL of water. This prepares the mixture for SPE.
-
Pass the diluted reaction mixture through a pre-conditioned C18 or HLB SPE cartridge. The [¹⁸F]ASuF product will be retained on the cartridge, while the unreacted hydrophilic [¹⁸F]fluoride and K₂₂₂ will pass through to waste.
-
Wash the cartridge with 5-10 mL of WFI to remove any remaining impurities.
-
Elute the final product, [¹⁸F]ASuF, from the cartridge using a small volume of ethanol (0.5-1.0 mL).[10]
-
-
Formulation:
-
For preclinical studies, dilute the ethanolic solution with sterile saline to achieve the desired final concentration and a final ethanol content of <10% (v/v).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Take an aliquot for Quality Control testing.
-
Quality Control Protocols
Ensuring the purity, identity, and safety of the radiotracer is paramount for reliable and reproducible preclinical data.[11][12]
Analytical Methods
-
Radio-HPLC/UHPLC: The primary method for determining radiochemical purity and confirming identity.[9]
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% TFA).
-
Detectors: UV/Vis detector (to detect the non-radioactive precursor and product) and a radioactivity detector connected in series.
-
Procedure: Inject a small aliquot of the final product. The identity of [¹⁸F]ASuF is confirmed by co-injection with a non-radioactive standard of this compound.
-
Acceptance Criteria: Radiochemical Purity (RCP) ≥ 95%.[13]
-
-
Radio-TLC: A rapid, secondary method to confirm RCP.[14]
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: e.g., 95:5 (v/v) Acetonitrile:Water.[14]
-
Procedure: Spot the final product on the TLC plate and develop. Analyze the distribution of radioactivity using a radio-TLC scanner.
-
Expected Results: Free [¹⁸F]fluoride remains at the origin (Rf ≈ 0.0), while the more lipophilic [¹⁸F]ASuF product moves up the plate (e.g., Rf ≈ 0.5-0.7).
-
Performance Metrics
| Parameter | Method | Typical Value | Acceptance Criteria |
| Radiochemical Purity (RCP) | Radio-HPLC/TLC | >97% | ≥ 95% |
| Radiochemical Yield (RCY) | Dose Calibrator | 30-60% (decay-corrected) | As per validated process |
| Molar Activity (Aₘ) | HPLC (UV signal vs. Radioactivity) | 50-200 GBq/µmol | High enough to avoid mass effects |
| pH | pH strip or meter | 5.5 - 7.5 | 4.5 - 8.0 |
| Residual Solvents (Ethanol) | Gas Chromatography (GC) | <10% | < 5000 ppm (as per USP/Ph. Eur.) |
| Visual Inspection | Naked Eye | Clear, colorless, particulate-free | Pass |
| Sterility & Endotoxins | Culture/LAL Test | N/A (retrospective) | Sterile & < 175 EU/V (retrospective) |
Table summarizing key quality control tests and typical acceptance criteria for PET tracers.[11]
Application Protocols: Preclinical Evaluation
Once the [¹⁸F]ASuF tracer has passed all QC specifications, its biological activity can be assessed.
Mechanism of Action: Covalent Targeting
The sulfonyl fluoride group of [¹⁸F]ASuF is an electrophilic "warhead" that can undergo a covalent reaction with nucleophilic amino acid residues (e.g., Tyrosine, Serine, Lysine) on a target protein. This forms a stable sulfonate or sulfonamide bond, leading to irreversible labeling of the protein.
Caption: Covalent modification of a target protein by [¹⁸F]ASuF.
Protocol: In Vitro Cell Uptake Assay
This protocol determines the tracer's uptake and retention in a relevant cell line.
-
Cell Culture: Plate cells of interest (e.g., a cell line overexpressing a target enzyme) in 12- or 24-well plates and grow to ~80% confluency.
-
Tracer Incubation:
-
Prepare a solution of [¹⁸F]ASuF in cell culture media (e.g., 0.1-0.5 MBq/mL).
-
For blocking studies (to demonstrate specificity), pre-incubate a subset of wells with a high concentration (e.g., 10-100 µM) of a known non-radioactive inhibitor for 30 minutes.
-
Remove the old media from the cells and add the [¹⁸F]ASuF-containing media (with or without the blocker).
-
Incubate at 37 °C for various time points (e.g., 5, 15, 30, 60 minutes).[15]
-
-
Washing: At each time point, remove the radioactive media and quickly wash the cells 2-3 times with ice-cold PBS to stop uptake and remove unbound tracer.
-
Lysis and Counting: Lyse the cells with a suitable buffer (e.g., 1 M NaOH). Collect the lysate and measure the radioactivity in a gamma counter.
-
Data Analysis: Normalize the radioactivity counts to the protein content (e.g., via a BCA assay) and express the results as a percentage of the added dose per milligram of protein. A significant reduction in uptake in the blocked group compared to the control group indicates target-specific binding.[16]
Protocol: In Vivo Small Animal PET/CT Imaging
This protocol outlines the procedure for imaging the biodistribution of [¹⁸F]ASuF in a rodent model.
Caption: Standard workflow for a preclinical PET/CT imaging study.
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Anesthetize the animal (e.g., mouse or rat) using isoflurane and maintain anesthesia throughout the imaging session.
-
Tracer Administration: Administer a bolus injection of [¹⁸F]ASuF (typically 5-10 MBq) via a tail-vein catheter.[17]
-
Imaging: Perform a dynamic PET scan for 60-90 minutes immediately following injection, coupled with a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET and CT images. Draw regions of interest (ROIs) over major organs (brain, heart, liver, kidneys, muscle) and any tumors. Generate time-activity curves (TACs) to visualize the uptake and washout kinetics of the tracer in different tissues.
-
Interpretation: High uptake in a target tissue with low uptake in background tissues indicates a promising tracer. High uptake in bone can be an indicator of in vivo defluorination, suggesting instability of the tracer.[18]
-
Ex Vivo Biodistribution (Optional): Following the final scan, euthanize the animal, dissect key organs, and measure the radioactivity in each tissue using a gamma counter. This provides a quantitative confirmation of the PET imaging data.[19]
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of [¹⁸F]ASuF, a model compound for the development of covalent PET probes using SuFEx chemistry. The mild, rapid, and efficient nature of the SuFEx labeling protocol makes it an exceptionally powerful tool for radiochemists. By following these detailed protocols, researchers can reliably produce this and other novel sulfonyl fluoride-based tracers for preclinical evaluation.
Future work should focus on modifying the acetylbenzene scaffold to incorporate moieties that target specific enzymes or receptors implicated in disease, thereby transforming this model compound into a highly specific molecular imaging agent for oncology, neurology, or cardiology.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18F, 11C, and 13N | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 5. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. Radiosynthesis, in vitro validation, and in vivo evaluation of 18F-labeled COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro and in vivo evaluation of 18F-labeled positron emission tomography (PET) ligands for imaging the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Acetylbenzene-1-sulfonyl Fluoride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Covalent Probes in Drug Discovery
The paradigm of drug discovery has seen a resurgence of interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their biological targets. This renewed focus is driven by the potential for enhanced potency, prolonged duration of action, and the ability to target challenging binding sites that are often intractable to non-covalent binders.[1] Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides have emerged as a privileged class.[2][3] Unlike more traditional cysteine-reactive groups, sulfonyl fluorides exhibit a broader reactivity profile, capable of engaging a variety of nucleophilic amino acid residues including serine, threonine, tyrosine, lysine, and histidine.[2][3] This versatility significantly expands the scope of the "ligandable" proteome.
4-Acetylbenzene-1-sulfonyl fluoride (ABSF) is a representative member of this class, featuring the reactive sulfonyl fluoride moiety coupled with a versatile acetylphenyl scaffold. The acetyl group provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for fragment-based screening and lead optimization. Furthermore, the acetyl group can influence the molecule's polarity and binding interactions, potentially contributing to target selectivity. This document provides a comprehensive guide to the applications of ABSF in drug discovery, complete with detailed protocols for its use as a covalent probe in fragment-based screening and activity-based protein profiling.
Mechanism of Action: The Versatile Reactivity of the Sulfonyl Fluoride Warhead
The utility of ABSF as a covalent probe stems from the unique reactivity of the sulfonyl fluoride group. While stable in aqueous environments, the sulfur atom is highly electrophilic and susceptible to nucleophilic attack by appropriately positioned amino acid side chains within a protein's binding pocket. This proximity-driven reactivity is the cornerstone of its application in targeted covalent inhibition.
The general mechanism involves the nucleophilic attack of an amino acid residue (such as the hydroxyl group of serine or tyrosine, or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct with the protein. The presence of nearby basic residues in the protein's active site can further enhance the reactivity of the nucleophilic amino acid by facilitating its deprotonation.
Application 1: Fragment-Based Screening with Covalent Probes
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target.[4] These initial hits are then optimized and grown into more potent, drug-like molecules. The use of covalent fragments, such as ABSF, offers a significant advantage in FBDD by enabling the capture of even transient binding events through the formation of a stable covalent bond. This facilitates the identification of weak binders by techniques like mass spectrometry.[2][3][4]
Workflow for Covalent Fragment-Based Screening:
The following workflow outlines a general approach for using ABSF and its derivatives in a covalent fragment-based screening campaign.
Caption: Covalent Fragment-Based Drug Discovery Workflow.
Protocol 1: General Procedure for Covalent Fragment Screening with ABSF
This protocol provides a generalized procedure for screening a library of fragments derived from ABSF against a target protein using intact protein mass spectrometry.
Materials:
-
Purified target protein (e.g., a serine protease) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4-8.0)
-
ABSF or an ABSF-derived fragment library dissolved in DMSO (e.g., 10 mM stock solutions)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a final concentration of 1-10 µM in the chosen reaction buffer.
-
Fragment Incubation:
-
In a microcentrifuge tube, add the protein solution.
-
Add the ABSF fragment to a final concentration of 10-100 µM (the optimal concentration should be determined empirically). The final DMSO concentration should be kept low (typically <1%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for a defined period (e.g., 1-24 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
Include a negative control with DMSO only.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as a high concentration of a primary amine (e.g., Tris), to consume any unreacted ABSF fragments.
-
Sample Preparation for LC-MS:
-
Desalt the protein sample using a suitable method, such as a desalting column or buffer exchange spin column, to remove non-volatile salts.
-
Reconstitute the protein in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Intact Protein Mass Spectrometry:
-
Analyze the desalted protein sample by LC-MS.
-
Acquire the mass spectrum of the intact protein. The formation of a covalent adduct will result in a mass shift corresponding to the molecular weight of the ABSF fragment minus the mass of a fluoride atom.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the mass of the unmodified protein and any modified species.
-
Calculate the percentage of protein modification.
-
Causality Behind Experimental Choices:
-
Buffer pH: A slightly basic pH (7.4-8.0) is often used to facilitate the deprotonation of nucleophilic residues, enhancing their reactivity towards the sulfonyl fluoride.
-
Incubation Time and Temperature: These parameters are crucial for observing covalent modification and need to be optimized for each target protein and fragment.
-
Intact Protein MS: This technique provides a rapid and direct method to detect the formation of a covalent adduct and determine the stoichiometry of the modification.
Application 2: Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes reactive chemical probes to label and identify active enzymes within complex biological systems.[5][6] ABSF can be adapted for use as an activity-based probe, particularly for serine hydrolases, by incorporating a reporter tag (e.g., a biotin or a fluorescent dye) or a bioorthogonal handle (e.g., an alkyne or azide) for subsequent visualization or enrichment.
Workflow for Activity-Based Protein Profiling:
The following diagram illustrates a typical ABPP workflow using a clickable ABSF-based probe.
Caption: Activity-Based Protein Profiling (ABPP) Workflow.
Protocol 2: General Procedure for ABPP with a Clickable ABSF Probe
This protocol describes a general method for identifying the targets of an ABSF-based probe in a cell lysate using a click chemistry-based ABPP approach.
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., PBS with protease inhibitors, excluding those targeting serine proteases if they are the intended targets).
-
Clickable ABSF probe (e.g., with a terminal alkyne).
-
Reporter tag with a complementary bioorthogonal handle (e.g., biotin-azide).
-
Click chemistry reagents (e.g., copper(I) catalyst, ligand, reducing agent).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with 0.1% SDS).
-
Urea.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system for proteomic analysis.
Procedure:
-
Proteome Labeling:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the clickable ABSF probe (e.g., 1-10 µM final concentration) for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Click Chemistry Reaction:
-
Add the click chemistry reagents and the biotin-azide reporter tag to the labeled lysate.
-
Incubate for 1 hour at room temperature to allow for the bioorthogonal ligation to proceed.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers (e.g., PBS with 1% SDS, followed by PBS with 6 M urea, and finally PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a solution of urea.
-
Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Dilute the urea concentration and add trypsin to digest the proteins overnight at 37°C.
-
-
Peptide Analysis by LC-MS/MS:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database to identify the enriched proteins.
-
Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets of the ABSF probe.
-
Self-Validation and Trustworthiness:
-
Competitive ABPP: To validate that the probe is binding to the active site of the identified targets, a competition experiment can be performed. The proteome is pre-incubated with a known inhibitor of the target enzyme class before adding the ABSF probe. A reduction in the labeling of a specific protein in the presence of the competitor provides strong evidence for on-target engagement.
-
Dose-Response and Time-Course Experiments: These experiments can further characterize the interaction of the probe with its targets and help to distinguish specific from non-specific binding.
Characterization of ABSF-Protein Adducts
A critical step in the application of ABSF is the characterization of the covalent adduct formed with the target protein. This typically involves identifying the specific amino acid residue that has been modified.
Protocol 3: Mass Spectrometry-Based Identification of the Modification Site
This protocol outlines the general steps for identifying the site of covalent modification by ABSF using mass spectrometry-based peptide mapping.
Procedure:
-
Protein Modification and Digestion:
-
React the purified target protein with ABSF as described in Protocol 1.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis of Peptides:
-
Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest).
-
Include a variable modification in the search parameters corresponding to the mass of the ABSF adduct on potential nucleophilic residues (serine, threonine, tyrosine, lysine, histidine).
-
The identification of a peptide with this specific mass modification and a high-quality MS/MS spectrum that confirms the modification site provides definitive evidence of the location of the covalent bond.
-
Data Presentation: Quantitative Analysis of Protein Modification
The extent of covalent modification can be quantified from intact protein mass spectra. The relative abundance of the modified and unmodified protein species can be determined by integrating the areas of their respective peaks in the deconvoluted mass spectrum.
| Fragment | Concentration (µM) | Incubation Time (h) | % Modification |
| ABSF | 50 | 1 | 15 |
| ABSF | 50 | 4 | 45 |
| ABSF | 50 | 24 | 80 |
| Analog 1 | 50 | 4 | 60 |
| Analog 2 | 50 | 4 | 25 |
Table 1: Example data for the covalent modification of a target protein by ABSF and its analogs as determined by intact protein mass spectrometry.
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool in the drug discoverer's toolbox. Its privileged reactivity profile, coupled with the synthetic tractability of the acetylphenyl scaffold, makes it an excellent starting point for the development of covalent probes for fragment-based screening and activity-based protein profiling. The protocols and workflows detailed in this document provide a solid foundation for researchers to harness the power of ABSF and related sulfonyl fluorides to identify and validate novel drug targets and to develop next-generation covalent therapeutics. The continued exploration of the chemical space around the ABSF core is likely to yield even more sophisticated probes with tailored reactivity and selectivity, further expanding the horizons of covalent drug discovery.
References
- 1. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of Sulfonyl Fluoride Inhibitors
Prepared by the Office of the Senior Application Scientist
Welcome to the technical resource center for sulfonyl fluoride (SF) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these powerful covalent probes. Sulfonyl fluorides are privileged electrophiles in chemical biology, valued for their unique balance of stability and reactivity.[1][2] They can form stable covalent bonds with a variety of nucleophilic amino acid residues—including serine, threonine, lysine, and tyrosine—often in a context-dependent manner, making them excellent tools for probing protein function.[2][3]
However, this reactivity is a double-edged sword. The primary challenge in their application is mitigating off-target effects, which can lead to ambiguous results, cellular toxicity, and misinterpretation of biological phenomena.[4][5] This guide provides in-depth, practical solutions to common problems, explaining the scientific principles behind each troubleshooting step to empower you to generate clean, reliable, and publishable data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a sulfonyl fluoride inhibitor?
A1: Sulfonyl fluoride inhibitors typically act via a two-step kinetic model.[6][7][8] First, the inhibitor non-covalently and reversibly binds to the target protein (characterized by the inhibition constant, KI). This initial binding event positions the electrophilic sulfonyl fluoride "warhead" in proximity to a nucleophilic amino acid residue in the binding pocket. The second step is the irreversible formation of a covalent sulfonamide or sulfonate ester bond (characterized by the rate of inactivation, kinact), which permanently disables the protein.[8][9] The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/KI.[8]
Q2: My sulfonyl fluoride probe is reacting with residues other than the intended serine. Is this expected?
A2: Yes, this is entirely possible and a key consideration. While classic inhibitors like Phenylmethylsulfonyl fluoride (PMSF) are known serine protease inhibitors, the sulfonyl fluoride warhead is not exclusively serine-reactive.[2][3] Its reactivity is "context-dependent," meaning the unique microenvironment of a protein's binding pocket (e.g., proximity, residue pKa) can activate the warhead for reaction with other nucleophiles like tyrosine, lysine, threonine, and even histidine.[2][10] Therefore, assuming serine-only reactivity is a common pitfall; comprehensive off-target profiling is essential.
Q3: What is "SuFEx," and how does it relate to my inhibitor?
A3: SuFEx, or Sulfur(VI) Fluoride Exchange, is a new generation of click chemistry developed by K. Barry Sharpless and colleagues.[11] It describes the highly efficient and specific reaction of S(VI)-F containing compounds (like your sulfonyl fluoride inhibitor) with nucleophiles.[11][12] While originally developed for chemical synthesis, the principles of SuFEx explain the reactivity of your probe in a biological context.[1][13] The stability of the S-F bond in aqueous environments, coupled with its potent, activatable reactivity towards biological nucleophiles, is why sulfonyl fluorides are such effective covalent probes.[14]
Q4: Is a higher inhibitor concentration always better for ensuring target engagement?
A4: No. This is a critical misconception. Covalent inhibitors operate within a "window of selectivity."[4] Within this window, the inhibitor concentration is sufficient to drive modification of the intended, high-affinity target. However, once this concentration is exceeded, the inhibitor can engage in rampant, non-specific reactions with lower-affinity off-targets, including highly abundant proteins with reactive cysteines or other nucleophiles.[4] This often leads to cytotoxicity that is independent of your primary target's biology.[4] Determining the optimal concentration through careful dose-response experiments is paramount.
Troubleshooting Guide
Problem 1: High Cellular Toxicity at Working Concentrations
Your inhibitor causes widespread cell death at concentrations expected to be effective for your target.
| Potential Causes | Recommended Solutions & Rationale |
| 1. Exceeding the Selectivity Window | Solution: Perform a detailed dose-response curve (e.g., 10-point, log-scale dilution) and determine the EC50 for cell viability (e.g., using an MTT or CellTiter-Glo assay). Rationale: As discussed in FAQ #4, excessive concentrations lead to promiscuous off-target reactions.[4] You must identify a concentration that inhibits the target without causing general cytotoxicity. If the therapeutic window is too narrow (i.e., the cytotoxic EC50 is very close to the target engagement EC50), the inhibitor may be unsuitable for cell-based assays. |
| 2. Reaction with Highly Abundant, Functionally Critical Proteins | Solution: Use a chemoproteomic technique like Activity-Based Protein Profiling (ABPP) or CITe-Id to identify off-targets.[4][15][16] Specifically, run a competitive ABPP experiment where you pre-treat cells with your inhibitor and then with a broad-spectrum, clickable SF probe to see which bands disappear. Rationale: Your inhibitor might be selectively modifying an unexpected but essential protein (e.g., a key metabolic enzyme). Identifying this off-target is crucial for interpreting your results. Tandem orthogonal ABPP (TOP-ABPP) can help identify the specific sites of modification.[15] |
| 3. On-Target Toxicity | Solution: Validate that the toxicity is target-mediated. Use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the target protein. If cells with reduced target expression are resistant to your inhibitor, the toxicity is on-target. Rationale: The biological function of your target, when fully inhibited, may be essential for cell survival. This is a valid biological finding but needs to be distinguished from non-specific chemical toxicity. |
Problem 2: Lack of On-Target Inhibition or Inconsistent Results
You are not observing the expected biological phenotype, or your results are not reproducible, despite using the inhibitor at the recommended concentration.
| Potential Causes | Recommended Solutions & Rationale |
| 1. Inhibitor Instability or Hydrolysis | Solution: Verify the integrity of your inhibitor stock via LC-MS. Test for hydrolysis by incubating the compound in your cell culture media for the duration of your experiment and re-analyzing by LC-MS. Rationale: While sulfonyl fluorides are more stable than their chloride counterparts, they can still be susceptible to hydrolysis or reaction with media components, especially over long incubation times.[17] This reduces the effective concentration of the active probe. |
| 2. Insufficient Target Engagement in Cells | Solution: Directly measure target engagement in cells. This can be done using a cellular thermal shift assay (CETSA), a Western blot with a target-specific antibody (if modification causes a band shift), or a competitive displacement assay with a clickable probe.[18] Rationale: The inhibitor may have poor cell permeability or be subject to efflux pumps, preventing it from reaching its intracellular target at a sufficient concentration. Directly measuring target occupancy is the only way to confirm the inhibitor is engaging its target in the cellular environment.[18] |
| 3. Incorrect Kinetic Assumptions | Solution: Perform a time-dependent inhibition assay. Measure target activity after incubating with the inhibitor for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Rationale: Covalent inhibition is time-dependent.[19][20] Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors require time for the second, irreversible step to proceed. Your experimental endpoint might be too early to observe the full biological effect. |
Problem 3: Phenotype Observed, but Unsure if On-Target or Off-Target
You see a clear biological effect, but you need to prove it is a direct result of inhibiting your intended target.
Protocol: Differentiating On- and Off-Target Effects
This protocol provides a self-validating system to build confidence that your observed phenotype is a direct consequence of target engagement.
-
Generate a Negative Control Compound:
-
Action: Synthesize or obtain a structurally identical analog of your inhibitor where the sulfonyl fluoride (—SO₂F) warhead is replaced with a non-reactive group, such as a sulfone (—SO₂CH₃) or a sulfonamide (—SO₂NH₂).
-
Rationale: This control molecule retains the same physical properties and reversible binding scaffold but cannot form a covalent bond. It is the single most important tool for differentiating on-target from off-target effects.[21] If the negative control produces the same phenotype, the effect is likely due to off-target binding of the parent scaffold, not covalent inhibition of your intended target.
-
-
Perform Competitive Displacement:
-
Action: Pre-incubate your cells or lysate with a known, selective reversible inhibitor of your target. Then, add your sulfonyl fluoride inhibitor and measure the downstream phenotype or target modification.
-
Rationale: If the phenotype is blocked or attenuated, it demonstrates that your covalent inhibitor must first bind to the same site as the reversible inhibitor. This provides strong evidence for on-target action.
-
-
Orthogonal Target Validation (Genetic Approach):
-
Action: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your target protein.
-
Rationale: A selective inhibitor should "phenocopy" the genetic perturbation of its target. If knocking down the target protein produces the same biological outcome as your inhibitor, it significantly strengthens the case for on-target activity.
-
-
Proteome-Wide Selectivity Profiling:
-
Action: Employ an unbiased chemoproteomic method to globally map the interaction partners of your inhibitor in a cellular context.
-
Methodology (Example: Competitive ABPP):
-
Synthesize a clickable (e.g., alkyne- or azide-functionalized) version of your inhibitor.
-
Treat live cells with a dose range of your non-clickable inhibitor for a set time.
-
Add a fixed, saturating concentration of your clickable inhibitor probe to all samples.
-
Lyse the cells, perform a click reaction to attach a reporter tag (e.g., biotin).
-
Enrich the biotinylated proteins on streptavidin beads.
-
Digest the proteins and analyze by quantitative mass spectrometry (LC-MS/MS).
-
-
Rationale: This experiment identifies proteins that are engaged by your inhibitor in a dose-dependent manner. True targets will show reduced labeling by the clickable probe in samples pre-treated with the non-clickable inhibitor. This method provides a global, unbiased view of both on- and off-target engagement.[4][16]
-
Data Summary Table
The reactivity of the sulfonyl fluoride warhead is highly dependent on the local protein environment. The table below summarizes the known reactivity with various amino acid residues.
| Amino Acid Residue | Nucleophile | Typical Requirement for Reactivity | Resulting Linkage | Selectivity Potential |
| Serine (Ser) | Hydroxyl (-OH) | Activation by catalytic triad (e.g., in proteases) or proximal basic residue.[2][3] | Sulfonate Ester | High in specific enzyme families. |
| Tyrosine (Tyr) | Phenolic Hydroxyl | Lowered pKa due to hydrogen bonding or positive electrostatic environment.[10][22] | Sulfonate Ester | Can be highly selective for context-activated tyrosines.[10] |
| Lysine (Lys) | Amine (-NH₂) | Proximity to an acidic residue that lowers the pKa of the ε-amino group.[3][23] | Sulfonamide | Good; often targets unique, functionally important lysines. |
| Threonine (Thr) | Hydroxyl (-OH) | Similar to serine, but generally less reactive. Requires strong activation.[2] | Sulfonate Ester | Moderate; less common than serine. |
| Histidine (His) | Imidazole Ring | Proximity and proper orientation within a binding pocket.[2][24] | Sulfonyl-imidazole | Context-dependent; has been successfully targeted.[25] |
| Cysteine (Cys) | Thiol (-SH) | Highly nucleophilic thiolate anion (Cys-S⁻). Can be a source of off-targets.[2][4] | Thiosulfonate (unstable) -> further reaction | Low; Cys is intrinsically reactive, leading to off-targets.[4] |
References
- 1. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 20. drughunter.com [drughunter.com]
- 21. benchchem.com [benchchem.com]
- 22. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 24. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) Labeling
Welcome to the technical support center for 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) labeling. This guide is designed for researchers, scientists, and drug development professionals who are leveraging covalent technologies for chemoproteomics, target identification, and the development of novel therapeutics. Here, we provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to ensure the success of your ABSF labeling experiments.
Section 1: Core Principles of ABSF Chemistry
Understanding the fundamental mechanism of ABSF is critical for optimizing its application. ABSF is a chemoselective covalent probe that operates via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless.[1]
The SuFEx Reaction Mechanism
The power of ABSF lies in the unique reactivity of the sulfonyl fluoride (-SO₂F) warhead. This group is remarkably stable in aqueous environments yet becomes reactive towards nucleophilic amino acid residues within the specific microenvironment of a protein binding pocket.[2][3] The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, forming a highly stable sulfonamide or sulfonate ester bond and displacing a fluoride ion.[4]
The reaction is highly dependent on the pKa of the target residue and its surrounding environment. Proximal basic residues, such as histidine or lysine, can deprotonate the nucleophile, significantly enhancing its reactivity toward the sulfonyl fluoride warhead.[2]
Amino Acid Selectivity
Unlike traditional covalent probes that primarily target cysteine, sulfonyl fluorides exhibit broader reactivity, capable of modifying a range of nucleophilic residues.[5][6] This expands the targetable proteome significantly.
-
Tyrosine (Tyr): This is often the most preferred target for ABSF. The phenolate anion of tyrosine is a potent nucleophile. Labeling is most efficient at a pH above the pKa of the tyrosine phenol (~pH 10), but context-specific reactivity can occur at physiological pH.[2][7]
-
Lysine (Lys): The primary amine of lysine is another common target. Its reactivity is governed by its pKa (~10.5), and labeling is favored at a basic pH where the amine is deprotonated.
-
Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can be targeted, particularly within the active sites of enzymes like serine proteases, where their nucleophilicity is enhanced.[2]
-
Histidine (His): The imidazole side chain of histidine can also act as a nucleophile, especially when its pKa is perturbed within a binding site.
The precise selectivity is context-dependent, relying on factors like solvent accessibility and the 3D trajectory between the amino acid and the ABSF probe.[2]
The Role of the 4-Acetyl Group
The 4-acetylbenzene moiety of ABSF is not merely a scaffold. The acetyl group serves as a versatile bioorthogonal handle for downstream applications. After labeling, the ketone can be tagged using hydrazide- or aminooxy-functionalized reporter molecules (e.g., biotin, fluorophores) for visualization or enrichment.
Section 2: Experimental Design & Protocols
A successful labeling experiment begins with careful planning and execution. This section provides a generalized protocol that should be optimized for each specific protein and experimental goal.
Critical Parameters for Optimization
The interplay between pH, stoichiometry, temperature, and time is crucial for achieving high efficiency and selectivity. The following table summarizes these key parameters.
| Parameter | Recommended Range | Rationale & Causality | Troubleshooting Tip |
| pH | 7.5 - 9.0 | Balances nucleophile activation with probe stability. Higher pH deprotonates Tyr/Lys, increasing their nucleophilicity, but also accelerates hydrolysis of the ABSF probe.[4] | Low labeling? Try increasing pH in 0.5 unit increments. Poor selectivity? Try lowering the pH to favor only the most hyper-reactive residues. |
| Protein Conc. | 1 - 20 µM | Higher protein concentration can increase the rate of the bimolecular reaction. | If protein precipitation occurs, try lowering the concentration or including solubility-enhancing additives. |
| ABSF:Protein Ratio | 10:1 to 100:1 (molar excess) | A molar excess of the probe drives the reaction to completion. The optimal ratio depends on the intrinsic reactivity of the target site. | High off-target labeling? Reduce the molar excess. Incomplete labeling? Increase the molar excess or reaction time. |
| Temperature | 4 °C to 25 °C | Lower temperatures (4 °C) minimize probe hydrolysis and can improve selectivity but require longer incubation times.[4] Room temperature (25 °C) accelerates labeling but may increase off-target reactions. | For sensitive proteins, start at 4 °C. If the reaction is too slow, gradually increase to room temperature. |
| Reaction Time | 1 - 24 hours | Must be determined empirically. Monitor reaction progress at several time points (e.g., 1h, 4h, 12h, 24h) to find the optimal endpoint. | Longer times increase the chance of labeling, but also risk protein degradation and probe hydrolysis. |
| Co-solvent | 1-5% DMSO or DMF | ABSF is typically dissolved in an anhydrous organic solvent. The final concentration should be kept low to avoid protein denaturation. | Protein precipitation upon adding ABSF stock? Reduce the final co-solvent percentage or add it dropwise while gently vortexing. |
Standard Labeling Workflow
The following diagram illustrates a typical workflow for an ABSF labeling experiment followed by mass spectrometry analysis.
Caption: General workflow for protein labeling with ABSF.
Step-by-Step Protocol
-
Protein Preparation: Prepare your target protein in a suitable buffer (e.g., 50 mM HEPES or Tris, pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris, glycine) if lysine is not the intended target.
-
Reagent Preparation: Prepare a 100X stock solution of ABSF (e.g., 10 mM) in anhydrous DMSO. A critical consideration for any protocol involving sulfonyl fluorides is their susceptibility to hydrolysis in aqueous buffers, which is highly pH-dependent.[4] Therefore, stock solutions must be prepared in anhydrous solvents and added to the reaction mixture immediately before starting the labeling experiment.[4]
-
Initiate Labeling: Add the ABSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 1:100 protein to ABSF). For example, add 1 µL of 10 mM ABSF to 99 µL of 10 µM protein solution for a final ABSF concentration of 100 µM. Mix gently.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 4°C or 25°C) for a predetermined time.
-
Quenching: Stop the reaction by adding a quenching reagent. A 50-fold molar excess of Tris buffer or dithiothreitol (DTT) can be used to consume any remaining reactive ABSF.
-
Sample Preparation for Analysis:
-
Remove excess, unreacted probe using a desalting column (e.g., Zeba™ Spin) or dialysis.
-
For mass spectrometry, proceed with a standard proteomics workflow: denaturation (Urea/SDS), reduction (DTT), alkylation (iodoacetamide), and enzymatic digestion (e.g., Trypsin).
-
-
Analysis: Analyze the digested sample by LC-MS/MS to identify the modified peptide(s) and pinpoint the specific amino acid residue(s) labeled by ABSF.
Section 3: Troubleshooting Guide & FAQs
Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: I am seeing very low or no labeling of my target protein. What should I check first?
A1: This is a common issue that can stem from several factors. Systematically check the following:
-
ABSF Reagent Integrity: Sulfonyl fluorides are sensitive to hydrolysis. Ensure your ABSF stock was made with anhydrous DMSO and is fresh. Avoid repeated freeze-thaw cycles.
-
Buffer pH: Confirm the pH of your reaction buffer. A pH that is too low (e.g., <7.0) will significantly reduce the nucleophilicity of tyrosine and lysine residues, hindering the reaction.[8]
-
Reaction Conditions: The reaction may be too slow. Try increasing the incubation time, temperature (from 4°C to 25°C), or the molar excess of ABSF.
-
Target Site Accessibility: The target residue on your protein may be buried or sterically hindered. If possible, try labeling under denaturing conditions (e.g., with 1-2 M urea) as a positive control to confirm the probe's reactivity. If labeling occurs only under denaturing conditions, it confirms the target site is inaccessible in the native state.
Q2: My protein is heavily modified at many sites, not just the one I expected. How can I improve selectivity?
A2: Poor selectivity usually results from conditions that are too harsh. To refine the labeling:
-
Decrease ABSF Concentration: Reduce the molar excess of ABSF. Start with a 10:1 ratio and titrate upwards. The goal is to find a concentration that favors the most hyper-reactive, context-specific residue over less reactive ones.[2]
-
Shorten Reaction Time: Perform a time-course experiment (e.g., 15 min, 1h, 4h) to find a point where your desired site is labeled but off-target labeling is minimal.
-
Lower the pH: Reducing the pH from 9.0 towards 7.5 can dampen the reactivity of many surface-exposed lysines and tyrosines, increasing the relative selectivity for a residue whose pKa is uniquely lowered by its microenvironment.
Q3: My protein precipitates as soon as I add the ABSF stock solution. What's happening?
A3: This is almost always caused by the organic co-solvent (DMSO) used to dissolve the ABSF.
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your reaction is below 5%, and ideally 1-2%. You may need to prepare a more dilute stock of ABSF to achieve this.
-
Add Stock Slowly: Add the ABSF stock solution dropwise to the protein solution while gently vortexing or stirring. This prevents localized high concentrations of DMSO from causing the protein to crash out.
-
Include Excipients: Consider including additives like 0.01% Tween-20 or a low concentration of glycerol (5%) in your buffer to help maintain protein solubility.
Q4: I can't detect the modified peptide in my mass spectrometry data. What are some common pitfalls in the analytical stage?
A4: Failure to detect the labeled peptide can be a sample preparation or data analysis issue.
-
Inefficient Digestion: The ABSF adduct is bulky and can be located near a protease cleavage site (e.g., next to a Lys or Arg for trypsin). This can hinder enzymatic digestion. Consider using a different or complementary protease (e.g., Chymotrypsin, Glu-C) to generate different peptides.
-
Poor Ionization: The modified peptide may not ionize well in the mass spectrometer. Ensure your instrument is calibrated and operating correctly. Run a standard digest to benchmark its performance.[9]
-
Incorrect Data Analysis Parameters: When searching your data, ensure you have included the correct mass shift for the ABSF modification (+182.04 Da for C₁₀H₇O₃S) as a variable modification on all potential target residues (Y, K, S, T, H). An error-tolerant search might also help identify unexpected modifications or adducts.[9]
-
Sample Loss: Low-abundance proteins can be lost during sample cleanup steps.[10] Ensure your desalting and digestion protocols are optimized to minimize sample loss.
Section 4: Advanced Concepts & Mechanism Visualization
A deeper understanding of the underlying chemistry can aid in experimental design.
Visualizing the Covalent Modification
The diagram below illustrates the nucleophilic attack of a deprotonated tyrosine residue on the sulfonyl fluoride warhead, resulting in a stable sulfonate ester covalent bond.
Caption: Mechanism of ABSF labeling on a tyrosine residue.
References
- 1. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
Technical Support Center: Navigating the Challenges of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) in Live-Cell Applications
Welcome to the technical support center for 4-Acetylbenzene-1-sulfonyl fluoride (ABSF). This guide is designed for researchers, scientists, and drug development professionals who are utilizing ABSF as a chemical probe in live-cell experiments. As a covalent modifier, ABSF offers unique opportunities for target identification and validation; however, its application in complex biological systems presents a distinct set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your live-cell experiments with this compound.
Issue 1: No or Weak Labeling of Target Protein
Question: I am not observing any significant labeling of my protein of interest after treating live cells with ABSF. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to poor or no labeling of your target protein. Let's break down the potential causes and solutions systematically.
Potential Cause 1: Inadequate Cell Permeability. While many sulfonyl fluorides are cell-permeable, the specific properties of ABSF and your cell type can influence its uptake.[1][2]
-
Troubleshooting Steps:
-
Optimize Concentration and Incubation Time: Systematically perform a dose-response and time-course experiment. Start with a concentration range of 10-100 µM and incubation times from 1 to 4 hours.
-
Permeabilization Control (for endpoint assays): If your assay allows, include a positive control with permeabilized cells (e.g., using a low concentration of digitonin) to confirm that the probe can label the target once inside the cell.
-
Consider the Cell Line: Different cell lines have varying membrane compositions and efflux pump activities, which can affect compound accumulation. If possible, test your experiment in a different cell line known to have good permeability for small molecules.
-
Potential Cause 2: Low Reactivity with the Target Residue. The reactivity of the sulfonyl fluoride warhead is highly dependent on the microenvironment of the target amino acid residue (e.g., serine, tyrosine, lysine).[3][4]
-
Troubleshooting Steps:
-
Confirm Target Accessibility: Ensure your protein of interest is expressed and folded correctly in your cellular model. Use an antibody-based method like immunofluorescence or Western blotting to confirm its presence and subcellular localization.
-
In Vitro Validation: If possible, perform an in vitro labeling experiment with the purified protein and ABSF. This will confirm direct reactivity without the complexities of the cellular environment.
-
pH Dependence: The reactivity of nucleophilic amino acid residues is pH-dependent. Ensure your cell culture medium is buffered to the optimal physiological pH (typically 7.2-7.4).
-
Potential Cause 3: Instability of ABSF in Culture Medium. Sulfonyl fluorides can be susceptible to hydrolysis in aqueous environments, especially in the presence of components in the cell culture medium.[1][5]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of ABSF in an anhydrous solvent like DMSO and use them immediately.
-
Minimize Incubation in Serum: If possible, reduce the serum concentration in your culture medium during the incubation period with ABSF, as serum proteins can react with or sequester the probe.
-
Stability Check: To assess the stability of ABSF in your specific medium, you can incubate it for the duration of your experiment, then analyze the medium using LC-MS to check for degradation products.
-
Issue 2: High Background or Off-Target Labeling
Question: My experiments are showing high background signal or labeling of multiple proteins in addition to my target. How can I improve the specificity?
Answer:
High background and off-target effects are common challenges with reactive probes. The key is to find an experimental window that maximizes on-target labeling while minimizing non-specific interactions.
Potential Cause 1: Excessive Concentration or Incubation Time. Using too high a concentration of ABSF or incubating for too long can lead to reactions with less reactive, off-target nucleophiles.
-
Troubleshooting Steps:
-
Titrate Down the Concentration: Perform a careful concentration titration, starting from a high concentration and decreasing it until you see a reduction in off-target labeling while retaining a signal for your target of interest.
-
Shorten Incubation Time: Similarly, perform a time-course experiment to determine the shortest incubation time that yields sufficient on-target labeling.
-
Potential Cause 2: Intrinsic Reactivity of the Probe. Sulfonyl fluorides are known to react with several nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[3][6] This inherent reactivity can lead to the labeling of abundant, accessible proteins.
-
Troubleshooting Steps:
-
Competition Experiments: To confirm that the labeling of your target is specific, perform a competition experiment. Pre-incubate the cells with a known non-covalent inhibitor of your target protein before adding ABSF. A reduction in the labeling of your target protein would indicate specific binding.
-
Use of a "Clickable" Version: If you are using a version of ABSF with a bioorthogonal handle (e.g., an alkyne or azide), you can perform competitive chemoproteomics to identify off-targets.[7][8]
-
Potential Cause 3: Cell Stress or Cytotoxicity. High concentrations of ABSF may induce cellular stress or cytotoxicity, leading to the exposure of new reactive sites and non-specific labeling.
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your labeling experiment to ensure that the concentrations of ABSF used are not toxic to the cells.
-
Monitor Cellular Morphology: Observe the cells under a microscope during and after treatment with ABSF. Any significant changes in morphology could be an indication of cytotoxicity.
-
| Parameter | Recommended Starting Range | Optimization Strategy |
| ABSF Concentration | 10 - 100 µM | Titrate down to minimize off-target effects |
| Incubation Time | 1 - 4 hours | Shorten to improve specificity |
| Cell Density | 70-80% confluency | Maintain consistent density across experiments |
| Serum Concentration | 0-2% during incubation | Reduce to decrease non-specific binding |
Issue 3: Difficulty in Detecting the ABSF-Protein Adduct
Question: I believe my protein is labeled, but I am having trouble detecting the covalent adduct. What are the best methods for detection?
Answer:
Detecting the covalent modification can be challenging due to the small mass change. The choice of detection method is critical for success.
Detection Method 1: Mass Spectrometry. This is the gold standard for confirming covalent modification and identifying the exact site of labeling.[9]
-
Workflow:
-
Treat cells with ABSF.
-
Lyse the cells and immunoprecipitate your protein of interest.
-
Run the protein on an SDS-PAGE gel and excise the band.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the peptide modified by ABSF.
-
Detection Method 2: Western Blotting with a Specific Antibody. If the covalent modification induces a conformational change or masks an antibody epitope, you might observe a change in antibody binding.
-
Workflow:
-
Treat cells with ABSF.
-
Lyse the cells and perform SDS-PAGE and Western blotting with an antibody against your protein of interest.
-
Look for a band shift (unlikely due to the small mass of ABSF) or a decrease in antibody signal if the modification site is within the epitope.
-
Detection Method 3: "Click" Chemistry with a Modified Probe. The most robust method for detection in complex lysates involves using a version of ABSF that contains a bioorthogonal handle (e.g., an alkyne).[7][8]
-
Workflow:
-
Treat cells with alkyne-modified ABSF.
-
Lyse the cells.
-
Perform a "click" reaction to attach a reporter tag (e.g., biotin for streptavidin pulldown and Western blotting, or a fluorophore for in-gel fluorescence scanning).
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ABSF) in live cells?
ABSF is an electrophilic probe that forms a covalent bond with nucleophilic amino acid residues on proteins. The reaction proceeds via a Sulfur(VI)-Fluoride Exchange (SuFEx) mechanism.[3] The sulfonyl fluoride moiety (-SO2F) is relatively stable in aqueous environments but can be activated within the microenvironment of a protein's binding pocket. This "context-dependent" reactivity allows for a degree of specificity.[5] The acetyl group on the benzene ring can influence the electronic properties of the sulfonyl fluoride and may also participate in binding interactions with the target protein.
Caption: Mechanism of ABSF covalent modification.
Q2: Which amino acid residues does ABSF react with?
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The reactivity is context-dependent, meaning the specific microenvironment of the protein binding site plays a crucial role. The most commonly targeted residues include:
-
Serine: Often targeted in the active site of serine proteases and hydrolases.[10][11]
-
Tyrosine: The phenolic hydroxyl group can be a target.[12][13]
-
Lysine: The primary amine of the side chain can react.[1][10][14]
-
Threonine, Cysteine, and Histidine have also been reported as potential targets.[6]
Q3: How should I prepare and store ABSF?
Due to the potential for hydrolysis, proper handling of ABSF is crucial for experimental success.
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium. Use this working solution immediately.
Q4: Is ABSF cytotoxic?
Like many reactive compounds, ABSF can be cytotoxic at high concentrations or after prolonged exposure. It is essential to determine the non-toxic concentration range for your specific cell line and experimental duration.
Caption: A logical workflow for troubleshooting common ABSF issues.
III. References
-
Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. --INVALID-LINK--
-
Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. --INVALID-LINK--
-
Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. --INVALID-LINK--
-
Faramarzi, M. A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 809–815. --INVALID-LINK--
-
Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. ResearchGate. --INVALID-LINK--
-
Zhang, Y., et al. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. ChemRxiv. --INVALID-LINK--
-
Schoch, R. C., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. --INVALID-LINK--
-
Carboni, S., & Gevorgyan, V. (2018). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. --INVALID-LINK--
-
Schoch, R. C., et al. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. --INVALID-LINK--
-
Schoch, R. C., et al. (2025). Synthesis of Arenesulfenyl Fluorides and Fluorosulfenylation of Alkenes, Alkynes, and α-Diazocarbonyl Compounds. PubMed. --INVALID-LINK--
-
Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. --INVALID-LINK--
-
Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. --INVALID-LINK--
-
Parker, C. G., & Shchepinov, M. S. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. --INVALID-LINK--
-
Lanning, B. R., & Wolan, D. W. (2017). Reactive chemistry for covalent probe and therapeutic development. PMC. --INVALID-LINK--
-
Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed. --INVALID-LINK--
-
Nagarkatti, P. S., & Nagarkatti, M. (2011). Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice. PubMed. --INVALID-LINK--
-
A) A previously reported sulfonyl fluoride probe for covalent lysine... | Download Scientific Diagram. ResearchGate. --INVALID-LINK--
-
Am Ende, C. W., et al. (2021). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH. --INVALID-LINK--
-
4-Fluorobenzenesulfonyl fluoride | C6H4F2O2S | CID 3081942. PubChem. --INVALID-LINK--
-
4-ethylbenzene-1-sulfonyl fluoride | 455-20-9. Sigma-Aldrich. --INVALID-LINK--
-
Adusumalli, S., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. --INVALID-LINK--
-
This compound | 455-25-4 | AAA45525. Biosynth. --INVALID-LINK--
-
Am Ende, C. W., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. --INVALID-LINK--
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. --INVALID-LINK--
-
Chen, Y., et al. (2022). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. --INVALID-LINK--
-
Li, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. PMC. --INVALID-LINK--
-
Hu, W., et al. (2003). Alterations in cell membrane properties caused by perfluorinated compounds. PubMed. --INVALID-LINK--
-
Ward, C. C., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. PubMed. --INVALID-LINK--
-
Mashanov, G. I., & Molloy, J. E. (2007). Automatic Detection of Single Fluorophores in Live Cells. PMC. --INVALID-LINK--
-
Sulfonyl Fluorides. Enamine. --INVALID-LINK--
-
Zhang, Y., et al. (2025). Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. PubMed. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
4-Hydroxybenzene-1-sulfonyl fluoride | C6H5FO3S | CID 308444. PubChem. --INVALID-LINK--
-
Zhang, Y., et al. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. ResearchGate. --INVALID-LINK--
-
Unconventional reactivity of sulfonyl fluorides | Request PDF. ResearchGate. --INVALID-LINK--
-
The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. PubMed. --INVALID-LINK--
-
Synthesis and Characterization of Perfluorinated Carboxylate/Sulfonate Ionomer Membranes for Separation and Solid Electrolyte Applications | Request PDF. ResearchGate. --INVALID-LINK--
References
- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine protease inhibitor, 4-(2-aminoethyl)-benzene sulfonyl fluoride, impairs IL-12-induced activation of pSTAT4β, NFκB, and select pro-inflammatory mediators from estrogen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Hydrolytic Stability of 4-Acetylbenzene-1-sulfonyl Fluoride (ABSF)
Here is the technical support center for the hydrolytic stability of 4-Acetylbenzene-1-sulfonyl fluoride in aqueous buffers.
Welcome to the technical support resource for this compound (ABSF). This guide is designed for researchers, scientists, and drug development professionals who utilize ABSF and other sulfonyl fluoride (SF) probes in their experiments. Understanding and controlling the hydrolytic stability of this reagent is paramount for achieving reproducible and reliable results. This document provides in-depth answers to common questions, troubleshooting advice for specific issues, and validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of ABSF Stability
This section addresses the fundamental chemical principles governing the stability of ABSF in the aqueous environments common to biological experiments.
Q1: What is the primary degradation pathway for ABSF in my aqueous buffer?
A1: The primary and most significant degradation pathway for ABSF in an aqueous buffer is hydrolysis . The sulfonyl fluoride moiety (-SO₂F) is an electrophilic center. It is susceptible to nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻), which are prevalent in basic solutions. This reaction cleaves the sulfur-fluoride (S-F) bond, converting the sulfonyl fluoride into the corresponding and far less reactive 4-acetylbenzenesulfonic acid .[1][2] This loss of the fluoride "warhead" renders the molecule incapable of forming covalent bonds with its intended protein targets.
Q2: I know sulfonyl fluorides are more stable than sulfonyl chlorides. Why do I still need to be concerned about stability?
A2: Your understanding is correct. The S(VI)-F bond in sulfonyl fluorides exhibits significantly greater thermal, redox, and hydrolytic stability compared to the analogous S(VI)-Cl bond in sulfonyl chlorides.[3] This enhanced stability is a key reason for their widespread adoption. However, "more stable" does not mean inert. The stability is relative and highly dependent on the experimental conditions.[4] Several factors, particularly the pH of your buffer and the electronic nature of the aromatic ring, can accelerate hydrolysis to a degree that compromises your experiment within minutes or hours.
Q3: How does the 4-acetyl group on ABSF specifically influence its stability?
A3: This is a critical point of experimental design. The 4-acetyl group is an electron-withdrawing group (EWG) . Its presence significantly influences the reactivity and stability of the sulfonyl fluoride warhead.
-
Mechanism of Action: The EWG pulls electron density away from the benzene ring and, by extension, from the sulfur atom of the sulfonyl fluoride group. This makes the sulfur atom more electron-deficient (more electrophilic).
-
Consequence: An increase in the electrophilicity of the sulfur center makes it a more attractive target for nucleophiles like water and hydroxide ions, thus increasing the rate of hydrolysis .[5]
In essence, while ABSF is a powerful tool, its acetyl group makes it inherently less stable in aqueous buffers than a sulfonyl fluoride substituted with an electron-donating group (EDG), such as a methoxy group.[5]
Q4: What is the single most critical experimental parameter I need to control for ABSF stability?
A4: pH. Unquestionably, the pH of your aqueous buffer is the most dominant factor.
-
Acidic to Neutral pH (pH < 7.5): In this range, hydrolysis still occurs but is generally slow enough for most experimental timelines. Water acts as the primary, albeit weak, nucleophile. For maximum stability, a slightly acidic to neutral buffer (pH 6.0-7.0) is the recommended starting point.[5]
-
Basic pH (pH > 8): Avoid highly basic conditions. As the pH increases, the concentration of the hydroxide ion (OH⁻) rises. Hydroxide is a much stronger nucleophile than water and will dramatically accelerate the rate of ABSF hydrolysis.[5]
Q5: Are all buffer systems with the same pH going to perform equally?
A5: No. The chemical nature of the buffering agent itself can play a role. Some buffer species contain nucleophilic functional groups that can directly react with the sulfonyl fluoride. For example, buffers containing primary or secondary amines (like Tris) or thiols can be problematic. While phosphate is common, some studies suggest that buffers like HEPES may offer greater stability for sulfonyl fluorides.[5] When in doubt, choose a buffer with minimal nucleophilic character.
Q6: How should I properly prepare, handle, and store ABSF to maximize its integrity before an experiment?
A6: Proper handling from the very beginning is crucial. Sulfonyl fluorides are known to be moisture-sensitive.[6][7][8]
-
Long-Term Storage: Store the solid ABSF compound in a freezer (-20°C is common) in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen.[6][7]
-
Stock Solutions: Prepare concentrated stock solutions in a dry, anhydrous organic solvent like DMSO or DMF. Cap the vial tightly and store it at -20°C or -80°C with desiccant.
-
Preparing Working Solutions: When preparing your aqueous working solution, add the concentrated organic stock to your chilled aqueous buffer just before starting the experiment. Minimize the time the compound spends in the aqueous buffer prior to its use.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments with ABSF.
Problem: Rapid Compound Degradation & Inconsistent Reactivity
-
Symptoms:
-
Your protein labeling or covalent inhibition experiment yields little to no product.
-
LC-MS analysis of your reaction mixture shows a large peak corresponding to the mass of 4-acetylbenzenesulfonic acid.
-
Results are not reproducible; the reaction works one day but not the next.
-
-
Systematic Troubleshooting Checklist:
-
Verify Buffer pH: Physically measure the pH of your buffer immediately before use. Do not assume the pH is correct based on how it was prepared.
-
Lower the Temperature: Perform your experiment at the lowest practical temperature. If you are running reactions at room temperature or 37°C, try performing them at 4°C (on ice) to slow the rate of hydrolysis.[5]
-
Re-evaluate Your Buffer Choice: If you are using a buffer with potential nucleophilicity (e.g., Tris), switch to a non-nucleophilic alternative like HEPES or MES at the same pH and re-run the experiment.
-
Prepare Fresh Solutions: Never use old aqueous working solutions of ABSF. Prepare them immediately before each experiment. Your DMSO stock solution, if stored properly, should be stable, but if in doubt, prepare a fresh stock from solid material.
-
Run a Control: Use the stability assessment protocol in Section 3 to confirm that ABSF is stable in your chosen buffer system for the duration of your experiment.
-
Problem: High Background or Non-Specific Labeling
-
Symptoms:
-
In chemoproteomics experiments, you observe modification of many off-target proteins.
-
The reactivity of your probe seems too high and indiscriminate.
-
-
Possible Causes & Solutions:
-
Concentration is Too High: While not directly a stability issue, using an excessively high concentration of a reactive probe can lead to non-specific labeling. Titrate your ABSF concentration to find the optimal balance between target engagement and background.
-
Reaction Time is Too Long: Even with slow hydrolysis, allowing a reaction to proceed for an extended period (e.g., overnight) can lead to issues. Optimize your reaction time.
-
Microenvironment Effects: Remember that the local environment of a protein binding pocket can significantly alter the reactivity of both the sulfonyl fluoride and the target amino acid residue.[9] A proximal basic residue (like lysine or histidine) can enhance the reactivity of a nearby tyrosine, leading to rapid and specific labeling.[9] This is an intended effect, but it highlights that intrinsic hydrolytic stability is only part of the picture.
-
Section 3: Key Protocols & Methodologies
These protocols are designed to be self-validating systems, providing you with the tools to ensure experimental integrity.
Protocol 1: Recommended Procedure for Preparing ABSF Working Solutions
This protocol minimizes premature hydrolysis during experimental setup.
-
Prepare Buffer: Prepare your chosen aqueous buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.2) and chill it to 4°C.
-
Retrieve Stock Solution: Remove your concentrated ABSF stock solution (e.g., 100 mM in anhydrous DMSO) from the freezer. Allow it to thaw completely at room temperature.
-
Serial Dilution (if needed): If necessary, perform an intermediate dilution of the stock in anhydrous DMSO to make the final dilution into the aqueous buffer more accurate.
-
Final Dilution: Just prior to initiating your experiment, add the required volume of the ABSF stock solution to the chilled aqueous buffer to achieve the desired final concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (typically <1%) to minimize its effects.
-
Mix and Use Immediately: Mix thoroughly by gentle vortexing or inversion. Immediately add the working solution to your protein sample to start the reaction.
Protocol 2: Experimental Workflow to Quantify ABSF Stability
This time-course experiment uses LC-MS to provide quantitative data on the stability of ABSF in your specific buffer system.
-
Preparation: Prepare your aqueous buffer of interest and a fresh aqueous working solution of ABSF to a known concentration (e.g., 50 µM) following Protocol 1.
-
Time Point Zero (t=0): Immediately after preparation, take an aliquot of the ABSF working solution, quench the reaction (if necessary, e.g., with formic acid to a final concentration of 0.1%), and inject it onto an LC-MS system.
-
Incubation: Place the remainder of the ABSF working solution at the intended experimental temperature (e.g., 25°C).
-
Time-Course Sampling: At regular intervals (e.g., t = 15, 30, 60, 120, 240 minutes), remove identical aliquots, quench them in the same manner, and analyze them by LC-MS.
-
Data Analysis:
-
For each time point, integrate the peak area for the ABSF parent mass.
-
Optionally, also integrate the peak area for the hydrolyzed product (4-acetylbenzenesulfonic acid).
-
Normalize the ABSF peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining ABSF versus time. From this plot, you can calculate the half-life (t₁/₂) of ABSF in your specific experimental conditions.
-
Section 4: Data Presentation & Visualizations
Table 1: General Guidelines for Buffer Selection for ABSF Experiments
| Buffer System | Recommended pH Range | Potential Issues & Considerations | Recommendation |
| Phosphate (PBS) | 6.0 - 7.5 | Ubiquitous, but phosphate can sometimes interact with target systems. | Acceptable, but monitor stability. |
| HEPES | 6.8 - 8.2 | Generally considered non-nucleophilic and a good choice for stability.[5] | Recommended Starting Point. |
| MES | 5.5 - 6.7 | Excellent for slightly acidic conditions where ABSF is most stable. | Recommended for pH < 6.5. |
| Tris | 7.5 - 9.0 | Contains a primary amine that is nucleophilic. Can react directly with ABSF. | Not Recommended. |
| Bicine/Tricine | 7.6 - 9.0 | Contains secondary/tertiary amines. Potential for nucleophilic reactivity. | Use with caution; verify stability. |
Diagrams
Caption: Hydrolysis mechanism of ABSF in aqueous solution.
Caption: Experimental workflow for assessing ABSF stability.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of 4-Acetylbenzene-1-sulfonyl Fluoride (ASBF) Probes
Welcome to the technical support center for 4-Acetylbenzene-1-sulfonyl Fluoride (ASBF) and related sulfonyl fluoride probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding during their experiments. By understanding the underlying chemical principles and implementing optimized protocols, you can enhance the specificity and reliability of your results.
I. Understanding the Core Problem: The Reactivity of Sulfonyl Fluoride Probes
This compound (ASBF) belongs to the class of sulfonyl fluoride (SF) electrophiles, which are valuable tools in chemical biology and drug discovery.[1] Their utility stems from a balanced reactivity profile, making them stable enough for biological systems yet reactive enough to form covalent bonds with specific protein residues.[1]
Mechanism of Action: The sulfonyl fluoride moiety acts as a reactive "warhead." It covalently modifies nucleophilic amino acid residues within protein binding pockets, including tyrosine, lysine, histidine, serine, and threonine.[1][2] This broad reactivity spectrum is a key advantage for probe development.[2][3]
The Challenge of Non-Specific Binding: This same reactivity, however, is the primary cause of non-specific binding. Non-specific binding occurs when the probe reacts with proteins other than the intended target, leading to high background noise and potentially false-positive results.[4][5] Minimizing these off-target interactions is crucial for the successful application of ASBF probes.[6][7]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding with my ASBF probe?
A1: High non-specific binding can typically be attributed to one or more of the following factors:
-
Probe Concentration: Using a probe concentration that is too high can saturate the target sites and increase the likelihood of off-target reactions.[8][9]
-
Incubation Time and Temperature: Longer incubation times or higher temperatures can increase the rate of both specific and non-specific reactions.
-
Buffer Composition: The pH, salt concentration, and presence of detergents in your buffer can significantly influence protein conformation and probe reactivity.[10]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces (like membranes or plates) and proteins is a common culprit.[4][11]
-
Intrinsic Probe Reactivity: The inherent chemical reactivity of the ASBF probe itself can contribute to off-target labeling.[12]
Q2: My target protein is not being labeled, but I see a high background. What should I do?
A2: This scenario suggests that your experimental conditions favor non-specific interactions over the specific binding event. Consider the following troubleshooting steps:
-
Optimize Probe Concentration: Perform a concentration-response experiment to determine the lowest effective concentration of your ASBF probe that still provides a detectable signal for your target.
-
Adjust Incubation Conditions: Shorten the incubation time and/or lower the temperature to reduce the chances of non-specific labeling.
-
Review Your Blocking Protocol: Ensure your blocking step is robust. This may involve increasing the concentration of the blocking agent or the incubation time.[4]
-
Buffer Optimization: Re-evaluate your buffer conditions. The pH should be optimal for your target protein's activity and stability. You can also try increasing the salt concentration to reduce electrostatic interactions.[10]
Q3: Can I use the same blocking buffer for all my experiments?
A3: While some blocking buffers are versatile, there is no one-size-fits-all solution. The choice of blocking agent depends on your specific application.[4][5]
-
Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications.[13][14] However, it may not be suitable for detecting phosphoproteins if it contains endogenous phosphatases.[4]
-
Non-fat Dry Milk: A cost-effective option, but it contains phosphoproteins (like casein) and biotin, which can interfere with certain assays.[4][11]
-
Fish Gelatin: Useful as it does not cross-react with mammalian antibodies.[4]
-
Commercial Buffers: Often more expensive but are typically free of interfering proteins and other contaminants.[4]
III. Troubleshooting Guide: A Deeper Dive
This section provides more detailed, step-by-step guidance to address specific issues.
Issue 1: High Background Signal Across the Entire Blot/Plate
High background is a classic sign of widespread non-specific binding.
Causality: This is often due to the probe binding to the membrane or plate surface, or to highly abundant, non-target proteins.
Workflow for Resolution:
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Method for Direct DNA Probe Labeling and Detection Using the Checkerboard Hybridization Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Western blot - Wikipedia [en.wikipedia.org]
- 12. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Low Yield in 4-Acetylbenzene-1-sulfonyl Fluoride Synthesis
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Acetylbenzene-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthesis. As a key intermediate in various chemical and pharmaceutical applications, including its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, achieving a high yield of this compound is often critical.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring that you can not only solve the immediate problem but also prevent future occurrences.
The primary synthetic route discussed involves the conversion of a more common precursor, 4-Acetylbenzenesulfonyl chloride, to the target sulfonyl fluoride. This halogen exchange (Halex) reaction is the most prevalent and accessible method for preparing aryl sulfonyl fluorides.[2]
General Reaction Scheme
The core transformation is the nucleophilic substitution of chloride with fluoride on the sulfonyl group.
Figure 1. General scheme for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction is sluggish or incomplete. The starting sulfonyl chloride is still present after the recommended reaction time. What could be the cause?
Answer: This is a common issue often related to the choice and state of the fluorinating agent or the presence of contaminants.
Plausible Causes & Solutions:
-
Inactive Fluoride Source: The most common fluorinating agents are alkali metal fluorides like potassium fluoride (KF) or potassium bifluoride (KHF₂).[3][4]
-
Cause: KF is hygroscopic and can become coated with a layer of hydroxide or carbonate, reducing its reactivity. The fluoride anion needs to be a potent nucleophile to displace the chloride.
-
Solution:
-
Use spray-dried KF or dry it thoroughly in an oven ( >150 °C) under vacuum before use.
-
Consider using a phase-transfer catalyst, such as 18-crown-6, in an anhydrous solvent like acetonitrile to enhance the nucleophilicity of the fluoride ion.[2][3] This approach can often give quantitative yields for aryl sulfonyl fluorides.[3]
-
Switch to potassium bifluoride (KHF₂). KHF₂ is often a more effective and reliable fluoride source for this transformation.[1][4] It is less hygroscopic and can act as both a fluoride source and a buffer, which is advantageous.[5]
-
-
-
Poor Solubility: The reaction may be heterogeneous, with the inorganic fluoride salt having low solubility in the organic solvent.
-
Cause: If the fluoride salt cannot interact with the sulfonyl chloride, the reaction rate will be extremely slow.
-
Solution:
-
Employ a biphasic reaction system. A saturated aqueous solution of KHF₂ with an organic solvent like acetonitrile or dichloromethane can be very effective.[1][5] The exchange reaction is proposed to occur at the phase interface.[3]
-
Increase agitation to maximize the interfacial area between the phases.
-
-
-
Low Temperature: While many protocols run at room temperature, a slight increase in temperature can sometimes be beneficial if the reaction is slow.
-
Solution: Gently warm the reaction mixture to 30-40 °C and monitor the progress by TLC or LC-MS. Avoid excessive heat, which could promote side reactions.
-
Figure 2. Decision tree for troubleshooting an incomplete reaction.
Question 2: My overall yield is very low after workup and purification, even though TLC/LC-MS showed good conversion to the product. Where am I losing my compound?
Answer: Significant product loss during workup is often due to the chemical instability of either the starting material or, less commonly, the product under the workup conditions.
Plausible Causes & Solutions:
-
Hydrolysis of the Starting Material: Aryl sulfonyl chlorides are significantly more susceptible to hydrolysis than their corresponding fluorides.[1][6]
-
Cause: If the workup involves prolonged exposure to water, especially under neutral or basic conditions, the unreacted 4-acetylbenzenesulfonyl chloride can hydrolyze to the corresponding sulfonic acid (4-acetylbenzenesulfonic acid). This sulfonic acid is highly water-soluble and will be lost to the aqueous phase.
-
Solution:
-
Ensure the reaction goes to completion before starting the workup.
-
Perform the aqueous workup quickly and at a low temperature (e.g., using an ice bath).
-
Use a slightly acidic aqueous solution (pH ~3-4) for the wash, as this can suppress the hydrolysis of the sulfonyl chloride.[1]
-
After extraction with an organic solvent, wash the organic layer with brine to remove dissolved water and reduce the solubility of the product in any remaining aqueous phase.
-
-
-
Product Loss During Extraction/Purification:
-
Cause: Although this compound is more stable than the chloride, it still has some polarity. It might be partially soluble in the aqueous phase, or it may not behave as expected during chromatography.
-
Solution:
-
Extraction: Perform multiple extractions (e.g., 3x) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous phase.
-
Purification: The product is a solid with a melting point of 84-87 °C. Recrystallization is often a better purification method than column chromatography to avoid yield loss on silica gel. Suitable solvents for recrystallization include isopropyl alcohol or a hexane/ethyl acetate mixture.[1]
-
-
| Compound | Stability towards Hydrolysis | Common Fate in Aqueous Workup |
| 4-Acetylbenzenesulfonyl chloride | Low (prone to rapid hydrolysis)[1] | Hydrolyzes to water-soluble sulfonic acid, lost in aqueous layer. |
| This compound | High (robust and resistant to hydrolysis)[1][2] | Remains in the organic layer during extraction. |
Question 3: I am observing a significant side product that appears to be the corresponding sulfonic acid. Why is this forming?
Answer: The formation of 4-acetylbenzenesulfonic acid is a direct result of the hydrolysis of the sulfonyl chloride starting material. The sulfonyl fluoride product is generally very stable towards hydrolysis.[1][7]
Plausible Causes & Solutions:
-
Water in the Reaction Mixture:
-
Cause: The presence of excessive water in the reaction solvent or from a wet fluorinating agent can lead to the hydrolysis of the starting material before it has a chance to be fluorinated.
-
Solution:
-
Use anhydrous solvents if employing a non-aqueous system (e.g., with KF/18-crown-6).
-
Dry the starting 4-acetylbenzenesulfonyl chloride if it has been stored for a long time in a humid environment.
-
If using an aqueous KHF₂ system, ensure the reaction is efficient. A slow fluorination reaction gives the competing hydrolysis reaction more time to occur.
-
-
-
In-situ Generation of Sulfonyl Chloride: If your synthesis starts from a precursor like a thiol or sulfonic acid to generate the sulfonyl chloride in situ, followed by fluorination, the conditions of the first step are critical.
-
Cause: The oxidation of thiols or the chlorination of sulfonic acids can be sensitive to reaction conditions. Incomplete conversion or harsh conditions can lead to side products.[8][9]
-
Solution: When performing a one-pot synthesis, it is crucial to ensure the first step (formation of the sulfonyl chloride) is complete and efficient before adding the fluoride source.[5] Using a protocol that converts the intermediate sulfonyl chloride to the fluoride without purification is advantageous, as many sulfonyl chlorides have limited stability.[3][5]
-
Experimental Protocol: High-Yield Synthesis via Halogen Exchange
This protocol is adapted from methodologies proven to be effective for converting aryl sulfonyl chlorides to fluorides.[1][4]
Materials:
-
4-Acetylbenzenesulfonyl chloride (1.0 eq)
-
Potassium bifluoride (KHF₂) (3.0 - 5.0 eq)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in acetonitrile (approx. 0.2 M concentration).
-
Fluorinating Agent: In a separate flask, prepare a saturated solution of potassium bifluoride (KHF₂) in deionized water.
-
Reaction: Add the saturated aqueous KHF₂ solution to the solution of the sulfonyl chloride. The mixture will become biphasic.
-
Stirring: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to maximize the reaction rate at the phase interface.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc) or LC-MS. The reaction is typically complete within 2-6 hours. Look for the complete disappearance of the starting material spot.
-
Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent like isopropyl alcohol or a hexane/ethyl acetate mixture to yield pure this compound.
References
- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Sulfonyl Fluoride Probes
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting and optimizing the metabolic stability of sulfonyl fluoride probes. Given the increasing use of these powerful tools in chemical biology and drug discovery, understanding and overcoming their metabolic liabilities is critical for successful in vivo applications.[1][2] This center moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the metabolic stability of sulfonyl fluoride probes.
Q1: What are the primary metabolic liabilities of sulfonyl fluoride probes?
A1: The principal metabolic concern for sulfonyl fluoride probes is the hydrolysis of the sulfonyl fluoride (S-F) bond, which leads to the formation of the corresponding sulfonic acid.[3][4] This hydrolysis can be uncatalyzed or enzyme-mediated. Additionally, like many small molecules, the scaffold of the probe can be susceptible to oxidation by cytochrome P450 (CYP) enzymes or conjugation with endogenous nucleophiles such as glutathione (GSH).[5][6]
Q2: What factors influence the stability of the S-F bond?
A2: The stability of the S-F bond is influenced by both electronic and steric factors.[7][8] Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and hydrolysis.[9] Conversely, electron-donating groups can increase stability. Steric hindrance around the sulfonyl fluoride moiety can also protect it from hydrolysis.[10][11] Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit enhanced in vitro metabolic stability.[7][8]
Q3: How does the reactivity of sulfonyl fluorides with target proteins relate to their metabolic stability?
A3: There is often a trade-off between the desired reactivity of a sulfonyl fluoride probe with its protein target and its overall metabolic stability. Highly reactive probes that readily engage with nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine may also be more prone to off-target reactions and hydrolysis.[12][13] The goal is to achieve a balance where the probe is sufficiently reactive to label its target in a biological context but stable enough to reach the target and not cause widespread off-target effects.[14]
Q4: Are there alternative electrophiles to sulfonyl fluorides with improved metabolic stability?
A4: Yes, fluorosulfates have emerged as a promising alternative.[15] The additional oxygen atom in the fluorosulfate group attenuates the reactivity of the sulfur atom, leading to significantly enhanced metabolic stability compared to sulfonyl fluorides.[1] While less reactive, fluorosulfates can still effectively label nucleophilic residues within a protein's binding site.[15]
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the experimental evaluation of sulfonyl fluoride probe stability.
Issue 1: Rapid degradation of my sulfonyl fluoride probe in a microsomal stability assay.
-
Possible Cause A: CYP-mediated metabolism of the probe scaffold.
-
Troubleshooting Steps:
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during the incubation. Look for oxidative modifications such as hydroxylation or N-dealkylation.
-
Structural Modification: If a specific metabolic "hotspot" is identified, consider structural modifications to block this position. Common strategies include the introduction of a fluorine atom or a bulky group at the site of metabolism.[16]
-
CYP Inhibition Studies: Co-incubate your probe with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isozyme inhibitors to confirm the involvement of CYPs. A significant decrease in degradation in the presence of an inhibitor points to CYP-mediated metabolism.
-
-
-
Possible Cause B: Hydrolysis of the sulfonyl fluoride moiety.
-
Troubleshooting Steps:
-
Control Experiments: Run the assay in the absence of NADPH. If degradation persists, it suggests that CYP enzymes are not the primary cause, and hydrolysis may be a significant factor.
-
Structural Modification for Stability:
-
pH Optimization: If your experimental system allows, assess stability at a slightly lower pH, as hydrolysis can be base-catalyzed.
-
-
Issue 2: My probe shows high stability in microsomes but is rapidly cleared in vivo.
-
Possible Cause A: Plasma instability.
-
Troubleshooting Steps:
-
Plasma Stability Assay: Incubate your probe in plasma from the relevant species (e.g., mouse, rat, human) and monitor its disappearance over time. This will reveal susceptibility to plasma esterases or other enzymes.
-
Structural Modification: If plasma instability is confirmed, consider modifications that reduce susceptibility to enzymatic cleavage, such as replacing an ester with a more stable amide.
-
-
-
Possible Cause B: Conjugation with glutathione (GSH).
-
Troubleshooting Steps:
-
Hepatocyte Stability Assay: Liver hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes, including glutathione S-transferases (GSTs).[5] Comparing stability in microsomes versus hepatocytes can indicate the involvement of conjugation pathways.
-
GSH Conjugation Assay: Incubate your probe with liver S9 fractions in the presence of GSH and UDPGA (for glucuronidation) to directly assess the formation of conjugates.
-
Structural Modification: If GSH conjugation is a major clearance pathway, consider modifications that reduce the electrophilicity of the probe or block sites of conjugation.
-
-
Issue 3: Difficulty in analytically quantifying the probe and its metabolites.
-
Possible Cause A: Poor chromatographic behavior or ionization efficiency.
-
Troubleshooting Steps:
-
Optimize LC-MS/MS Method: Experiment with different mobile phases (e.g., varying pH, organic solvent), columns (e.g., C18, phenyl-hexyl), and mass spectrometry source parameters (e.g., electrospray voltage, gas temperatures).
-
Use a High-Resolution Mass Spectrometer: This can aid in the identification of unknown metabolites by providing accurate mass measurements.
-
-
-
Possible Cause B: Adduct formation with the target or off-target proteins.
-
Troubleshooting Steps:
-
Protein Precipitation: Ensure your sample preparation method effectively precipitates proteins to release the unbound probe for analysis.
-
Target Occupancy Studies: Use techniques like chemical proteomics with a clickable version of your probe to assess the extent of target engagement and potential off-target binding.[17]
-
-
Section 3: Experimental Protocols
Here are detailed step-by-step methodologies for key experiments to assess the metabolic stability of your sulfonyl fluoride probes.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the intrinsic clearance of a sulfonyl fluoride probe by liver microsomal enzymes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Sulfonyl fluoride probe stock solution (in DMSO or acetonitrile)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a working solution of your sulfonyl fluoride probe and the positive control in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the probe/control working solutions. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-CYP-mediated degradation (e.g., hydrolysis).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of a sulfonyl fluoride probe in plasma.
Materials:
-
Plasma (human, rat, or mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sulfonyl fluoride probe stock solution
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C.
-
Prepare a working solution of your probe in PBS.
-
In a 96-well plate, add the plasma and the probe working solution.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Determine the percentage of the parent compound remaining over time.
Section 4: Data Presentation and Visualization
Table 1: Representative Stability Data for Aryl Sulfonyl Fluorides
| Compound | Substitution Pattern | In Vitro Half-life (min) in Rat Liver Microsomes | Key Observation | Reference |
| Phenylsulfonyl fluoride | Unsubstituted | < 5 | Rapid degradation | [7][10] |
| 4-Methoxy-phenylsulfonyl fluoride | Electron-donating | 30 | Increased stability | [7][10] |
| 4-Nitro-phenylsulfonyl fluoride | Electron-withdrawing | < 5 | Decreased stability | [7][10] |
| 2,4,6-Trimethyl-phenylsulfonyl fluoride | Sterically hindered | > 60 | Significantly increased stability | [7][10] |
Diagrams
Caption: Workflow for assessing and improving probe stability.
Caption: Key factors influencing sulfonyl fluoride probe stability.
References
- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]
- 15. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 17. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of sulfonyl fluoride adducts during analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride adducts. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the stability and analysis of these important covalent modifiers. Our goal is to equip you with the knowledge to minimize hydrolysis and ensure the integrity of your analytical data.
I. Understanding the Challenge: The Hydrolysis of Sulfonyl Fluorides
Sulfonyl fluorides (SFs) have become invaluable tools in chemical biology and drug discovery, serving as covalent warheads that can target various nucleophilic amino acid residues.[1][2] While they are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, their stability in aqueous environments, particularly under physiological pH conditions, can be a significant challenge during analysis.[3][4][5] Hydrolysis of the sulfonyl fluoride moiety or the resulting adduct can lead to inaccurate quantification, misinterpretation of results, and a skewed understanding of a compound's efficacy and mechanism of action. This guide provides practical solutions to mitigate these issues.
The Mechanism of Hydrolysis
The hydrolysis of a sulfonyl fluoride proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic sulfur atom. This process can be catalyzed by changes in pH. The resulting sulfonic acid is often analytically indistinguishable from the hydrolyzed, unreacted starting material, complicating data interpretation.
Caption: Figure 1. Simplified mechanism of sulfonyl fluoride hydrolysis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of sulfonyl fluoride adducts.
Q1: What are the primary factors that influence the rate of hydrolysis of my sulfonyl fluoride adduct?
A1: The stability of sulfonyl fluoride adducts is influenced by several key factors:
-
pH: Hydrolysis is generally accelerated at both acidic and basic pH, with many aryl sulfonyl fluorides showing limited stability at physiological pH (7.4).[3] For maximal stability, it is often recommended to work at a slightly acidic pH (around 6.0-6.5), though the optimal pH can be compound-specific.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. It is crucial to keep samples cold (e.g., on ice or at 4°C) during preparation and storage.
-
Solvent: The presence of water is a prerequisite for hydrolysis. Whenever possible, using aprotic organic solvents for storage and initial sample preparation can significantly enhance stability.
-
Electronic and Steric Effects: The electronic properties of the aryl ring and the steric hindrance around the sulfonyl fluoride group play a significant role. Electron-withdrawing groups on the aryl ring can increase the electrophilicity of the sulfur atom, potentially accelerating hydrolysis. Conversely, bulky substituents near the sulfonyl fluoride can provide steric protection, slowing down the rate of hydrolysis.[6]
Q2: I need to quench a reaction containing a sulfonyl fluoride. What is the best way to do this without causing immediate hydrolysis of my adduct?
A2: Quenching strategies should be carefully considered to avoid conditions that favor hydrolysis. Here are a few approaches:
-
Acidification: Rapidly lowering the pH of the reaction mixture to a range where the adduct is known to be more stable (e.g., pH 3-5 with formic acid or trifluoroacetic acid) can effectively stop the reaction with nucleophiles while minimizing base-catalyzed hydrolysis. This is a common practice before LC-MS analysis.
-
Dilution with Aprotic Solvent: If compatible with your downstream analysis, diluting the reaction mixture with a cold, aprotic solvent like acetonitrile (ACN) or methanol can slow down both the primary reaction and the hydrolysis by reducing the concentration of reactants and water.
-
Flash Freezing: For reactions that need to be stopped instantly, flash freezing the sample in liquid nitrogen and storing it at -80°C until analysis is a reliable method.
Q3: What are the ideal storage conditions for my sulfonyl fluoride adduct samples before analysis?
A3: Proper storage is critical for preventing degradation. The following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C for long-term storage; 4°C for short-term (a few hours). | Minimizes the rate of hydrolysis and other potential degradation pathways. |
| Solvent | Aprotic organic solvent (e.g., ACN, DMSO) or an acidic aqueous buffer (pH < 6.5). | Reduces or eliminates the presence of water, the key reactant in hydrolysis. |
| Container | Use polypropylene or borosilicate glass vials.[7] | Prevents leaching of ions from the container material that could potentially catalyze degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the adduct is sensitive to oxidation. | While not directly related to hydrolysis, it is a good practice for overall sample stability. |
Q4: Can I use NMR to assess the stability of my sulfonyl fluoride adduct?
A4: Yes, ¹H and ¹⁹F NMR spectroscopy are powerful tools for assessing the stability of sulfonyl fluoride adducts.[3] By acquiring spectra over time, you can monitor the disappearance of signals corresponding to the intact adduct and the appearance of new signals from the hydrolyzed product. The S-F bond gives a characteristic signal in the ¹⁹F NMR spectrum, making it a direct and sensitive method for detecting hydrolysis.
III. Troubleshooting Guides
This section provides systematic approaches to resolving common analytical issues encountered when working with sulfonyl fluoride adducts.
Guide 1: Low or No Adduct Signal in LC-MS Analysis
Problem: You expect to see a strong signal for your sulfonyl fluoride adduct in your LC-MS data, but the signal is weak, inconsistent, or absent.
Caption: Figure 2. Troubleshooting workflow for low adduct signal.
Troubleshooting Steps:
-
Assess Sample Preparation and Handling:
-
Temperature Control: Were your samples kept on ice or at 4°C throughout the preparation process?
-
pH of Buffers: What was the pH of your buffers? If it was neutral or basic, significant hydrolysis may have occurred. Prepare fresh samples using a buffer with a pH between 4 and 6.5.
-
Time in Aqueous Solution: How long were your samples in an aqueous buffer before analysis? Minimize this time as much as possible. Consider preparing samples immediately before injection.
-
-
Optimize LC Conditions:
-
Mobile Phase: Use an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile. This will help to keep the adduct protonated and stable during the chromatographic run.
-
Autosampler Temperature: Ensure the autosampler is set to a low temperature (e.g., 4°C) to prevent hydrolysis while samples are waiting to be injected.
-
Gradient Time: A shorter, faster gradient may reduce the time the adduct is exposed to the aqueous mobile phase on the column.
-
-
Verify MS Detection:
-
Ionization Efficiency: Sulfonyl fluorides themselves can be difficult to ionize.[8] Ensure your mass spectrometer is optimized for the detection of your specific adduct.
-
Adduct Formation: In the mass spectrum, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), as these can sometimes be more prominent than the protonated molecule ([M+H]⁺).[7]
-
Derivatization: For compounds that are particularly difficult to detect, consider a derivatization strategy to introduce a more easily ionizable group.[8][9]
-
Guide 2: Observing the Hydrolyzed Product in Analytical Data
Problem: Your analytical data (e.g., LC-MS or NMR) shows a significant peak corresponding to the mass or structure of the hydrolyzed sulfonyl fluoride adduct (R-SO₃H).
Troubleshooting Steps:
-
Confirm the Source of Hydrolysis:
-
Pre-analysis vs. In-analysis: Is the hydrolysis occurring before the sample is injected, or during the analysis itself? To test this, prepare a sample in an aprotic solvent (e.g., ACN) and inject it immediately. If the hydrolyzed product is still present, it may be forming in the ion source of the mass spectrometer. If it is absent, the hydrolysis is happening during sample preparation or storage.
-
NMR Analysis: Use ¹H or ¹⁹F NMR to analyze a sample of your adduct in a non-aqueous solvent (e.g., DMSO-d₆). This will give you a baseline for the purity of your compound before it is exposed to aqueous analytical conditions.
-
-
Implement a Rigorous Sample Preparation Protocol:
-
Protocol: Minimizing Hydrolysis During Sample Prep for LC-MS
-
Perform all reaction quenching and dilution steps on ice.
-
If the reaction is in an aqueous buffer, quench it by adding an equal volume of cold acetonitrile containing 1% formic acid. This will precipitate proteins (if present) and stabilize the adduct.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a pre-chilled autosampler vial.
-
Analyze the sample as soon as possible, keeping the vial in a cooled autosampler (4°C).
-
-
-
Consider the Inherent Stability of Your Compound:
-
Some sulfonyl fluoride adducts are inherently more prone to hydrolysis due to their electronic and steric properties. If you consistently observe hydrolysis despite taking all precautions, it may be a characteristic of your molecule. In this case, it is important to be consistent in your sample handling to ensure that the level of hydrolysis is at least reproducible across your experiments. You may also consider redesigning the molecule to enhance its stability, for example, by introducing sterically hindering groups near the sulfonyl fluoride.
-
IV. References
-
Pellegrino, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(24), 2433-2441. --INVALID-LINK--
-
Tautermann, C. S. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. --INVALID-LINK--
-
Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. --INVALID-LINK--
-
Williams, I. H., et al. (2014). Possible transition structures for the hydrolysis of 1. ResearchGate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich. --INVALID-LINK--
-
Gáspár, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. --INVALID-LINK--
-
Oh, K., et al. (2021). Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Request PDF. --INVALID-LINK--
-
Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146-162. --INVALID-LINK--
-
Zhang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. --INVALID-LINK--
-
Various Authors. (n.d.). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar. --INVALID-LINK--
-
NIOSH. (2016). NMAM 6012: Sulfuryl Fluoride. CDC. --INVALID-LINK--
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. --INVALID-LINK--
-
Tate, E. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2136-2146. --INVALID-LINK--
-
Sun, C., et al. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. Analytical Chemistry, 83(15), 5822-5826. --INVALID-LINK--
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. --INVALID-LINK--
-
Sharpless, K. B., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22. --INVALID-LINK--
-
Zoghbi, J., et al. (2021). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. --INVALID-LINK--
-
Enamine. (n.d.). Sulfonyl Fluorides. Enamine. --INVALID-LINK--
-
Chen, P. R., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. --INVALID-LINK--
-
Wang, F., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5148. --INVALID-LINK--
-
Parker, C. G., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1438-1454. --INVALID-LINK--
-
Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(9), 3756-3764. --INVALID-LINK--
-
Pellegrino, S., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(24), 2433-2441. --INVALID-LINK--
-
Makriyannis, A., et al. (2007). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(26), 6665-6675. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). LC-MS Grade Solvents and Reagents. Sigma-Aldrich. --INVALID-LINK--
-
Chen, J. C. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. --INVALID-LINK--
-
Cravatt, B. F., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Chemical Society, 140(44), 14934-14944. --INVALID-LINK--
-
Parker, C. G., et al. (2023). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews, 52(4), 1438-1454. --INVALID-LINK--
-
Shimadzu. (n.d.). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS. Shimadzu. --INVALID-LINK--
-
Kim, J.-H., et al. (2025). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Food Chemistry, 479, 139981. --INVALID-LINK--
-
Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4539-4544. --INVALID-LINK--
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Targets of 4-Acetylbenzene-1-sulfonyl Fluoride (ABSF) Probes
For researchers, scientists, and drug development professionals, the precise identification of a chemical probe's protein targets is a cornerstone of robust chemical biology and drug discovery. The 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) moiety represents a class of reactive electrophiles used in activity-based protein profiling (ABPP) to covalently label nucleophilic residues in protein binding sites.[1][2][3][4] However, the covalent nature of this interaction necessitates a rigorous and multi-faceted validation strategy to confidently identify true biological targets and differentiate them from off-targets. This guide provides an in-depth comparison of modern techniques for validating the protein targets of ABSF probes, offering field-proven insights and detailed experimental protocols.
The Imperative of Target Validation for Covalent Probes
Covalent probes like those containing the ABSF warhead are powerful tools for interrogating protein function in native biological systems.[2][5] Their reactivity, however, presents a double-edged sword. While enabling stable target labeling and facilitating downstream analysis, it also increases the risk of non-specific interactions. Therefore, a single line of evidence is insufficient to definitively assign a protein as a target. A self-validating system, employing orthogonal biochemical, biophysical, and cell-based assays, is paramount to ensuring scientific integrity.[6][7][8]
A Comparative Overview of Target Validation Methodologies
The modern arsenal for validating covalent protein-probe interactions is diverse, each technique offering unique advantages and limitations. The choice of methodology should be guided by the specific research question, available resources, and the nature of the protein target.
| Methodology | Principle | Strengths | Limitations | Typical Throughput |
| Intact Protein Mass Spectrometry | Direct detection of a mass shift in the target protein corresponding to the mass of the covalent probe.[9][10][11] | Unambiguous confirmation of covalent modification. Provides stoichiometry of labeling. | Requires purified protein. Can be challenging for large proteins or complex mixtures. | Low to Medium |
| Peptide-centric Mass Spectrometry (LC-MS/MS) | Identification of the specific peptide and amino acid residue modified by the probe after proteolytic digestion.[10][12] | Pinpoints the exact site of covalent modification. High sensitivity and specificity. | Requires specialized instrumentation and bioinformatics expertise. | Medium |
| Competitive Activity-Based Protein Profiling (ABPP) | Competition between the ABSF probe and a broad-spectrum or tailored chemical probe for binding to the target protein in a complex proteome.[13][14][15] | Enables target identification and selectivity profiling in a native biological context. | Indirect method. Relies on the availability of a suitable competitor probe. | High |
| Cellular Thermal Shift Assay (CETSA) | Measurement of changes in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[16][17][18][19][20] | Label-free and applicable in a cellular context, reflecting physiological target engagement. | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies or tagged proteins for detection. | Medium to High |
| Biophysical Interaction Analysis (e.g., SPR, ITC) | Direct measurement of the binding affinity and kinetics between the purified protein and the probe.[21][22][23][24][25] | Provides quantitative data on binding parameters. Can distinguish between reversible and irreversible binding. | Requires purified protein and specialized equipment. May not fully recapitulate cellular conditions. | Low to Medium |
| Western Blotting with Probe-Specific Antibodies or Reporter Tags | Immunodetection of the probe-labeled protein using an antibody against the probe or a reporter tag incorporated into the probe. | Relatively simple and accessible. Can be used to validate target engagement in cells. | Requires a specific antibody or a modified probe. Can be prone to non-specific antibody binding. | High |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed workflows and step-by-step protocols for key validation experiments.
Workflow for Target Validation Using Intact Protein Mass Spectrometry
The following diagram illustrates a typical workflow for confirming covalent modification of a purified protein with an ABSF probe.
Caption: Workflow for intact protein mass spectrometry.
Step-by-Step Protocol: Intact Protein Mass Spectrometry
-
Protein and Probe Preparation:
-
Prepare the purified target protein at a concentration of 1-5 µM in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a stock solution of the ABSF probe in an organic solvent such as DMSO.
-
-
Incubation:
-
In a microcentrifuge tube, combine the purified protein with the ABSF probe at a desired molar ratio (e.g., 1:1, 1:5, 1:10). Include a vehicle control (e.g., DMSO) with the protein alone.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30 minutes to 2 hours).
-
-
Sample Preparation for MS:
-
Quench the reaction by adding a quenching agent if necessary, or by immediate dilution in the LC-MS running buffer.
-
Desalt the sample using a C4 ZipTip or a similar desalting column to remove excess probe and non-volatile salts.
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the protein from any remaining contaminants using a suitable reversed-phase column (e.g., C4).
-
Acquire the mass spectra in the appropriate mass range for the target protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the ABSF probe-treated protein with the mass of the untreated control protein.
-
A mass increase corresponding to the molecular weight of the ABSF probe (minus the leaving group, fluoride) confirms covalent modification.[9]
-
Workflow for Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.[16][19][20] The following diagram outlines the experimental workflow.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the ABSF probe at various concentrations or a vehicle control for a specified duration.
-
-
Heating and Lysis:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or another appropriate method.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Normalize the amount of soluble protein at each temperature to the amount at the lowest temperature.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves for both the probe-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the ABSF probe indicates that the probe binds to and stabilizes the target protein, confirming target engagement.[17][18][20]
-
Alternative Probes and Comparative Considerations
While ABSF is a valuable tool, other sulfonyl-based probes and different classes of electrophiles can be considered for specific applications. For instance, fluorosulfates have been shown to exhibit enhanced metabolic stability, which can be advantageous for in vivo studies.[26] The choice of the reactive warhead can influence the reactivity and selectivity of the probe.[3][4] When comparing ABSF to other probes, consider the following:
-
Reactivity: The intrinsic reactivity of the electrophile will influence the labeling kinetics and the potential for off-target labeling.
-
Selectivity: The chemical scaffold of the probe plays a crucial role in directing the reactive group to the desired binding site.
-
Bioorthogonality: For applications involving reporter tags, ensure that the reactive group does not interfere with the subsequent bioorthogonal ligation chemistry.[13]
Conclusion: A Multi-Pronged Approach to Target Validation
The validation of protein targets for covalent probes like this compound is a critical and non-trivial endeavor. A robust validation strategy should not rely on a single experimental outcome but rather on the convergence of evidence from multiple, orthogonal methodologies. By combining direct evidence of covalent modification from mass spectrometry with in-cell target engagement data from CETSA and selectivity profiling from competitive ABPP, researchers can build a strong and compelling case for the identification of true biological targets. This rigorous approach is essential for the successful application of ABSF probes in chemical biology research and for the advancement of covalent drug discovery programs.
References
- 1. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 6. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 23. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 25. Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with 4-Acetylbenzene-1-sulfonyl Fluoride
Introduction: The Critical Role of Covalent Labeling in Quantitative Proteomics
In the intricate landscape of proteomics, the ability to accurately quantify proteins and their modifications is paramount to unraveling complex biological processes, from cellular signaling to disease pathogenesis.[1] Mass spectrometry (MS) has emerged as the cornerstone technology for these investigations, offering unparalleled depth and sensitivity in protein analysis.[2] A key strategy to enhance the precision and scope of MS-based proteomics is the use of chemical labeling, which introduces a stable isotope or an isobaric tag onto proteins or peptides. This allows for the relative or absolute quantification of proteins across different samples.[3][4] Among the diverse chemical tools available, covalent labeling reagents that form stable bonds with specific amino acid residues offer unique advantages in terms of labeling stability and the potential to probe protein function.
This guide provides an in-depth analysis of 4-Acetylbenzene-1-sulfonyl Fluoride (ABSF), a member of the sulfonyl fluoride (SF) class of reagents, for protein labeling in mass spectrometry. We will explore its chemical reactivity, compare its performance with established labeling methodologies, and provide a detailed, field-tested protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent labeling strategies for robust and insightful proteomics studies.
Understanding this compound (ABSF): A Versatile Covalent Probe
This compound is an electrophilic reagent characterized by a sulfonyl fluoride functional group attached to an acetylbenzene scaffold. The sulfonyl fluoride moiety is a "privileged" warhead in chemical biology, known for its ability to react with a range of nucleophilic amino acid residues.[5] This broad reactivity profile, which includes serine, threonine, tyrosine, lysine, cysteine, and histidine, makes ABSF a versatile tool for protein modification.[6] The reaction proceeds via a sulfur(VI)-fluoride exchange (SuFEx) mechanism, forming a stable sulfonylated adduct with the target residue.[7]
The acetyl group on the benzene ring provides a modest level of hydrophobicity and can potentially influence the reagent's interaction with protein binding pockets. The true power of ABSF and other SF-based probes lies in their "context-dependent" reactivity. While they can react with multiple residues, the specific site of modification is often dictated by the local protein microenvironment, such as the accessibility and heightened nucleophilicity of a particular residue within a binding site.[8] This property makes SF probes, including ABSF, valuable for identifying functionally important residues in proteins.[9][10]
Comparative Analysis: ABSF vs. Established Labeling Reagents
The choice of a labeling reagent is a critical decision in any quantitative proteomics experiment. Here, we compare the theoretical and practical aspects of ABSF with widely used labeling strategies: isobaric tags (iTRAQ and TMT), stable isotope labeling by amino acids in cell culture (SILAC), and label-free quantification.
| Feature | This compound (ABSF) | iTRAQ / TMT | SILAC | Label-Free Quantification |
| Labeling Principle | In vitro chemical labeling targeting multiple nucleophilic residues (Ser, Thr, Tyr, Lys, Cys, His). | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags.[3][4] | In vivo metabolic labeling by incorporating stable isotope-labeled amino acids.[1][4] | No labeling; quantification based on spectral counting or ion intensity.[11] |
| Specificity | Broad reactivity, influenced by residue accessibility and local microenvironment.[6] | Highly specific for primary amines.[4] | Labels all newly synthesized proteins containing the specific amino acids.[1] | Not applicable. |
| Multiplexing Capacity | Primarily for single-sample analysis or binary comparisons (light vs. heavy isotope versions, if synthesized). | High multiplexing capabilities (up to 18-plex with TMTpro).[3] | Typically 2-plex or 3-plex.[3] | High throughput, suitable for large numbers of samples.[11] |
| Quantification Level | MS1 (precursor ion intensity). | MS2 or MS3 (reporter ion intensity).[3] | MS1 (precursor ion intensity).[1] | MS1 (precursor ion intensity or spectral counting).[11] |
| Sample Type | Applicable to a wide range of samples, including tissues and biofluids. | Applicable to a wide range of samples.[2][3] | Primarily limited to cultured cells.[1] | Applicable to all sample types. |
| Advantages | - Probes functionally important residues.- Stable covalent bond.- Can potentially identify cryptic or allosteric sites.[5] | - High multiplexing capacity.- Reduced sample-to-sample variation when samples are pooled.[3] | - High quantitative accuracy as samples are mixed early.- Physiologically relevant labeling.[1] | - Cost-effective.- Simple sample preparation.- No limit on the number of samples.[11] |
| Limitations | - Broad reactivity can complicate data analysis.- Potential for incomplete labeling.- Limited multiplexing. | - Can underestimate quantification ratios (ratio compression).- Reagents can be expensive. | - Not suitable for all sample types (e.g., tissues).- Can be expensive and time-consuming.[1] | - Lower quantitative precision compared to label-based methods.- Requires high instrument stability and reproducibility.[11] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the application of ABSF in a typical bottom-up proteomics workflow. It is crucial to note that these are representative protocols and may require optimization based on the specific protein sample and experimental goals.
Protocol 1: Protein Labeling with this compound
Objective: To covalently label proteins in a complex mixture with ABSF for subsequent mass spectrometry analysis.
Materials:
-
Protein extract (e.g., cell lysate, tissue homogenate)
-
This compound (ABSF)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Ammonium bicarbonate
-
Trypsin (MS-grade)
-
Formic acid
-
C18 spin columns for desalting
Procedure:
-
Protein Extraction and Quantification:
-
Prepare protein extracts from your biological samples using a suitable lysis buffer.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and adjust the volume with 8 M urea in 50 mM ammonium bicarbonate to a final urea concentration of at least 4 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
ABSF Labeling:
-
Prepare a fresh stock solution of ABSF in DMSO (e.g., 100 mM).
-
Add ABSF to the protein solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Protein Precipitation and Digestion:
-
Precipitate the labeled proteins using a method such as cold acetone precipitation to remove excess reagent and urea.
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualization of the Experimental Workflow
Caption: Workflow for protein analysis using ABSF labeling.
Mechanism of Action: ABSF's Reaction with Nucleophilic Amino Acids
The sulfonyl fluoride group of ABSF is an electrophilic center that reacts with nucleophilic side chains of amino acids. The reaction is a nucleophilic substitution at the sulfur atom, resulting in the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond.
Caption: Reaction of ABSF with a nucleophilic amino acid.
The reactivity of different amino acid side chains with sulfonyl fluorides generally follows the order of their nucleophilicity and is influenced by the local environment. For instance, the deprotonated forms of tyrosine (phenoxide) and lysine (amine) are the reactive species, and their reactivity is enhanced by proximal basic residues that can act as general bases.[8]
Data Analysis Considerations
The analysis of mass spectrometry data from ABSF-labeled proteins requires specific considerations:
-
Variable Modification Search: The database search parameters must be configured to include a variable modification corresponding to the mass of the acetylbenzenesulfonyl group on all potential target residues (Ser, Thr, Tyr, Lys, Cys, His).
-
Site Localization: Tandem mass spectra should be carefully inspected to confirm the site of modification. High-resolution mass spectrometers with fragmentation techniques like HCD or ETD are beneficial for accurate site localization.
-
Quantitative Analysis: For relative quantification between two samples (e.g., control vs. treated), one could envision a strategy using isotopic variants of ABSF (e.g., ¹²C vs. ¹³C labeled acetyl group), although this would require custom synthesis. In the absence of isotopic labels, label-free quantification approaches can be applied to compare the abundance of labeled peptides across different runs, though with the caveats of this method.[11]
Conclusion and Future Perspectives
This compound and the broader class of sulfonyl fluoride probes represent a powerful, yet perhaps underutilized, tool in the chemical proteomics toolbox. Their ability to covalently modify a range of nucleophilic residues in a context-dependent manner offers a unique avenue for not only quantifying proteins but also for gaining insights into protein function, identifying reactive sites, and discovering potential drug targets.[5] While they may not offer the high-level multiplexing of isobaric tags, their utility in targeted, functional proteomics studies is undeniable.
Future advancements in this area may include the development of isotopically labeled versions of ABSF for more accurate relative quantification, as well as the design of "clickable" ABSF analogs that would allow for the enrichment of labeled peptides, thereby increasing the sensitivity of detection for low-abundance proteins. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the application of versatile covalent probes like ABSF is poised to provide even deeper insights into the complex world of the proteome.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Protein Abundance Using iTRAQ, TMT, and SILAC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-proteomics.com [creative-proteomics.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Warheads: A Comparative Guide to 4-Acetylbenzene-1-sulfonyl fluoride and Fluorosulfate Probes for Covalent Targeting
For researchers, scientists, and drug development professionals navigating the ever-expanding landscape of covalent chemical biology, the choice of an electrophilic warhead is a critical decision that dictates the success of their investigations. Among the privileged scaffolds that have emerged, those based on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, namely aryl sulfonyl fluorides and aryl fluorosulfates, have garnered significant attention for their ability to target a broader range of nucleophilic amino acid residues beyond the canonical cysteine.[1][2][3] This guide provides an in-depth, objective comparison of 4-acetylbenzene-1-sulfonyl fluoride (ABSF), a representative aryl sulfonyl fluoride, and the aryl fluorosulfate class of probes, supported by experimental data and detailed protocols to inform the rational design of chemical probes and covalent therapeutics.
The Rise of SuFEx Chemistry in Covalent Probe Design
The paradigm of covalent drug discovery has historically been dominated by electrophiles targeting the highly nucleophilic cysteine residue. However, the relatively low abundance of cysteine in protein binding sites has spurred the development of new chemical entities capable of engaging other nucleophilic residues such as lysine, tyrosine, serine, and histidine.[2][3] The advent of SuFEx "click" chemistry has been a significant breakthrough in this endeavor, offering a versatile toolkit for forging stable covalent bonds under biocompatible conditions.[1] At the heart of SuFEx chemistry are the sulfonyl fluoride (-SO₂F) and fluorosulfate (-OSO₂F) moieties, which act as latent electrophiles, exhibiting a finely tuned balance of stability and reactivity.[1][4] This "Goldilocks" reactivity is highly dependent on the protein's local microenvironment, where proximity and favorable interactions can dramatically accelerate the covalent modification, a phenomenon known as "proximity-enhanced reactivity".[4][5]
At the Bench: Reactivity, Selectivity, and Stability
The fundamental difference between aryl sulfonyl fluorides and aryl fluorosulfates lies in the atom connecting the sulfonyl group to the aryl ring—a direct carbon-sulfur bond in the former and an oxygen-sulfur bond in the latter. This seemingly subtle distinction has profound implications for their chemical properties and, consequently, their applications in chemical biology.
The Reactivity-Stability Trade-off
Aryl sulfonyl fluorides, such as ABSF, are generally more reactive electrophiles than their aryl fluorosulfate counterparts.[3] The electrophilicity of the sulfur atom in sulfonyl fluorides is tempered in fluorosulfates by oxygen-mediated resonance stabilization.[3] This difference in intrinsic reactivity is a key consideration in probe design. While a more reactive probe may offer faster labeling kinetics, it may also be more prone to off-target reactions and hydrolysis.
Conversely, aryl fluorosulfates exhibit greater stability, particularly towards hydrolysis in aqueous media at physiological pH.[2] This enhanced stability makes them well-suited for experimental setups requiring prolonged incubation times, such as in-cell or in vivo studies, where the probe must persist long enough to engage its target.[5]
A Broader Palette of Targetable Residues
Both sulfonyl fluorides and fluorosulfates have been shown to react with a diverse set of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[2][6] The selectivity for a particular residue is not solely dictated by the warhead itself but is highly context-dependent, influenced by the local protein microenvironment, including the presence of nearby basic or acidic residues that can modulate the nucleophilicity of the target amino acid.[3] Interestingly, in some cases, switching from a sulfonyl fluoride to a fluorosulfate on the same molecular scaffold has been shown to alter the residue selectivity, highlighting the subtle interplay between the probe's structure and the protein's topology.[3]
Quantitative Comparison of Physicochemical Properties
To provide a clearer picture of the performance differences, the following table summarizes key quantitative data for representative aryl sulfonyl fluorides and aryl fluorosulfates.
| Property | Aryl Sulfonyl Fluorides (e.g., ABSF) | Aryl Fluorosulfates | Rationale |
| Relative Reactivity | Higher | Lower | The direct C-S bond in sulfonyl fluorides results in a more electrophilic sulfur center compared to the resonance-stabilized O-S bond in fluorosulfates.[3] |
| Hydrolytic Stability | Lower | Higher | Fluorosulfates are significantly more resistant to hydrolysis at physiological pH, a critical feature for in-cell and in vivo applications. For example, many aryl sulfonyl fluorides readily hydrolyze within 24 hours at pH 7.5, while aryl fluorosulfates remain stable.[2] |
| Target Residues | Tyr, Lys, Ser, His, Thr | Tyr, Lys, Ser, His | Both classes of probes can target a similar range of nucleophilic amino acids, with selectivity being highly context-dependent.[2][6] |
| Suitability for Long Incubations | Less Suitable | More Suitable | The higher stability of fluorosulfates makes them the preferred choice for experiments requiring extended incubation periods.[5] |
Experimental Design: A Guide to in Vitro Characterization
The following protocols provide a framework for the direct comparison of sulfonyl fluoride and fluorosulfate probes in a laboratory setting.
Experiment 1: Assessing Intrinsic Reactivity with a Model Nucleophile
This experiment aims to quantify the intrinsic reactivity of ABSF and a comparable aryl fluorosulfate probe against a model nucleophilic amino acid, N-acetyl-L-tyrosine, using LC-MS analysis.
Caption: Workflow for assessing probe reactivity with a model nucleophile.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound (ABSF) in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the aryl fluorosulfate probe in anhydrous DMSO.
-
Prepare a 100 mM stock solution of N-acetyl-L-tyrosine in phosphate-buffered saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the appropriate volume of PBS to achieve a final reaction volume of 100 µL.
-
Add 10 µL of the 100 mM N-acetyl-L-tyrosine stock solution to each tube (final concentration: 10 mM).
-
Pre-warm the tubes to 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the 10 mM probe stock solution (ABSF or fluorosulfate) to the respective tubes (final concentration: 1 mM). Mix gently by pipetting.
-
-
Time-Course Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot from each reaction tube and immediately quench it by adding it to 90 µL of a 1% formic acid solution in water/acetonitrile (50:50).
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the probe from the adduct (e.g., 5-95% B over 10 minutes).
-
MS Detection: Monitor the extracted ion chromatograms (EICs) for the mass of the starting probe and the expected mass of the N-acetyl-L-tyrosine adduct.
-
-
Data Analysis:
-
Integrate the peak areas for the starting probe at each time point.
-
Plot the natural logarithm of the remaining probe concentration versus time.
-
Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear fit.
-
Experiment 2: Proteome-Wide Selectivity Profiling
This experiment utilizes a competitive activity-based protein profiling (ABPP) approach to compare the proteome-wide selectivity of alkyne-tagged versions of ABSF and an aryl fluorosulfate probe in a cellular lysate.
Caption: Workflow for competitive ABPP to assess probe selectivity.
-
Preparation of Cell Lysate:
-
Harvest cultured cells (e.g., HEK293T) and lyse in PBS using sonication.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay. Adjust the concentration to 2 mg/mL with PBS.
-
-
Competitive Labeling:
-
In separate tubes, pre-incubate 100 µL of the cell lysate with either DMSO (vehicle control) or varying concentrations of the ABSF or aryl fluorosulfate probe for 30 minutes at 37°C.
-
Add an alkyne-tagged, broad-reactivity sulfonyl fluoride probe (e.g., a simple phenylsulfonyl fluoride alkyne) to a final concentration of 10 µM.
-
Incubate for an additional 1 hour at 37°C.
-
-
Click Chemistry and Enrichment:
-
To each sample, add the following click chemistry reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).
-
Copper(II) sulfate (1 mM final concentration).
-
Biotin-azide (100 µM final concentration).
-
-
Incubate for 1 hour at room temperature.
-
Enrich the biotinylated proteins by adding streptavidin-agarose beads and incubating for 1 hour at 4°C with rotation.
-
Wash the beads extensively with PBS to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the beads in a solution of 6 M urea in 100 mM Tris-HCl, pH 8.0.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.
-
Perform on-bead digestion overnight at 37°C using trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS using a data-dependent acquisition method.
-
Process the raw data using a proteomics software suite (e.g., MaxQuant) to identify and quantify the enriched proteins.
-
Proteins whose enrichment is significantly reduced in the presence of the competitor probe (ABSF or fluorosulfate) are identified as its targets. The concentration-dependent decrease in enrichment reflects the potency of the probe for that particular target.
-
Conclusion: Choosing the Right Tool for the Job
The choice between a this compound probe and an aryl fluorosulfate probe is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific experimental goals.
-
For rapid, in vitro screening and initial target identification , the higher reactivity of aryl sulfonyl fluorides like ABSF may be advantageous, allowing for shorter incubation times.
-
For applications requiring higher stability, such as in-cell target engagement, in vivo studies, or experiments with long incubation periods , the greater hydrolytic stability of aryl fluorosulfates makes them the more robust choice.
The expanded targeting scope of both classes of probes beyond cysteine opens up a significant portion of the proteome to covalent ligand discovery. By understanding the nuanced differences in their reactivity and stability, and by employing rigorous experimental validation as outlined in this guide, researchers can confidently select and utilize the optimal SuFEx-based probe to advance their chemical biology and drug discovery programs.
References
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with 4-Acetylbenzene-1-sulfonyl fluoride and Thiol-Reactive Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical biology and proteomics, the precise quantification of protein expression and modification is paramount. Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful technique for achieving this. The choice of labeling reagent is a critical determinant of experimental success, influencing specificity, efficiency, and the types of biological questions that can be addressed.
This guide provides an in-depth comparison of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a representative sulfonyl fluoride probe, with conventional thiol-reactive labeling agents, primarily focusing on the iodoacetamide family. We will delve into the underlying chemistry, compare their performance based on available data, and provide detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
The Chemistry of Covalent Labeling: A Tale of Two Reactivities
The utility of a chemical probe in quantitative proteomics hinges on its ability to form a stable, covalent bond with a protein. The mechanism of this reaction dictates the probe's specificity for particular amino acid residues.
Sulfonyl Fluorides: Broad-Spectrum Reactivity
Sulfonyl fluorides (SFs) are a class of "privileged" electrophiles in chemical biology.[1][2] Their reactivity is not limited to a single amino acid. Instead, they can form stable sulfonamide or sulfonate ester linkages with the nucleophilic side chains of several residues, including serine (Ser), threonine (Thr), lysine (Lys), tyrosine (Tyr), cysteine (Cys), and histidine (His).[1][2] This broad reactivity profile makes them powerful tools for activity-based protein profiling (ABPP) and for targeting proteins that may lack accessible cysteine residues. The reactivity of the sulfonyl fluoride warhead is context-dependent, often targeting functionally important residues within protein binding sites.[2]
Iodoacetamide: The Cysteine-Specific Workhorse
Iodoacetamide (IAM) and its derivatives are classic alkylating agents that exhibit high specificity for the thiol group of cysteine residues.[3][4] The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of a deprotonated cysteine attacks the electrophilic carbon of the iodoacetamide, displacing the iodide leaving group to form a stable thioether bond.[5] This high specificity for cysteine has made iodoacetamide a cornerstone of quantitative proteomics for decades, particularly for studies focused on cysteine-centric modifications and protein quantification through methods like Isotope-Coded Affinity Tags (ICAT).
Head-to-Head Comparison: ABSF vs. Iodoacetamide
The choice between a sulfonyl fluoride probe like ABSF and a traditional thiol-reactive reagent like iodoacetamide depends on the specific goals of the experiment. Here, we compare their key performance characteristics.
| Feature | This compound (ABSF) | Iodoacetamide (IAM) |
| Target Residues | Ser, Thr, Lys, Tyr, Cys, His[1][2] | Cysteine (highly specific)[3][4] |
| Specificity | Broader, context-dependent | High for cysteine |
| Reaction pH | Typically physiological pH | Optimal at slightly alkaline pH (7.5-8.5) to favor thiolate formation |
| Side Reactions | Can label multiple nucleophilic residues. | Can alkylate other residues (Lys, His, Met, N-terminus) at high concentrations or non-optimal pH.[6][7] |
| Applications | Activity-based protein profiling, targeting diverse protein classes, studying non-cysteine-based activities.[1][2] | Standard for quantitative proteomics, cysteine reactivity profiling, blocking free thiols.[4][8] |
| Isotopic Labeling | Can be synthesized with isotopic labels for quantitative studies. | Commercially available in isotopically labeled forms (e.g., ¹³C, ²H).[8][9] |
Experimental Workflows and Protocols
The following sections provide detailed protocols for isotopic labeling using both ABSF and iodoacetamide. These are intended as a starting point and may require optimization for specific applications.
Protocol 1: Isotopic Labeling of Proteins with this compound (ABSF)
This protocol outlines a general procedure for labeling a complex protein lysate with an isotopically labeled version of ABSF (e.g., ¹³C-labeled) for quantitative proteomic analysis.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. nbinno.com [nbinno.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overalkylation of a protein digest with iodoacetamide [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Protein X-ray Crystallography Utilizing 4-Acetylbenzene-1-sulfonyl Fluoride as a Covalent Modifier
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of 4-Acetylbenzene-1-sulfonyl fluoride (4-APBSF) as a tool for covalent modification in protein X-ray crystallography. We will explore its underlying chemistry, benchmark it against alternative covalent modifiers, and provide detailed experimental protocols to empower your research.
Introduction: The Power of Covalent Modification in Protein Crystallography
Determining the three-dimensional structure of proteins is fundamental to understanding their function and to the rational design of therapeutics.[1] X-ray crystallography remains a gold-standard technique for obtaining high-resolution protein structures.[2] However, a significant bottleneck in this process is obtaining well-ordered crystals that diffract X-rays to a high resolution.[1]
Covalent modification of proteins can be a powerful strategy to overcome crystallization challenges and to probe protein function. By forming a stable, irreversible bond with a specific amino acid residue, a covalent modifier can lock a protein into a single conformation, reducing heterogeneity and promoting the formation of a well-ordered crystal lattice. Furthermore, covalent probes can be instrumental in identifying and validating new drug targets.[3]
Sulfonyl fluorides have emerged as a versatile class of electrophiles for the covalent modification of proteins.[4] They exhibit a favorable balance of stability in aqueous solutions and reactivity towards a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine.[5][6] This guide focuses on a specific, yet under-explored member of this family: this compound (4-APBSF).
Unveiling this compound (4-APBSF)
4-APBSF is an aryl sulfonyl fluoride distinguished by the presence of an acetyl group at the para position of the benzene ring. This functional group is anticipated to modulate the reactivity of the sulfonyl fluoride warhead and potentially offer unique interaction opportunities within a protein's binding pocket.
Mechanism of Covalent Modification
The covalent modification of a protein by 4-APBSF proceeds via a sulfur(VI) fluoride exchange (SuFEx) reaction.[5] A nucleophilic amino acid side chain on the protein attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide bond. The reactivity of this process is highly dependent on the local microenvironment of the protein binding site, including the pKa of the target amino acid and the presence of neighboring residues that can facilitate the reaction.[6]
Comparative Analysis: 4-APBSF vs. Alternative Covalent Modifiers
The choice of a covalent modifier is a critical experimental decision. Here, we compare the anticipated properties of 4-APBSF with other commonly used covalent modifiers.
| Feature | This compound (4-APBSF) (Predicted) | Phenylmethylsulfonyl Fluoride (PMSF) | Aryl Fluorosulfates | Michael Acceptors (e.g., Acrylamides) |
| Target Residues | Lys, Tyr, Ser, His[5] | Ser (primarily)[7] | Lys, Tyr, Ser, His[8] | Cys |
| Reactivity | Moderate; influenced by the electron-withdrawing acetyl group. | High | Lower than sulfonyl fluorides, offering greater selectivity.[8] | High, specific to the nucleophilicity of cysteine. |
| Stability | Expected to have good aqueous stability. | Prone to hydrolysis. | More stable than sulfonyl fluorides.[8] | Generally stable, but can be susceptible to reaction with other nucleophiles. |
| Potential Advantages of the Acetyl Group | The acetyl group is a hydrogen bond acceptor and can participate in specific interactions within the binding pocket, potentially enhancing binding affinity and selectivity. Its electron-withdrawing nature can fine-tune the reactivity of the sulfonyl fluoride. | Broadly used as a protease inhibitor. | Improved stability and selectivity can reduce off-target modifications.[8] | Highly specific for cysteine, which is often found in enzyme active sites. |
| Potential Disadvantages | Limited published data on its specific use in crystallography. | Higher reactivity can lead to off-target modifications. | Lower reactivity may require longer incubation times or more reactive target residues.[8] | Limited to proteins with accessible cysteine residues. |
Key Insight: The acetyl group of 4-APBSF offers a compelling feature not present in simpler aryl sulfonyl fluorides like PMSF. This functionality can be exploited to achieve greater specificity through targeted interactions within the protein's binding site, a crucial aspect of rational drug design.
Experimental Protocols
The following protocols are provided as a starting point for utilizing 4-APBSF in your research. Optimization will likely be necessary for each specific protein target.
Synthesis of this compound (4-APBSF)
4-APBSF can be synthesized from its commercially available precursor, 4-Acetylbenzenesulfonyl chloride.[9][10][11]
Reaction: 4-Acetylbenzenesulfonyl chloride + KF → this compound + KCl
Materials:
-
Potassium fluoride (KF)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-Acetylbenzenesulfonyl chloride in anhydrous acetonitrile.
-
Add an excess of potassium fluoride to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium chloride precipitate.
-
Remove the acetonitrile from the filtrate under reduced pressure to yield the crude 4-APBSF.
-
Purify the product by recrystallization or column chromatography.
Protocol for Covalent Modification of a Target Protein
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES, Tris)
-
4-APBSF stock solution (e.g., in DMSO)
-
Reaction tubes
-
Incubator or water bath
-
Quenching solution (e.g., a high concentration of a primary amine like Tris or glycine)
-
Method for analysis of modification (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Prepare a solution of your purified protein at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the 4-APBSF stock solution to the protein solution to achieve the desired final concentration (a molar excess of the modifier is typically used, e.g., 10-100 fold).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-24 hours). The optimal time and temperature will need to be determined empirically.
-
Quench the reaction by adding a quenching solution to consume any unreacted 4-APBSF.
-
Analyze the extent of covalent modification using your chosen analytical method.
-
Remove the excess unreacted modifier and quenching agent by dialysis or size-exclusion chromatography.
-
The covalently modified protein is now ready for crystallization trials.
X-ray Crystallography Workflow
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for protein X-ray crystallography using covalent modification.
Visualizing the Chemistry
Synthesis of 4-APBSF
References
- 1. hod4.net [hod4.net]
- 2. Protein Crystallography from the Perspective of Technology Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Acetylbenzenesulfonyl chloride CAS#: 1788-10-9 [amp.chemicalbook.com]
- 10. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-アセチルベンゼンスルホニルクロリド ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Competition Assays for Determining Target Engagement of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) and Its Alternatives
This guide provides an in-depth comparison of experimental strategies to measure and validate the target engagement of 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), a widely utilized covalent probe. We will explore the foundational principles of competition assays, compare distinct assay formats, and benchmark them against alternative and complementary technologies. The focus is on providing researchers, scientists, and drug development professionals with the technical rationale and practical methodologies required to make informed decisions for their target validation campaigns.
The Imperative of Target Engagement in Drug Discovery
Confirming that a molecule interacts with its intended biological target within a complex cellular environment—a concept known as target engagement—is a cornerstone of modern drug discovery.[1][2] Without this validation, the interpretation of a compound's biological effect is ambiguous, potentially leading to wasted resources on molecules with misleading phenotypic activity or unknown mechanisms of action. Covalent probes, which form a stable bond with their target protein, are powerful tools for unequivocally demonstrating this engagement.
This compound (ABSF) belongs to the sulfonyl fluoride (SF) class of electrophiles.[3][4] These "privileged warheads" are valued in chemical biology for their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including not only the canonical serine but also tyrosine, lysine, histidine, and threonine.[3][5][6] This reactivity profile makes ABSF and its derivatives particularly useful for probing the activity of diverse enzyme families, most notably serine hydrolases, which play critical roles in numerous physiological processes.[7][8][9]
The Principle of Competition-Based Target Engagement Assays
The fundamental logic of a competition assay is to assess the ability of a test compound (e.g., a potential drug molecule) to compete with a known reporter probe for binding to a target protein. A reduction in the signal from the reporter probe is interpreted as successful target engagement by the test compound. This approach provides a direct and quantifiable measure of a compound's ability to occupy the target's binding site in a given biological context.
Figure 1: The core principle of a competition assay for target engagement.
A Head-to-Head Comparison of Assay Formats
Competition assays can be broadly categorized into biochemical and cell-based formats. The choice between them is a critical experimental decision driven by the specific question being asked—whether it's about direct, purified protein-ligand interaction or physiologically relevant engagement in a living system.
| Feature | Biochemical (In Vitro) Assays | Cell-Based (In Situ) Assays |
| System | Purified protein or cell lysate | Intact, living cells |
| Primary Question | Does the compound bind directly to the target without cellular barriers? | Does the compound reach and bind its target in a physiological context? |
| Key Advantages | • Simple, controlled environment• Easy interpretation of direct binding• High-throughput potential | • High physiological relevance• Accounts for cell permeability, efflux, and metabolism• Validates engagement in the native cellular milieu |
| Key Limitations | • Lacks biological context (membranes, trafficking, etc.)• May produce false positives that are not cell-permeable | • More complex system; results can be harder to interpret• Requires cell-permeable compounds and/or probes |
| Typical Readout | In-gel fluorescence, Western blot, Mass Spectrometry | In-gel fluorescence, Western blot, Mass Spectrometry, Imaging |
Biochemical Competition Assays
These assays are invaluable for initial screening and confirming direct physical interaction. A common workflow is the competitive activity-based protein profiling (ABPP) platform.[10] In this setup, a cell lysate containing the target protein is pre-incubated with the test inhibitor before the addition of a broad-spectrum or target-focused "clickable" probe (e.g., an alkyne- or azide-functionalized ABSF analogue). The probe covalently labels the active sites of its targets. A subsequent click chemistry reaction attaches a reporter tag (like biotin for pulldown or a fluorophore for imaging).[2] A potent inhibitor will occupy the target's active site, preventing probe labeling and leading to a decrease in signal for that specific protein band on a gel.[10]
Cell-Based Competition Assays
To gain physiologically relevant insights, the competition experiment must be performed in living cells.[2] In this format, intact cells are first treated with the test compound, allowing it to permeate the cell membrane and engage its target. The cells are then lysed, and the remaining unbound target is labeled by adding the reporter probe to the lysate. This method directly assesses the compound's ability to engage its target under conditions that account for cellular uptake and stability, providing a much stronger validation of its potential efficacy.
Alternative Probes and Technologies: An Objective Comparison
While ABSF is a potent tool, a robust target validation strategy often involves orthogonal approaches. Here, we compare ABSF-based competition assays with other leading methods.
Alternative Covalent Probes
The choice of a covalent probe is dictated by the target class and the desired selectivity.
-
Fluorophosphonates (FPs): These are highly reactive probes considered the gold standard for broadly profiling serine hydrolase activity.[7][9][11] An FP-based probe like FP-biotin provides extensive coverage of this enzyme family.[9]
-
Comparison: While ABSF also targets serine hydrolases, its reactivity with other nucleophiles (Tyr, Lys, etc.) means it can identify targets outside this class, which can be an advantage for target deconvolution.[3] If the goal is a comprehensive but specific screen of serine hydrolases, FPs are often the preferred tool.[12]
-
-
Other Electrophiles (Carbamates, β-lactams, Triazole Ureas): These warheads offer different reactivity profiles and can be tuned for greater selectivity toward individual serine hydrolases or other enzyme families.[7][8]
-
Comparison: These probes are typically used when a more selective profile is needed than that provided by broad-spectrum FPs or sulfonyl fluorides. They are excellent for studying specific enzyme subfamilies without the confounding signals from highly abundant or reactive off-targets.[8]
-
Orthogonal Target Engagement Technologies
To build a truly compelling case for target engagement, it is crucial to employ methods that rely on different physical principles.
CETSA is a powerful, label-free method for verifying target engagement in cells and even tissues.[1][13] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[1][13][14] In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The soluble fraction is analyzed by Western blot or mass spectrometry to determine the temperature at which the target protein denatures and aggregates. A shift to a higher melting temperature in the presence of the compound confirms target engagement.[13]
Figure 2: Simplified workflow of the Cellular Thermal Shift Assay (CETSA).
-
Comparison with ABSF Competition: CETSA's greatest advantage is that it is label-free, requiring no modification of the compound or a specialized chemical probe.[15] This eliminates any artifacts that could arise from a probe's steric hindrance or altered pharmacology. It provides direct biophysical evidence of binding. However, traditional CETSA can be lower in throughput and requires a specific antibody for each target.[14][15] It is an ideal orthogonal method to confirm hits from an ABPP screen.
PAL is a technique used to covalently link a ligand to its target protein through light activation.[16][17] A photoaffinity probe is synthesized by incorporating a photo-reactive moiety (like a diazirine or benzophenone) into the structure of the test compound.[17][18] Upon UV irradiation, this group forms a highly reactive species that creates a covalent bond with nearby amino acid residues in the binding pocket.[19] This method is exceptionally powerful for identifying the direct binding partners of non-covalent compounds and for mapping binding sites.[16][19]
-
Comparison with ABSF Competition: PAL differs fundamentally from using an intrinsically reactive probe like ABSF. In PAL, the covalent bond formation is controlled externally by light, not by the inherent chemistry of the warhead and the target residue.[20] This makes it applicable to a wider range of targets, not just those with suitably positioned nucleophiles. However, the synthesis of a photoaffinity probe that retains biological activity can be a significant challenge.[17][18]
Comparative Summary of Technologies
| Method | Principle | Label Required? | Key Advantage | Key Disadvantage |
| ABSF Competition | Competitive displacement of a reporter-tagged covalent probe. | Yes (on probe) | Directly measures binding site occupancy; adaptable to high-throughput screening. | Relies on target having a reactive nucleophile; probe may have its own pharmacology. |
| CETSA | Ligand-induced thermal stabilization of the target protein. | No | Label-free; measures direct biophysical interaction in a native environment.[1] | Lower throughput; requires specific antibodies or mass spectrometry for detection. |
| Photoaffinity Labeling | Light-induced covalent cross-linking of a modified ligand to its target. | Yes (on ligand) | Identifies direct binding partners, including for non-covalent ligands; maps binding sites.[16] | Probe synthesis is complex and may alter compound activity.[18] |
Experimental Protocol: Competitive ABPP for ABSF Target Engagement
This protocol describes a self-validating system for assessing target engagement using a "clickable" ABSF analogue in a cellular context.
Figure 3: Workflow for a cell-based competitive ABPP experiment.
Objective: To determine the in-cell target engagement profile and potency (IC₅₀) of a test compound against proteins reactive with an ABSF-alkyne probe.
Materials:
-
Cultured cells expressing the target of interest.
-
Test compound stock solution (e.g., in DMSO).
-
ABSF-alkyne probe (e.g., 4-ethynylbenzene-1-sulfonyl fluoride).
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
BCA Protein Assay Kit.
-
Click Chemistry reagents: Rhodamine-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
Methodology:
-
Compound Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with a serial dilution of the test compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Cell Lysis: Aspirate media, wash cells with cold PBS, and lyse cells directly on the plate with cold lysis buffer. Scrape and collect the lysate.
-
Proteome Preparation: Centrifuge the lysate to pellet insoluble debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading in subsequent steps. Normalize all samples to a standard concentration (e.g., 1 mg/mL).
-
Probe Labeling: To 50 µg of proteome from each treatment condition, add the ABSF-alkyne probe to a final concentration of 1 µM. Incubate for 30 minutes at room temperature. Causality Check: This step labels the target proteins that were not already occupied by the test compound.
-
Click Reaction: Sequentially add the click chemistry reagents to each sample: Rhodamine-azide (25 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Vortex and incubate for 1 hour at room temperature, protected from light. Causality Check: This reaction specifically attaches the fluorescent reporter to the alkyne-modified probe, enabling visualization.
-
SDS-PAGE: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil samples and resolve them on a polyacrylamide gel.
-
Data Acquisition and Analysis: Scan the gel using a fluorescence scanner at the appropriate wavelength for rhodamine. A decrease in the fluorescence intensity of a protein band in the compound-treated lanes compared to the vehicle control indicates target engagement. Quantify the band intensities to calculate an IC₅₀ value for each target.
Conclusion and Future Outlook
Determining target engagement is a non-negotiable step in chemical biology and drug discovery. Competition assays using covalent probes like this compound provide a direct and robust method for measuring target occupancy. While biochemical assays are useful for initial validation, cell-based formats offer higher physiological relevance by accounting for cellular context.
The most rigorous validation strategies, however, are built on orthogonality. By combining the insights from covalent competition assays with label-free biophysical methods like CETSA, researchers can build an unassailable case for a molecule's mechanism of action. The continued development of novel covalent warheads and higher-throughput readout technologies, such as mass spectrometry-based CETSA (Thermal Proteome Profiling), will further enhance our ability to confidently identify and validate the next generation of therapeutics.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Peptidyl Activity-Based Probes for Imaging Serine Proteases [frontiersin.org]
- 12. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Proteomic Probes: 4-Acetylbenzene-1-sulfonyl fluoride (ABSF) vs. Alternative Chemistries
In the dynamic landscape of chemical proteomics, the ability to selectively label and identify active enzymes within a complex biological system is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful strategy to address this, relying on covalent probes that target the active sites of specific enzyme families. Among the arsenal of available tools, sulfonyl fluoride-based probes, such as 4-Acetylbenzene-1-sulfonyl fluoride (ABSF), have carved a significant niche, particularly for the study of serine proteases. However, the selection of an appropriate probe is a critical experimental decision that profoundly impacts the scope and validity of proteomic findings.
This guide provides a comprehensive comparison of this compound (a close analog of the widely used 4-(2-aminoethyl)benzenesulfonyl fluoride, AEBSF) with other prominent classes of proteomics probes. We will delve into the mechanistic nuances, comparative performance, and practical considerations for researchers in drug discovery and chemical biology, supported by experimental data and detailed protocols.
The Central Role of Covalent Probes in Activity-Based Protein Profiling
Before dissecting individual probe chemistries, it is essential to grasp the core principles of ABPP. This technique utilizes chemical probes that typically consist of three key components: a reactive group (the "warhead") that forms a covalent bond with a catalytically active amino acid residue, a linker, and a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[1] The covalent nature of this interaction allows for the stringent purification and subsequent identification of labeled proteins by mass spectrometry, providing a direct measure of enzyme activity rather than mere abundance.[2]
This compound (ABSF): A Sulfonyl Fluoride Workhorse
ABSF belongs to the sulfonyl fluoride (SF) class of reactive electrophiles. These compounds are valued in chemical biology for their optimal balance of aqueous stability and reactivity towards nucleophilic amino acid residues.[3][4] The mechanism of action involves the nucleophilic attack by a serine residue within the enzyme's active site on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.
While primarily targeting serine proteases, the reactivity of sulfonyl fluorides is not exclusively limited to serine. Depending on the specific protein microenvironment, they can also react with other nucleophilic residues such as tyrosine, lysine, and histidine.[3][5] This broader reactivity can be advantageous for discovering novel targets but also necessitates careful validation to avoid misinterpretation of off-target effects.[6][7] A notable advantage of AEBSF, a close analog of ABSF, is its stability in aqueous solutions, making it suitable for long-term studies and use in cell culture.[6]
The Competitors: A Landscape of Alternative Probes
The selection of a proteomics probe extends beyond sulfonyl fluorides. Several other classes of reactive groups have been developed, each with distinct reactivity profiles and applications.
Fluorophosphonate (FP) Probes: The Broad-Spectrum Profilers
Fluorophosphonate-based probes, such as the widely used FP-biotin, are highly reactive electrophiles that provide broad coverage of the serine hydrolase superfamily.[8] Their high reactivity makes them excellent tools for global profiling of this enzyme class. However, this broad reactivity can also be a double-edged sword, as it may lead to the labeling of a large number of proteins, potentially complicating data analysis and interpretation. Furthermore, some FP probes exhibit limited cell permeability, restricting their use in live-cell imaging and in vivo studies, although newer generations of cell-permeable FP probes with "clickable" tags are overcoming this limitation.[8]
Phenyl Phosphonate Probes: A Tunable Alternative
More recently, phenyl phosphonate probes have emerged as a versatile alternative to fluorophosphonates.[9][10] These probes offer several advantages, including greater ease of synthesis, improved cell permeability, and the ability to tune their reactivity by modifying the phenolate leaving group.[9][10] This tunability allows for the development of more selective probes for specific subfamilies of serine hydrolases.
Head-to-Head Comparison: ABSF vs. The Field
| Feature | This compound (ABSF) | Fluorophosphonate (FP) Probes | Phenyl Phosphonate Probes |
| Warhead | Sulfonyl Fluoride | Fluorophosphonate | Phenyl Phosphonate |
| Primary Targets | Serine Proteases | Serine Hydrolases (broad) | Serine Hydrolases |
| Potential Off-Targets | Tyrosine, Lysine, Histidine[3][6] | Tyrosine[11] | Varies with leaving group |
| Aqueous Stability | High (analog AEBSF)[6] | Moderate | Moderate to High |
| Cell Permeability | Moderate | Generally low (can be improved)[8] | Generally high[9][10] |
| Reactivity | Moderate | High[8] | Tunable[9] |
| Key Advantage | Good balance of stability and reactivity, less toxic than PMSF.[6] | Broad-spectrum coverage of serine hydrolases. | Tunable reactivity and good cell permeability. |
| Key Disadvantage | Potential for off-target labeling.[6] | Broad reactivity can complicate analysis. | Newer class, less extensively characterized than FPs. |
Visualizing the Core Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate the catalytic mechanism of serine proteases and a typical experimental workflow for comparative proteomics using these probes.
The Serine Protease Catalytic Triad
The catalytic activity of serine proteases is dependent on a conserved "catalytic triad" of amino acid residues in the active site: Serine, Histidine, and Aspartate.[12][13]
Caption: The catalytic triad of a serine protease.
Comparative ABPP Experimental Workflow
The following workflow outlines the key steps in a competitive activity-based protein profiling experiment to compare the selectivity of different inhibitors.
Caption: Workflow for competitive activity-based protein profiling.
Experimental Protocols
To ensure the reproducibility and integrity of your comparative proteomics studies, the following detailed protocols are provided.
Protocol 1: Competitive Labeling of Serine Hydrolases in Cell Lysate
This protocol describes a competitive labeling experiment to assess the potency and selectivity of a test inhibitor against serine hydrolases using a biotinylated probe.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding serine protease inhibitors).
-
Protein concentration assay kit (e.g., BCA).
-
Test inhibitor stock solution (in DMSO).
-
Biotinylated probe stock solution (e.g., ABSF-biotin, 10 mM in DMSO).
-
2x SDS-PAGE loading buffer.
Procedure:
-
Lysate Preparation: Harvest cells and lyse in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Lysate Normalization: Dilute the lysate to a final concentration of 1 mg/mL with lysis buffer.
-
Competitive Inhibition: In separate microcentrifuge tubes, add 50 µL of the normalized lysate. Add the test inhibitor at various final concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for the control. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the biotinylated probe to a final concentration of 1 µM to each tube. Incubate for 30 minutes at 37°C.
-
Quenching: Stop the reaction by adding 50 µL of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: The samples are now ready for analysis by SDS-PAGE and Western blotting with streptavidin-HRP to visualize labeled proteins, or for enrichment and mass spectrometry analysis.
Protocol 2: In-Gel Fluorescence Scanning for Probe-Labeled Proteins
This protocol is for the visualization of proteins labeled with a fluorescent probe.
Materials:
-
Fluorescently tagged probe (e.g., with TAMRA or BODIPY).
-
SDS-PAGE gels.
-
Fluorescence gel scanner.
Procedure:
-
Labeling: Perform the labeling reaction as described in Protocol 1, but using a fluorescently tagged probe.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Gel Scanning: After electrophoresis, place the gel directly into a fluorescence gel scanner. Scan the gel at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Quantification: Quantify the fluorescence intensity of the bands using appropriate software. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates successful target engagement by the inhibitor.[14][15]
Protocol 3: Enrichment and On-Bead Digestion for Mass Spectrometry
This protocol details the enrichment of biotin-labeled proteins and their preparation for mass spectrometry-based identification.
Materials:
-
Streptavidin-agarose beads.
-
Wash buffer (e.g., 0.1% SDS in PBS).
-
Urea solution (8 M in 100 mM Tris-HCl pH 8.5).
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium bicarbonate (50 mM).
-
Formic acid.
-
C18 desalting spin tips.
Procedure:
-
Bead Incubation: To the quenched and heated lysate from Protocol 1, add streptavidin-agarose beads and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them sequentially with wash buffer and then PBS to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in urea solution. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the urea to <2 M with 50 mM ammonium bicarbonate. Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C.
-
Peptide Elution and Desalting: Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides. Acidify with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.
-
LC-MS/MS Analysis: The desalted peptides are ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify the labeled proteins and quantify changes in their labeling upon inhibitor treatment.[2][16]
Conclusion and Future Perspectives
The choice of a chemical probe for activity-based protein profiling is a critical determinant of experimental success. This compound and its analogs represent a robust and versatile class of probes for studying serine proteases and, potentially, other enzyme classes. Their favorable stability and reactivity profiles make them a valuable tool in the chemical biologist's arsenal.
However, the field of chemical probe development is continually evolving. The emergence of highly cell-permeable and tunable probes like the phenyl phosphonates, alongside ever-improving mass spectrometry and data analysis workflows, promises to further refine our ability to interrogate the functional proteome. A thorough understanding of the relative strengths and weaknesses of different probe chemistries, as outlined in this guide, is essential for designing rigorous and insightful proteomics experiments. By carefully selecting the appropriate tool for the biological question at hand, researchers can continue to unravel the complex enzymatic networks that govern cellular life.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphonate Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHEM 245 - Serine proteases [guweb2.gonzaga.edu]
- 13. Serine protease - Wikipedia [en.wikipedia.org]
- 14. ubiqbio.com [ubiqbio.com]
- 15. Fluorescence-Based Proteasome Activity Profiling | Springer Nature Experiments [experiments.springernature.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-Acetylbenzene-1-sulfonyl Fluoride
As a Senior Application Scientist, I understand that robust research and development are built on a foundation of safety and operational excellence. The proper handling and disposal of reactive reagents are not just a matter of regulatory compliance but a core component of scientific integrity. This guide provides a detailed, field-tested protocol for the safe disposal of 4-Acetylbenzene-1-sulfonyl fluoride, a valuable reagent in modern synthetic chemistry, particularly in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] Our objective is to move beyond mere instruction and to instill a deep understanding of the principles behind these procedures, ensuring the safety of your personnel and the protection of our environment.
Core Principles: Hazard Assessment and Mitigation
This compound, like many sulfonyl fluorides, possesses a unique balance of stability and reactivity.[1][2][3] While relatively stable to neutral hydrolysis, its electrophilic sulfur center is susceptible to attack by strong nucleophiles. The primary hazard associated with this class of compounds is their corrosivity, capable of causing severe skin burns and eye damage.[4][5][6] Furthermore, improper handling or reaction can lead to the formation of hazardous decomposition products, including hydrogen fluoride (HF) gas.[7]
The cornerstone of our disposal philosophy is deactivation . Before this compound enters the hazardous waste stream, it must be converted into a less reactive and less hazardous form. The recommended method is a controlled, base-catalyzed hydrolysis, which transforms the sulfonyl fluoride into a stable sulfonate salt and an inorganic fluoride salt.
Hazard Profile: this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion (Category 1B/1C) | Causes severe skin burns and chemical injuries upon contact.[8][9] | Prevent all skin contact by using appropriate gloves and lab coat. |
| Serious Eye Damage (Category 1) | Poses a high risk of irreversible eye damage upon contact.[8][9] | Wear chemical safety goggles and a full-face shield. |
| Reactivity | Moisture sensitive.[7] Reacts with strong nucleophiles and bases. Can form hazardous hydrogen fluoride upon decomposition.[7][10] | Conduct all manipulations in a controlled environment, away from incompatible materials and under inert atmosphere where necessary. |
| Fluoride Ion Toxicity | The resulting fluoride ion from hydrolysis can be toxic and may reduce serum calcium levels.[10] | Treat the neutralized waste stream as hazardous and dispose of it according to regulations for fluoride-containing waste. |
Mandatory Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable. Before handling this compound in any capacity, from weighing to disposal, all personnel must be equipped with the following:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) AND a full-face shield.[11][12] | Provides primary protection against splashes and a secondary barrier for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Consider double-gloving.[13][14] | Prevents direct skin contact. Double-gloving is recommended as the outer glove can be removed immediately after contamination, protecting the inner glove and skin.[13] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned.[11] | Protects skin and personal clothing from splashes. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[11] | Prevents injury from spills or dropped equipment. |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. However, a respirator may be necessary for large spills.[11][13] | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
Disposal Workflow: A Step-by-Step Deactivation Protocol
This protocol is designed for the deliberate quenching of residual or waste this compound. It should be performed in a certified chemical fume hood.
Logical Flow of Disposal
References
- 1. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. aksci.com [aksci.com]
- 5. fishersci.fr [fishersci.fr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. pppmag.com [pppmag.com]
- 14. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
Operational Guide: Personal Protective Equipment and Safe Handling of 4-Acetylbenzene-1-sulfonyl Fluoride
As a cornerstone in modern drug discovery and chemical biology, 4-Acetylbenzene-1-sulfonyl fluoride (AESF) serves as a potent and selective covalent modifier. Its utility stems from the unique reactivity of the sulfonyl fluoride warhead, which can form stable covalent bonds with nucleophilic amino acid residues like tyrosine, lysine, and serine within protein binding pockets.[1][2][3] However, the very reactivity that makes AESF a valuable research tool also necessitates a robust and well-understood safety protocol. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and instill a deep understanding of the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Core Hazard Assessment: The 'Why' Behind the Precautions
Understanding the chemical nature of AESF is fundamental to appreciating its potential hazards. The compound's reactivity is centered on the sulfur(VI)-fluoride bond. While generally more stable and resistant to hydrolysis than their sulfonyl chloride counterparts, sulfonyl fluorides are potent electrophiles designed to react with biological nucleophiles.[3]
The primary hazards associated with AESF and similar benzene sulfonyl fluorides are:
-
Severe Corrosivity: Direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[4][5][6][7] This is the most immediate and significant risk during handling.
-
Moisture Sensitivity: Like many reactive reagents, AESF is sensitive to moisture.[8] Hydrolysis, though slower than with chlorides, can occur, leading to the formation of hydrofluoric acid (HF) and the corresponding sulfonic acid. HF is acutely toxic and requires specialized first aid and spill control measures.
-
Hazardous Decomposition: In the event of a fire or excessive heating, thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride (HF).[5][8]
-
Inhalation Risk: If handled as a powder outside of a contained system, inhalation may cause respiratory irritation.[7][8]
A Proactive Safety Framework: The Hierarchy of Controls
Before detailing specific personal protective equipment (PPE), it is critical to ground our safety philosophy in the established Hierarchy of Controls. PPE is the last line of defense, not the first. The most effective safety protocols prioritize eliminating or engineering out hazards at the source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of appropriate PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving AESF.
| Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving & Storage | Not required if container is sealed and intact. | Safety glasses. | Nitrile gloves. | Lab coat. |
| Weighing Solid / Aliquoting | Use within a ventilated balance enclosure or chemical fume hood.[4][9] | Tightly-sealed chemical splash goggles AND a full-face shield.[4][10][11] | Double-gloved with nitrile or butyl rubber gloves.[12] | Chemical-resistant lab coat.[10] |
| Routine Handling (in solution within a fume hood) | Work exclusively within a certified chemical fume hood. | Tightly-sealed chemical splash goggles. Face shield recommended. | Double-gloved with nitrile or butyl rubber gloves. | Chemical-resistant lab coat. |
| Small-Scale Spill Cleanup (<50 mL) | Full-face respirator with acid gas/organic vapor combination cartridges.[12] | Full-face respirator provides integrated protection. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant disposable coveralls or apron over lab coat.[11][12] |
Causality Behind PPE Choices:
-
Eye/Face Protection: Because AESF causes severe eye damage, standard safety glasses are insufficient.[13] Chemical splash goggles that form a seal around the eyes are mandatory.[4][6] A full-face shield must be worn over the goggles during operations with a high splash risk, such as weighing the powder or handling larger volumes, to protect the entire face.[10][11][14]
-
Hand Protection: Double-gloving provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin.[12][13] Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for defects before use and remove them using the proper technique to avoid contaminating your skin.[15]
-
Body Protection: A chemical-resistant lab coat, buttoned completely, protects against incidental contact and small splashes. For spill response, a disposable chemical-resistant suit or apron is necessary to prevent soaking through to personal clothing.[11][12]
-
Respiratory Protection: The primary engineering control is a chemical fume hood.[9] This is non-negotiable when handling the solid material or open solutions. A respirator is reserved for emergency situations like a significant spill where vapor or dust concentrations may exceed safe limits.[8][12]
Standard Operating Procedures (SOPs)
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks. Wear nitrile gloves and safety glasses.
-
Segregate: Store the container in a tightly-closed, secondary container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[5][8][15]
-
Isolate: Keep away from incompatible materials, particularly water, moisture, and strong oxidizing agents.[8] The storage location should be clearly labeled.
Weighing and Solution Preparation
-
Prepare Workspace: Conduct this procedure entirely within a certified chemical fume hood or a ventilated balance enclosure. Place absorbent, plastic-backed pads on the work surface.
-
Don PPE: At a minimum, wear a lab coat, double gloves, and both chemical splash goggles and a face shield.
-
Equilibrate: Allow the container to come to room temperature before opening to prevent condensation of moisture from the air into the container.
-
Transfer: Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid generating dust.[5][6]
-
Seal and Clean: Tightly close the main container immediately after use. Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.
-
Dissolve: Add the solvent to the vessel containing the AESF powder slowly while still inside the fume hood.
Emergency Protocols: Spill and Exposure Management
Small-Scale Spill Cleanup (<50mL/50g)
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[15][16]
-
Don Enhanced PPE: Put on a full-face respirator, chemical-resistant coveralls or apron, and heavy-duty gloves over your inner nitrile gloves.[12][14][17]
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][16] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Neutralize: Once the material is absorbed, cautiously apply an HF-specific neutralizing agent, such as calcium carbonate, soda ash, or a commercial HF neutralizer, from the outside edges inward.[14][18] The potential for HF formation makes this step critical.
-
Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed and neutralized material into a heavy-duty plastic container.[14][15]
-
Decontaminate: Wipe the spill area with a cloth soaked in a sodium bicarbonate solution, followed by a water and detergent wash.[17][18] Test the area with pH paper to ensure it is neutral.
-
Dispose: Seal and label the container of spill debris as "Hazardous Waste: this compound spill debris" and arrange for disposal according to institutional guidelines.[5][7]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][10] Seek immediate medical attention. Because of the risk of HF formation, medical personnel should be informed of the nature of the chemical.[15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][8] Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Waste Disposal Plan
Reactive sulfonyl fluorides should never be disposed of directly into a waste container. They must be quenched and neutralized first.
Protocol for Neutralizing Residual AESF
-
Prepare Quenching Solution: In a separate flask within a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in water. Place this flask in an ice bath to control the reaction temperature.
-
Add Residual Material: Slowly and carefully add the waste material containing residual AESF (e.g., dilute solutions, material from cleaning spatulas) to the stirring, cold basic solution. The base will hydrolyze the sulfonyl fluoride. A method using a base and a peroxide has also been described for degrading related compounds.[19]
-
Stir: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction is complete.
-
Neutralize: Check the pH of the solution. Carefully neutralize it to approximately pH 7 by adding a suitable acid (e.g., 1 M HCl).
-
Dispose: The final, neutralized aqueous solution can now be disposed of in the appropriate aqueous hazardous waste container according to your institution's guidelines.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent pads, and weigh boats, must be placed in a sealed, labeled hazardous waste container for incineration.[15][16]
References
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 13. pppmag.com [pppmag.com]
- 14. sc.edu [sc.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 17. sjsu.edu [sjsu.edu]
- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 19. EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
